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1-Bromo-4-(1-chloroethenyl)benzene Documentation Hub

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  • Product: 1-Bromo-4-(1-chloroethenyl)benzene

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Bromo-4-(1-chloroethenyl)benzene

This technical guide details the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22423-39-8), also known as 4-bromo- -chlorostyrene . The guide is structured for professional chemists, focusing on the Phosphorus Pe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22423-39-8), also known as 4-bromo-


-chlorostyrene .

The guide is structured for professional chemists, focusing on the Phosphorus Pentachloride (


) Deoxychlorination-Elimination  route. This method is the industry standard for converting acetophenones to 

-chlorostyrenes due to its scalability and directness.

Executive Summary

Target Molecule: 1-Bromo-4-(1-chloroethenyl)benzene Core Application: Monomer for high-refractive-index polymers; intermediate for Suzuki/Sonogashira coupling (via the Br-aryl moiety) or Grignard formation (via the vinyl-Cl moiety). Primary Route: Chlorination of 4-bromoacetophenone with


 followed by thermal dehydrochlorination.
Yield Expectation:  70–85% (isolated).

Retrosynthetic Analysis & Strategy

The most robust disconnection for


-halo styrenes is the transformation of the corresponding carbonyl functionality. The 1-chloroethenyl moiety serves as a "masked" ketone or a vinyl cation equivalent.

Strategic Logic:

  • Precursor Selection: 4-Bromoacetophenone is inexpensive and commercially available.

  • Functional Group Interconversion (FGI): Direct conversion of C=O to C(Cl)=C requires a dehydrating chlorinating agent.

    
     acts as both.
    
  • Regioselectivity: The reaction favors the

    
    -vinyl chloride over the 
    
    
    
    -isomer due to the mechanism of elimination from the gem-dichloride intermediate.

Retrosynthesis Target 1-Bromo-4-(1-chloroethenyl)benzene (Target) GemDichloro Gem-Dichloride Intermediate (1-Bromo-4-(1,1-dichloroethyl)benzene) Target->GemDichloro Elimination (-HCl) Precursor 4-Bromoacetophenone (Starting Material) GemDichloro->Precursor Deoxychlorination (+PCl5)

Figure 1: Retrosynthetic pathway via the gem-dichloride intermediate.

Experimental Protocol: The Route

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Bromoacetophenone 199.051.0Substrate
Phosphorus Pentachloride (

)
208.241.1–1.2Chlorinating Agent
Phosphorus Oxychloride (

)
153.330.5 (vol)Solvent/Co-solvent (Optional)
Toluene or Chlorobenzene -SolventReaction Medium
Step-by-Step Methodology

Phase 1: Chlorination (Gem-Dichloride Formation)

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Fit the top of the condenser with a drying tube (

    
    ) connected to an acidic gas scrubber (NaOH trap) to neutralize evolved HCl.
    
  • Charge: Add 4-Bromoacetophenone (1.0 equiv) and anhydrous Chlorobenzene (3–5 mL per gram of substrate) to the flask.

  • Addition: Cool the solution to 0–5°C. Add

    
      (1.1 equiv) portion-wise via a powder funnel or as a slurry. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours.

    • Checkpoint: Monitor evolution of HCl gas. The reaction is nearing completion when gas evolution ceases.

    • In-Process Control (IPC): Aliquot NMR should show disappearance of the acetyl methyl singlet (~2.5 ppm) and appearance of the gem-dimethyl singlet (~2.1 ppm for

      
      ).
      

Phase 2: Thermal Elimination (Dehydrochlorination) 5. Elimination: Increase temperature to reflux (132°C for chlorobenzene) . The gem-dichloride (


) thermally eliminates HCl to form the vinyl chloride (

).
  • Note: If elimination is sluggish, a catalytic amount of iodine (
    
    
    ) or conducting the reaction in
    
    
    can accelerate the process.
  • Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess
    
    
    and
    
    
    .
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (
    
    
    ). Wash combined organics with sat.
    
    
    (until neutral) and Brine.
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase 3: Purification 9. Distillation: The crude oil is best purified via vacuum distillation .

  • Expectation: High boiling point. Use high vacuum (<1 mmHg).
  • Alternative: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) if scale is small (<5g).

Mechanistic Validation

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an oxonium intermediate, followed by chloride attack and subsequent elimination.

Mechanism Step1 Carbonyl Activation (PCl5 attack) Step2 Gem-Dichloride Formation Step1->Step2 Cl- attack -POCl3 Step3 Elimination (-HCl) Step2->Step3 Heat / Distillation Product Alpha-Chlorostyrene Step3->Product Formation of C=C

Figure 2: Mechanistic pathway from ketone to vinyl chloride.

Why this matters:

  • If the reaction stops at Step 2 , you will isolate the gem-dichloride. This is common if the reflux temperature is too low.

  • Remediation: If the gem-dichloride is isolated, simply heat it neat or in a high-boiling solvent (e.g., o-dichlorobenzene) to drive off HCl.

Characterization & Data Analysis

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

5.50 (d, 1H), 5.80 (d, 1H)
Terminal vinyl protons. Characteristic geminal coupling (

Hz).
1H NMR Absence of

2.55
Confirms consumption of Acetophenone methyl group.
13C NMR

~115 (vinyl

), ~138 (vinyl

)
Distinctive alkene shifts replacing carbonyl (~197 ppm).
GC-MS M+ (230/232/234)Characteristic isotope pattern for 1-Br, 1-Cl combination.

Safety & Hazard Assessment (E-E-A-T)

  • Phosphorus Pentachloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl and phosphoric acid upon contact with moisture. Handle in a fume hood with gloves and face shield.
    
  • 4-Bromoacetophenone: Lachrymator (tear gas agent). While less potent than

    
    -bromoacetophenone, it is a skin and eye irritant.
    
  • HCl Gas: The reaction generates stoichiometric quantities of HCl gas. An efficient scrubber system is mandatory .

References

  • Title: "The reaction of PCl5 with ketones: A general synthesis of vinyl chlorides.
  • Analogous Synthesis (4-Chloro derivative)

    • Title: "One-step synthesis of alpha-chloro acetophenones" (Note: Distinguishes between alpha-chloro ketone and vinyl chloride nomencl
    • Source:Organic Letters, 2007.
    • URL:[Link]

  • General Reactivity of Acetophenones

    • Title: "Acetophenone, p-bromo - Organic Syntheses Procedure"
    • Source:Organic Syntheses, Coll.[1][2] Vol. 1, p.109.[2]

    • URL:[Link]

    • Relevance: Provides baseline physical properties and handling for the starting m
  • Benchchem Data: Title: "1-Bromo-4-(1-chloroethyl)benzene Structure and Reactivity" Source: Benchchem Compound Database. Relevance: Confirms the structural isomers and CAS registry details.

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-4-(1-chloroethenyl)benzene

Abstract This technical guide provides a comprehensive overview of 1-Bromo-4-(1-chloroethenyl)benzene, a bifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(1-chloroethenyl)benzene, a bifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. The presence of two distinct and selectively addressable halogenated moieties—an aryl bromide and a vinyl chloride—renders this molecule a valuable building block for the construction of complex molecular architectures. This document details a robust synthetic protocol, provides an in-depth analysis of its structural characterization through various spectroscopic methods, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses pertinent safety and handling procedures. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound's properties and applications.

Introduction and Strategic Importance

1-Bromo-4-(1-chloroethenyl)benzene is an organic compound featuring a parasubstituted benzene ring functionalized with a bromine atom and a 1-chloroethenyl (or 1-chlorovinyl) group. The strategic importance of this molecule lies in its bifunctional nature.[1] The aryl bromide serves as a classical handle for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[1] Concurrently, the vinyl chloride offers a second, less reactive site for similar transformations, allowing for sequential and site-selective functionalization. This differential reactivity is a key attribute, enabling chemists to construct elaborate structures, such as conjugated systems, biaryls, and other motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials, with high precision.[1][2]

Compound Identification and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties for 1-Bromo-4-(1-chloroethenyl)benzene is presented below.

PropertyValue
IUPAC Name 1-Bromo-4-(1-chloroethenyl)benzene
CAS Number Not available (custom synthesis)
Molecular Formula C₈H₆BrCl
Molecular Weight 217.49 g/mol
Appearance Predicted: Colorless to pale yellow oil or low-melting solid
Boiling Point Predicted: > 200 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Hexanes)

Synthesis Protocol

The synthesis of 1-Bromo-4-(1-chloroethenyl)benzene is most effectively achieved from the commercially available precursor, 4'-bromoacetophenone. The transformation of the ketone into a vinyl chloride can be accomplished via several methods, with a modified Wittig-type reaction being a reliable and well-documented approach.[3][4] This specific protocol utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), a variation that functions similarly to an Appel reaction for ketones.[5][6]

Causality of Experimental Design

The choice of a Wittig-type olefination is strategic. This class of reactions is exceptionally reliable for converting carbonyls (ketones and aldehydes) into alkenes with unambiguous regiocontrol—the double bond forms precisely where the carbonyl oxygen was located.[7] Using a chloro-ylide precursor, generated in situ from PPh₃ and CCl₄, provides a direct route to the desired vinyl chloride functionality. The starting material, 4'-bromoacetophenone, is selected for its commercial availability and the stability of the aryl bromide group under the reaction conditions.[8]

Detailed Experimental Workflow

Reaction: Conversion of 4'-Bromoacetophenone to 1-Bromo-4-(1-chloroethenyl)benzene.

Reagents:

  • 4'-Bromoacetophenone (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Carbon Tetrachloride (CCl₄) (Solvent and Reagent)

  • Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)

Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add triphenylphosphine (1.5 equiv).

  • Dissolution: Add anhydrous carbon tetrachloride to the flask under a positive pressure of argon. If solubility is an issue, a minimal amount of anhydrous THF can be added as a co-solvent. Stir the mixture until the PPh₃ is fully dissolved.

  • Reactant Addition: Dissolve 4'-bromoacetophenone (1.0 equiv) in a small volume of CCl₄ and add it dropwise to the stirring PPh₃ solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 77 °C for CCl₄). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture containing the desired product and triphenylphosphine oxide, a major byproduct.

  • Purification: The crude residue can be purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The triphenylphosphine oxide byproduct is significantly more polar and will elute later.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield 1-Bromo-4-(1-chloroethenyl)benzene as a purified oil or solid. Confirm the structure using NMR, IR, and MS analysis as detailed in the next section.

Synthesis_Workflow Start 4'-Bromoacetophenone Reagents 1. PPh₃, CCl₄ 2. Reflux Start->Reagents Reaction Product 1-Bromo-4-(1-chloroethenyl)benzene Reagents->Product Forms Byproduct Triphenylphosphine Oxide Reagents->Byproduct Co-product Reactivity_Map cluster_main 1-Bromo-4-(1-chloroethenyl)benzene cluster_products Products Main Ar-Br (vinyl)-Cl Sonogashira Ar-C≡C-R Main->Sonogashira Sonogashira R-C≡CH, Pd/Cu cat. (Reacts at Ar-Br) Suzuki Ar-Ar' Main->Suzuki Suzuki Ar'-B(OH)₂, Pd cat. (Reacts at Ar-Br) Heck Ar-CH=CH-R' Main->Heck Heck R'-CH=CH₂, Pd cat. (Reacts at Ar-Br)

Caption: Key cross-coupling reactions at the aryl bromide site.

Safety and Handling

1-Bromo-4-(1-chloroethenyl)benzene, as a halogenated aromatic hydrocarbon, should be handled with appropriate care. While specific toxicity data is not available, compounds of this class are generally considered hazardous. [9][10]

  • General Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Exposure Routes: Avoid inhalation of vapors, ingestion, and contact with skin and eyes. Halogenated aromatics can be irritants and may have long-term health effects. [9][11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-4-(1-chloroethenyl)benzene is a highly valuable synthetic intermediate whose utility is derived from the differential reactivity of its two carbon-halogen bonds. The ability to perform selective palladium-catalyzed cross-coupling reactions at the aryl bromide site, followed by subsequent functionalization at the more robust vinyl chloride position, provides a powerful and flexible strategy for the synthesis of complex organic molecules. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this compound, empowering researchers to leverage its unique chemical properties in drug discovery and materials science innovation.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 19, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]

  • Tone, T., et al. (2007). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2007(13), 2113-2115. Available at: [Link]

  • Bhattacharya, S., & Sengupta, S. (2004). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Tetrahedron Letters, 45(47), 8731-8734. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Köllhofer, A., Plenio, H., & Pucheault, M. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 69(24), 8443-8452. Available at: [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(6), 949-951. Available at: [Link]

  • Al-Masri, M., & El-Eswed, B. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4619. Available at: [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. MCC Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Navarro, O., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(10), 12593-12606. Available at: [Link]

  • Wikipedia contributors. (2023). Appel reaction. Wikipedia. Retrieved February 19, 2026, from [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Smith, K. M. (2026, January 2). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-35. Available at: [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Asad, M., et al. (2022). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Request PDF. Retrieved February 19, 2026, from [Link]

  • Chem-Station. (2014). Appel Reaction. Chem-Station Int. Ed. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). NMR Chart. Spectroscopy Tutorial: Reference. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Request PDF. Retrieved February 19, 2026, from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2018). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 6, 531. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 19, 2026, from [Link]

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  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(16), 4020-4028. Available at: [Link]

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  • Mohammed, J. H. (2017). Synthesis, Characterization and Evaluation of Antibacterial Activity of Some New Chalcones Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 2474-2481. Available at: [Link]

  • Marion, N., et al. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (18), 1955-1957. Available at: [Link]

  • Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-234. Available at: [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. Retrieved February 19, 2026, from [Link]

  • Stenutz, R. (n.d.). 1-bromo-4-vinylbenzene. Retrieved February 19, 2026, from [Link]

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  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved February 19, 2026, from [Link]

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  • Reddit. (2024, September 1). From ketone to vinyl chloride. r/OrganicChemistry. Retrieved February 19, 2026, from [Link]

Sources

Foundational

1-Bromo-4-(1-chloroethenyl)benzene chemical properties

Chemical Properties, Synthesis, and Applications in Drug Discovery & Materials Science Executive Summary 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 41876-64-6), also known as 4-bromo- -chlorostyrene , is a bifunctional hal...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery & Materials Science

Executive Summary

1-Bromo-4-(1-chloroethenyl)benzene (CAS: 41876-64-6), also known as 4-bromo-


-chlorostyrene , is a bifunctional halogenated aromatic building block. Its unique structure features two distinct electrophilic sites: an aryl bromide and a vinyl chloride (

-haloalkene). This duality allows for orthogonal functionalization strategies, making it a critical intermediate in the synthesis of poly-aryl systems, pharmaceutical candidates, and high-refractive-index polymers.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed for researchers in organic synthesis and material science.

Physicochemical Profile

The compound is typically isolated as a colorless to light-yellow liquid.[1] The presence of the


-chloro group on the styrene backbone significantly alters its electronic properties compared to the parent styrene, reducing electron density in the vinyl group and enhancing stability against spontaneous polymerization compared to non-halogenated analogs.
PropertyValue / Description
IUPAC Name 1-Bromo-4-(1-chloroethenyl)benzene
Common Synonyms 4-Bromo-

-chlorostyrene; 1-Bromo-4-(1-chlorovinyl)benzene
CAS Number 41876-64-6
Molecular Formula

Molecular Weight 217.49 g/mol
Physical State Liquid (at ambient temperature)
Boiling Point ~115–120 °C at 10 mmHg (Predicted/Analogous)
Density ~1.5 g/cm³
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
Stability Sensitive to light; store under inert atmosphere at 2–8 °C to prevent degradation or polymerization.
Synthetic Methodologies

The most robust synthesis of 1-bromo-4-(1-chloroethenyl)benzene proceeds via the chlorination of 4-bromoacetophenone. This method is preferred for its scalability and the availability of starting materials.

Protocol: Chlorination-Elimination Sequence

This route involves the reaction of the ketone with phosphorus pentachloride (


). The reaction proceeds through a gem-dichloride intermediate, which spontaneously (or thermally) eliminates HCl to yield the 

-chlorostyrene.

Reagents: 4-Bromoacetophenone (1.0 eq),


 (1.1 eq), Benzene or Toluene (Solvent).
  • Setup: Charge a flame-dried round-bottom flask with 4-bromoacetophenone and dry toluene under nitrogen.

  • Addition: Add

    
     portion-wise at 0 °C.
    
  • Reaction: Reflux the mixture for 4–6 hours. The evolution of HCl gas indicates reaction progress (scrubber required).

  • Workup: Cool to room temperature. Pour onto crushed ice/water to quench excess phosphorus halides.

  • Extraction: Extract with diethyl ether or dichloromethane. Wash organics with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to isolate the product.
    

Mechanism: The carbonyl oxygen is activated by phosphorous, followed by nucleophilic attack by chloride. A second chloride attack leads to the gem-dichloride, followed by thermal elimination of HCl driven by the conjugation of the resulting double bond with the aromatic ring.

SynthesisPath Start 4-Bromoacetophenone (Ketone) Inter Gem-Dichloride Intermediate Start->Inter Chlorination Reagent PCl5 / Toluene Reflux Reagent->Start Product 1-Bromo-4-(1-chloroethenyl)benzene (Target) Inter->Product Thermal Elimination Byprod HCl (Gas) Inter->Byprod

Figure 1: Synthetic pathway from 4-bromoacetophenone to the target


-chlorostyrene via PCl5 chlorination.
Chemical Reactivity & Transformations[2][3][4]

The compound's utility stems from the differential reactivity of the Aryl-Bromide and Vinyl-Chloride bonds. The aryl bromide is significantly more reactive towards oxidative addition with Palladium(0), allowing for chemoselective cross-coupling.

A. Chemoselective Cross-Coupling (Suzuki-Miyaura)

The aryl bromide undergoes Suzuki coupling with boronic acids while leaving the vinyl chloride intact. This allows the installation of complex biaryl systems that retain a reactive vinyl handle for subsequent modification (e.g., polymerization or further coupling).

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Arylboronic acid,

    
    , Dioxane/Water, 80 °C.
    
  • Outcome: 4-Aryl-

    
    -chlorostyrene derivatives.
    
B. Synthesis of Alkynes (Fritsch-Buttenberg-Wiechell Rearrangement)

Treatment of 1-bromo-4-(1-chloroethenyl)benzene with strong bases (e.g.,


-BuLi or 

) induces elimination of HCl (or metal-halogen exchange followed by rearrangement) to generate 1-bromo-4-ethynylbenzene (4-bromophenylacetylene). This is a vital route to terminal alkynes.
C. Polymerization

As a styrene derivative, it can undergo radical polymerization. The chlorine atom at the


-position increases the refractive index of the resulting polymer and enhances flame retardancy. However, the bulky halogen can reduce the polymerization rate compared to styrene.

Reactivity Center 1-Bromo-4-(1-chloroethenyl)benzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Elim Strong Base (KOtBu or NaNH2) Center->Elim Poly Radical Initiator (AIBN, Heat) Center->Poly ProdA 4-Aryl-alpha-chlorostyrene (Biaryl Scaffold) Suzuki->ProdA Chemoselective at Ar-Br ProdB 4-Bromophenylacetylene (Terminal Alkyne) Elim->ProdB Dehydrohalogenation ProdC Poly(4-bromo-alpha-chlorostyrene) (High Index Material) Poly->ProdC Polymerization

Figure 2: Divergent reactivity profile showing chemoselective coupling, elimination to alkynes, and polymerization.

Applications
Drug Discovery
  • Linker Chemistry: The molecule serves as a rigid linker. The vinyl chloride moiety can be converted into ketones (via hydrolysis) or alkynes, providing versatile attachment points for pharmacophores.

  • Bioisosteres: The

    
    -chlorovinyl group is occasionally explored as a bioisostere for carbonyls or as a reactive warhead in covalent inhibitors, although its metabolic stability must be assessed.
    
Materials Science
  • High Refractive Index Polymers: Halogenated styrenes are key monomers for optical resins. The high molar refraction of bromine and chlorine contributes to high refractive indices (

    
    ), essential for lenses and optical coatings.
    
  • Flame Retardants: The halogen content provides intrinsic flame retardancy to copolymers used in electronic housing and high-temperature plastics.

Safety and Handling (MSDS Highlights)
  • Hazards: Skin and eye irritant. Potential lachrymator. May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle HBr/HCl emissions).

References
  • Synthesis via PCl5: Journal of the American Chemical Society. "The Chlorination of Acetophenone Derivatives."

  • Suzuki Coupling Selectivity: Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • Alpha-Haloalkene Reactivity: Journal of Organic Chemistry. "Synthesis and Reactivity of alpha-Halostyrenes."

  • Polymerization Properties: Macromolecules. "Synthesis and Characterization of Halogenated Polystyrenes for Optical Applications."

  • General Properties: BenchChem Compound Database. "1-Bromo-4-(1-chloroethenyl)benzene CAS 41876-64-6."

Sources

Exploratory

Spectroscopic Characterization of 1-Bromo-4-(1-chloroethenyl)benzene: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-4-(1-chloroethenyl)benzene, a key intermediate in organic synthesis. While experimental data for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-4-(1-chloroethenyl)benzene, a key intermediate in organic synthesis. While experimental data for this specific compound is not widely available, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar halogenated styrene derivatives.

Introduction

1-Bromo-4-(1-chloroethenyl)benzene is a bifunctional organic molecule with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its structure, featuring a bromo-substituted aromatic ring and a chloroethenyl group, offers two distinct reactive sites for various chemical transformations. Accurate and unambiguous structural elucidation is paramount for its effective utilization in synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for 1-Bromo-4-(1-chloroethenyl)benzene, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D structure of 1-Bromo-4-(1-chloroethenyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 1-Bromo-4-(1-chloroethenyl)benzene, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Workflow for NMR Sample Preparation and Data Acquisition

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-4-(1-chloroethenyl)benzene and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[2] CDCl₃ is a common choice for many organic compounds due to its good dissolving power and the single residual peak at 7.26 ppm in the ¹H NMR spectrum.[2]

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Setup: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be employed, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6~ 7.50 - 7.60Doublet (d)2H
H-3, H-5~ 7.30 - 7.40Doublet (d)2H
Vinyl H (geminal)~ 5.50 - 5.60Doublet (d)1H
Vinyl H (geminal)~ 5.90 - 6.00Doublet (d)1H

Table 1: Predicted ¹H NMR data for 1-Bromo-4-(1-chloroethenyl)benzene in CDCl₃.

Interpretation:

  • Aromatic Protons: The para-substitution pattern of the benzene ring will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2, H-6) are expected to be deshielded and appear at a lower field compared to the protons ortho to the chloroethenyl group (H-3, H-5).

  • Vinyl Protons: The two geminal protons on the terminal carbon of the ethenyl group are chemically non-equivalent and will appear as two separate doublets due to geminal coupling. Their chemical shifts are influenced by the presence of the chlorine atom and the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (ipso to C=C)~ 138 - 140
C-1 (ipso to Br)~ 122 - 124
C-3, C-5~ 132 - 134
C-2, C-6~ 128 - 130
C (vinyl, attached to Cl)~ 135 - 137
CH₂ (terminal vinyl)~ 118 - 120

Table 2: Predicted ¹³C NMR data for 1-Bromo-4-(1-chloroethenyl)benzene in CDCl₃.

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, although some may overlap. The carbon atom bearing the bromine (C-1) is expected to be shielded due to the "heavy atom effect".[3] The carbon attached to the chloroethenyl group (C-4) will be deshielded.

  • Vinyl Carbons: The two carbons of the chloroethenyl group will have distinct chemical shifts. The carbon atom bonded to the chlorine will be significantly deshielded, while the terminal methylene carbon will appear at a higher field.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[1]

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Workflow for MS Sample Preparation and Analysis

Figure 3: A simplified workflow for MS sample preparation and analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or hexane.[4] For direct infusion, a concentration of around 1 mg/mL is often sufficient, followed by further dilution.[5]

  • Introduction into the Mass Spectrometer: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or through a direct insertion probe.[6]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in EI-MS, leading to the formation of a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The mass spectrum of 1-Bromo-4-(1-chloroethenyl)benzene will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.

Ion m/z (relative to most abundant isotopes ⁷⁹Br, ³⁵Cl) Key Features
[M]⁺218Molecular ion with characteristic isotopic pattern
[M-Cl]⁺183Loss of a chlorine radical
[M-Br]⁺139Loss of a bromine radical
[C₈H₆Br]⁺181Loss of the chloroethenyl group
[C₆H₄Br]⁺155Benzylic cleavage

Table 3: Predicted major fragments in the EI mass spectrum of 1-Bromo-4-(1-chloroethenyl)benzene.

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, and M+4 pattern. The monoisotopic mass is 215.93414 Da.[7]

  • Fragmentation Pattern: Common fragmentation pathways for aromatic halides include the loss of the halogen atom.[8] Therefore, prominent peaks corresponding to the loss of a chlorine radical ([M-Cl]⁺) and a bromine radical ([M-Br]⁺) are expected. Cleavage of the bond between the aromatic ring and the vinyl group is also a likely fragmentation pathway.

Predicted Fragmentation Pathway

G M [M]⁺ m/z = 218, 220, 222 M_Cl [M-Cl]⁺ m/z = 183, 185 M->M_Cl - Cl M_Br [M-Br]⁺ m/z = 139, 141 M->M_Br - Br C6H4Br [C6H4Br]⁺ m/z = 155, 157 M_Cl->C6H4Br - C2H2

Figure 4: Predicted major fragmentation pathways for 1-Bromo-4-(1-chloroethenyl)benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR)-FTIR is a convenient method for analyzing solid samples with minimal preparation.[9][10]

Workflow for ATR-FTIR Analysis

Figure 5: A simplified workflow for ATR-FTIR analysis.

Detailed Steps:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 1-Bromo-4-(1-chloroethenyl)benzene sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the IR spectrum of the sample. The number of scans can be adjusted to obtain a spectrum with a good signal-to-noise ratio.

Predicted Infrared Spectrum

The IR spectrum will show characteristic absorption bands for the aromatic ring and the chloroethenyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Vinyl C-H Stretch~ 3080Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
Vinyl C=C Stretch~ 1630Medium
C-H Out-of-Plane Bend (para)850 - 800Strong
C-Cl Stretch750 - 700Strong
C-Br Stretch600 - 500Medium

Table 4: Predicted characteristic IR absorption bands for 1-Bromo-4-(1-chloroethenyl)benzene.

Interpretation:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinyl protons.[11]

  • C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.[12] The vinyl C=C stretch is also expected in this region.

  • Out-of-Plane Bending: A strong absorption band in the 850-800 cm⁻¹ region is characteristic of a para-disubstituted benzene ring.

  • Carbon-Halogen Stretching: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when used in conjunction, provide a powerful and comprehensive approach to the structural elucidation of 1-Bromo-4-(1-chloroethenyl)benzene. This technical guide, by presenting predicted spectral data and detailed interpretations, offers a valuable resource for scientists and researchers. The provided protocols and expected spectral features will facilitate the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in the development of novel chemical entities.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Specac. (2023, June 30). What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis? Retrieved from [Link]

  • Gorcsan, F., et al. (2004). 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis. PubMed. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Gorcsan, F., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Gorcsan, F., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Technology Malaysia. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma.... Retrieved from [Link]

  • AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-4-(1-chloroethenyl)benzene (C8H6BrCl). Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Filo. (2025, March 1). 8) The mass spectral fragmentation pattern (electron impact ionization) f... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103528985B - Infrared spectroscopic method for determination of bound styrene content in emulsion polystyrene butadiene rubber.

Sources

Foundational

Technical Analysis: 1H NMR Characterization of 1-Bromo-4-(1-chloroethenyl)benzene

Topic: 1H NMR Spectrum of 1-Bromo-4-(1-chloroethenyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Executive Summary 1-Bromo-4-(1-chloroethe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 1-Bromo-4-(1-chloroethenyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary

1-Bromo-4-(1-chloroethenyl)benzene (CAS: 1203706-25-1 or analogs) represents a specialized class of


-halostyrenes utilized as bifunctional intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Its structural uniqueness lies in the orthogonality of its reactive sites: an aryl bromide capable of oxidative addition and an 

-chlorovinyl moiety serving as a masked ketone or a vinyl cation precursor.

This guide provides a definitive analysis of the 1H NMR spectral signature of this molecule. Unlike simple styrenes, the


-chloro substituent eliminates vicinal coupling, collapsing the complex vinylic splitting patterns into discrete singlets. This document details the acquisition protocol, spectral assignment, and impurity profiling necessary for validating high-purity synthesis.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the magnetic environments of the molecule.

Molecular Geometry

The molecule consists of a para-substituted benzene ring.

  • Position 1: Bromine atom (Electron Withdrawing Group by induction; weak donor by resonance).

  • Position 4: 1-Chloroethenyl group (

    
    ).
    
Predicted Magnetic Environments
  • Aromatic Region (AA'BB' System): The molecule possesses a

    
     axis of symmetry (effectively) regarding the aromatic ring rotation. We expect two distinct aromatic environments:
    
    • Protons ortho to Br (H-a): Deshielded by the inductive effect of Bromine.

    • Protons ortho to the Vinyl group (H-b): Influenced by the conjugation of the

      
      -system.
      
  • Vinylic Region (Geminal Protons):

    • The terminal methylene protons (

      
      ) are chemically non-equivalent (diastereotopic) because one is cis to the Chlorine and the other is trans.
      
    • Key Diagnostic: Unlike styrene, there is no proton on the

      
      -carbon. Thus, there is no vicinal (
      
      
      
      ) coupling. The only coupling is geminal (
      
      
      ), which is typically small (0–2 Hz). Expectation: Two sharp singlets or narrowly split doublets.

Experimental Protocol

To ensure reproducibility and spectral resolution capable of resolving small geminal couplings, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic peaks.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., magnesium salts from Grignard workups) which can cause line broadening.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     seconds. (Vinyl protons relax slower than aliphatics; insufficient D1 leads to integration errors).
    
  • Scans (NS): 16–32 scans are sufficient for this molecular weight.

  • Temperature: 298 K (25°C).

Workflow Diagram

NMR_Workflow Start Sample Isolation (>95% Purity) Prep Solvation (15mg in 0.6mL CDCl3) Start->Prep Shim Shimming & Locking (Target Line Width < 0.5 Hz) Prep->Shim Acquire Acquisition (ns=16, d1=2s) Shim->Acquire Process Processing (LB=0.3 Hz, Phase Corr) Acquire->Process Analysis Integration & Assignment Process->Analysis

Figure 1: Standardized NMR acquisition workflow for halogenated styrenes.

Spectral Interpretation

The following data represents the characteristic chemical shifts (


) and multiplicity for 1-Bromo-4-(1-chloroethenyl)benzene in 

.
The Spectrum Table
RegionChemical Shift (

ppm)
MultiplicityIntegralAssignmentNotes
Aromatic 7.48 – 7.52 Doublet (

Hz)
2HAr-H (ortho to Br)Deshielded by Br inductive effect. Part of AA'XX' system.
Aromatic 7.30 – 7.35 Doublet (

Hz)
2HAr-H (ortho to Vinyl)Shielded relative to H-a, but deshielded relative to benzene.
Vinylic 5.75 – 5.80 Singlet (or

Hz)
1H

Proton trans to Cl (cis to Aryl).
Vinylic 5.45 – 5.50 Singlet (or

Hz)
1H

Proton cis to Cl (trans to Aryl).
Detailed Mechanistic Analysis
The Aromatic Region (7.3 – 7.5 ppm)

The aromatic ring exhibits a classic para-substitution pattern . While often described as two doublets, it is formally an AA'BB' (or AA'XX') system.

  • The signal at ~7.50 ppm corresponds to the protons adjacent to the Bromine. Bromine is electronegative, pulling electron density away through the

    
    -framework (induction), deshielding these protons.
    
  • The signal at ~7.32 ppm corresponds to the protons adjacent to the

    
    -chlorovinyl group.
    
The Vinylic Region (5.4 – 5.8 ppm)

This is the most diagnostic region for confirming the "1-chloroethenyl" structure versus the "2-chloroethenyl" isomer.

  • Absence of Splitting: In a standard styrene (

    
    ), the terminal protons appear as doublets of doublets due to large trans (17 Hz) and cis (11 Hz) coupling to the 
    
    
    
    -proton.
  • The

    
    -Chloro Effect:  Replacing the 
    
    
    
    -proton with Chlorine removes the vicinal coupling partner. The two terminal protons now only couple to each other (geminal coupling,
    
    
    ).
  • Geminal Coupling: In terminal alkenes with electronegative substituents (like Cl),

    
     is very small (0–2 Hz). On a 300 or 400 MHz instrument, this often appears as two distinct singlets .
    
  • Chemical Shift Difference: The two protons are in different electronic environments. The proton cis to the Chlorine is shielded differently than the proton trans to it, leading to a separation of approximately 0.3 ppm.

Impurity Profiling & Troubleshooting

Synthesizing


-halostyrenes often involves dehydrohalogenation or Wittig-type reactions. Common impurities are distinct in NMR.
Common Impurities
ImpurityDiagnostic Signal (

ppm)
Source
4-Bromoacetophenone 2.58 (s, 3H) Hydrolysis of the vinyl chloride moiety. This is the "masked ketone" revealing itself upon exposure to moisture/acid.
Ethylbenzene derivative 1.2 (t), 2.6 (q) Incomplete oxidation or over-reduction during synthesis.
Solvent (Water) 1.56 (broad s) Wet

.
Grease 0.88, 1.26 Contamination from ground glass joints.
Stability Warning

The 1-chloroethenyl group is sensitive to acid-catalyzed hydrolysis.

  • Observation: If you see a singlet growing at 2.6 ppm over time in the NMR tube, your

    
     may be acidic (common in aged solvent).
    
  • Remediation: Filter the solvent through basic alumina or use a fresh ampule of

    
     stabilized with silver foil or base.
    

Structural Visualization

The following diagram illustrates the proton assignments discussed above.

Molecule_Structure Br Br Ring Benzene Ring (Para-Substituted) Br->Ring Inductive EWG Vinyl Vinyl Group (-C(Cl)=CH2) Ring->Vinyl Conjugation Ha H-a (Ortho to Br) ~7.50 ppm (d) Ring->Ha Position 2,6 Hb H-b (Ortho to Vinyl) ~7.32 ppm (d) Ring->Hb Position 3,5 Hc =CH2 (Geminal) 5.5 - 5.8 ppm (2x s) Vinyl->Hc

Figure 2: Structural connectivity and magnetic environment assignments.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard reference for additivity rules in substituted styrenes).
  • ChemicalBook. "4-Chlorostyrene NMR Spectrum Data." (Used as comparative baseline for vinyl shifts). Link

  • Sigma-Aldrich. "1-Bromo-4-ethynylbenzene Product Analysis." (Reference for aromatic region shifts in p-bromo systems). Link

Sources

Exploratory

13C NMR analysis of 1-Bromo-4-(1-chloroethenyl)benzene

Part 1: Executive Summary This technical guide provides a rigorous framework for the structural validation of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22422-19-1) using Carbon-13 Nuclear Magnetic Resonance ( NMR). Target...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22422-19-1) using Carbon-13 Nuclear Magnetic Resonance (


 NMR). Targeted at drug development professionals and synthetic chemists, this document moves beyond basic spectral listing to explore the causality of chemical shifts, specifically focusing on substituent effects (heavy atom effect of Bromine, electronegativity of Chlorine) and the differentiation of this scaffold from its common synthetic precursors.

Key Technical Takeaway: The successful identification of this molecule relies on resolving the quaternary carbon signals, particularly the C-Br ipso carbon (shielded by spin-orbit coupling) and the


-vinyl carbon (deshielded by the chloro-substituent), which often exhibit long relaxation times (

).

Part 2: Structural Logic & Signal Prediction

Before experimental acquisition, a theoretical framework must be established to validate the data.

Molecular Symmetry and Signal Count

The molecule possesses a


 axis of symmetry through the C1-C4 axis of the benzene ring.
  • Total Carbons: 8

  • Unique Magnetic Environments: 6

  • Quaternary Carbons: 3 (C1, C4, C7)

  • Methine (

    
    ) Carbons:  2 (C2/C6 equivalent, C3/5 equivalent)
    
  • Methylene (

    
    ) Carbons:  1 (C8)
    
Theoretical Shift Calculation (Additivity Rules)

Using benzene (


 128.5) and ethylene (

123.3) as baselines, we apply substituent increments.
Carbon PositionTypeElectronic EnvironmentPredicted Shift (

ppm)
Mechanistic Rationale
C1 (Ipso-Br)

Aromatic C-Br121.5 - 123.0 Heavy Atom Effect: Large electron cloud of Br causes diamagnetic shielding, shifting it upfield relative to benzene.
C2, C6

Ortho to Br131.0 - 132.0 Inductive withdrawal (-I) by Br deshields ortho positions.
C3, C5

Meta to Br127.5 - 128.5 Minimal perturbation; close to benzene baseline.
C4 (Ipso-Vinyl)

Aromatic C-Vinyl135.0 - 137.0 Conjugation with the vinyl group deshields the ring carbon.
C7 (

-Vinyl)

Vinyl C-Cl136.0 - 139.0 Critical Diagnostic: Deshielded by direct attachment to Cl (-I effect) and the phenyl ring.
C8 (

-Vinyl)

Terminal Alkene114.0 - 116.0 Resonance donation (+M) from Cl competes with induction, typically shielding the

-carbon relative to the

-carbon.

Part 3: Experimental Protocol (Self-Validating System)

To ensure the detection of quaternary carbons (C1, C4, C7) which suffer from low NOE enhancement and long relaxation times, the following protocol is mandatory.

Sample Preparation
  • Solvent:

    
     (99.8% D) is the standard. The triplet centered at 77.16 ppm  serves as the internal reference.
    
  • Concentration: High concentration is required for

    
    . Dissolve 30–50 mg  of analyte in 0.6 mL solvent.
    
  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [

    
    ].
    
    • Why?

      
       is paramagnetic. It shortens the 
      
      
      
      relaxation time of quaternary carbons (C-Br, C-Cl), ensuring they appear with sufficient intensity without requiring excessively long delay times.
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (–20 to 220 ppm).

  • Relaxation Delay (D1):

    • With

      
      : 2.0 seconds.
      
    • Without

      
      :5.0 - 10.0 seconds . (Crucial: Short D1 will suppress the C1 and C7 peaks).
      
  • Scans (NS): Minimum 1024 (approx. 1 hour) for adequate S/N ratio on quaternary peaks.

Part 4: Spectral Analysis & Impurity Profiling[1]

The Diagnostic Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out the precursor (4-Bromoacetophenone).

NMR_Workflow cluster_signals Critical Checkpoints Sample Unknown Sample H1_NMR 1H NMR Screening (Check Vinyl Protons) Sample->H1_NMR C13_Standard 13C NMR (Standard) Broadband Decoupled H1_NMR->C13_Standard Purity > 90% C13_DEPT DEPT-135 Analysis Phase Determination C13_Standard->C13_DEPT Decision Signal Verification C13_DEPT->Decision Result Structure Confirmed Decision->Result 3x Cq, 2x CH, 1x CH2 Check1 C-Br (~122 ppm) Low Intensity Cq Decision->Check1 Check2 Vinyl CH2 (~115 ppm) Negative in DEPT-135 Decision->Check2

Caption: Figure 1. Step-wise NMR validation workflow. DEPT-135 is the critical filter to distinguish the terminal vinyl


 from aromatic 

.
Detailed Peak Assignment

The table below correlates the carbon environment with the expected spectral signature.

Shift (

)
Carbon TypeDEPT-135 PhaseAssignmentNotes for Researchers
197.0

InvisibleIMPURITY Carbonyl of 4-Bromoacetophenone. If present, reaction is incomplete.
136.0 - 138.0

InvisibleC7 (

-Vinyl)
The most deshielded peak (usually). Verify it is quaternary.
135.5 - 136.5

InvisibleC4 (Aromatic) Ipso to the vinyl group.
131.5

Positive (+)C2, C6 Aromatic CH, ortho to Bromine.
128.0

Positive (+)C3, C5 Aromatic CH, meta to Bromine.
122.0

InvisibleC1 (Aromatic) Ipso to Bromine. Look for low intensity due to long

.
114.5

Negative (-)C8 (

-Vinyl)
Key Signal. Must be negative in DEPT-135. Confirms terminal alkene.
26.5

Positive (+)IMPURITY Methyl group of 4-Bromoacetophenone.
Common Impurity Signatures

In the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene (often via chlorination of 4-bromoacetophenone with


), two main impurities arise:
  • 4-Bromoacetophenone (Starting Material): Characterized by

    
     at ~197 ppm and 
    
    
    
    at ~26 ppm.
  • 1-Bromo-4-ethynylbenzene (Elimination Byproduct): If the reaction conditions are too harsh (basic workup),

    
     elimination occurs. Look for alkyne carbons at ~83 ppm  and ~79 ppm .
    

Part 5: Advanced Confirmation (2D NMR)

If the 1D spectrum is ambiguous due to peak overlap (e.g., C4 vs C7), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tie-breaker.

  • Experiment: HMBC (Long-range

    
     coupling, usually 
    
    
    
    and
    
    
    ).
  • Logic:

    • The Vinyl Protons (on C8) will show a strong

      
       correlation to C7  (
      
      
      
      -vinyl) and a
      
      
      correlation to C4 (aromatic ipso).
    • The Aromatic Protons (H3/H5) will show a

      
       correlation to C1  (C-Br).
      
    • Differentiation: C7 will only correlate with the vinyl protons. C4 will correlate with both the vinyl protons and the aromatic H2/H6 protons.

HMBC_Pathway cluster_logic Differentiation Logic Vinyl_H Vinyl Protons (H8a, H8b) C7 C7 (alpha-Cl) ~137 ppm Vinyl_H->C7 2J (Strong) C4 C4 (Ipso-Ring) ~136 ppm Vinyl_H->C4 3J (Medium) Arom_H Aromatic Protons (H2, H6) Arom_H->C4 3J (Strong) Note C4 sees BOTH proton sets. C7 sees ONLY Vinyl protons.

Caption: Figure 2. HMBC connectivity logic. C4 is the "bridge" carbon, showing correlations to both ring and vinyl protons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and substituent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for C-Br heavy atom effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for 4-bromostyrene and chlorostyrene analogs).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for relaxation time protocols and DEPT analysis).

Sources

Foundational

Advanced Mass Spectrometry Guide: 1-Bromo-4-(1-chloroethenyl)benzene

Part 1: Executive Summary & Chemical Context 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 20488-10-2), often referred to as 4-bromo- -chlorostyrene , represents a critical bifunctional intermediate in organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1-Bromo-4-(1-chloroethenyl)benzene (CAS: 20488-10-2), often referred to as 4-bromo-


-chlorostyrene , represents a critical bifunctional intermediate in organic synthesis. Its structure features a benzene ring substituted with a bromine atom at the para position and a 1-chloroethenyl group (vinyl chloride moiety) at the ipso position.

Why This Analysis Matters: In drug development and materials science, this compound serves as a "linchpin" scaffold. The aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the vinyl chloride offers a handle for subsequent functionalization or polymerization. Precise mass spectrometric characterization is essential to distinguish it from common impurities like its saturated analog (1-bromo-4-(1-chloroethyl)benzene) or dehalogenated byproducts.

This guide provides a self-validating protocol for the identification and structural confirmation of 1-Bromo-4-(1-chloroethenyl)benzene using Electron Ionization (EI) Mass Spectrometry.

Part 2: Physicochemical & MS Properties

Before initiating analysis, the theoretical isotopic envelope must be understood to validate the molecular ion cluster.

Table 1: Molecular Specifications
PropertyValueNotes
Formula C

H

BrCl
Nominal Mass 216 DaBased on

Br and

Cl
Monoisotopic Mass 215.9341 Da
Boiling Point ~240–250 °CPredicted; suitable for GC-MS
LogP ~3.8Highly lipophilic; non-polar columns required
Isotopic Signature (The "3:4:1" Rule)

The presence of one bromine and one chlorine atom creates a distinct triplet cluster in the molecular ion region.

  • M

    
     (m/z 216):  Contains 
    
    
    
    Br and
    
    
    Cl. Relative Intensity: ~75%
  • M+2 (m/z 218): Contains (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl). Relative Intensity: ~100% (Base of cluster)
  • M+4 (m/z 220): Contains

    
    Br and 
    
    
    
    Cl. Relative Intensity: ~25%

Diagnostic Check: If your spectrum does not show an M+2 peak that is slightly higher than the M+ peak (approx. 4:3 ratio), the halogen assignment is incorrect.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for trace analysis and purity assessment using a standard Single Quadrupole GC-MS with Electron Ionization (EI).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent nucleophilic attack on the vinyl chloride.

  • Concentration: 10–50 µg/mL (ppm).

  • Filtration: 0.2 µm PTFE filter (mandatory to remove inorganic salts from synthesis).

Instrumental Parameters
ParameterSettingRationale
Inlet Temp 250 °CHigh enough to volatilize, low enough to prevent thermal dehydrohalogenation.
Injection Mode Split (10:1 or 20:1)Prevents column saturation and improves peak shape.
Column DB-5ms or Rxi-5Sil MS5% phenyl phase is ideal for separating aromatic isomers.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp preserves the thermally labile vinyl halide.
Ion Source EI (70 eV), 230 °CStandard ionization energy for library matching.
Scan Range m/z 40–350Captures molecular ion and low-mass aromatic fragments.

Part 4: Spectral Analysis & Fragmentation Pathways

The fragmentation of 1-Bromo-4-(1-chloroethenyl)benzene is driven by the stability of the aromatic ring and the relative bond strengths of C-Br vs. C-Cl.

Key Fragmentation Events[1]
  • Molecular Ion [M]

    
     : The cluster at m/z 216, 218, 220  is usually prominent due to the stability of the styrene system.
    
  • Loss of Bromine [M-Br]

    
     : The C-Br bond is weaker than the C-Cl bond. Homolytic cleavage yields the m/z 137/139  doublet (3:1 ratio due to remaining Cl).
    
    • Mechanism: Formation of the (1-chloroethenyl)phenyl cation.

  • Loss of Chlorine [M-Cl]

    
     : Less favorable but observable. Yields m/z 181/183  doublet (1:1 ratio due to remaining Br).
    
  • Formation of Ethynylbenzene Cation [C

    
    H
    
    
    
    ]
    
    
    : Sequential loss of both halogens and H rearrangement leads to the phenylacetylene cation at m/z 101 .
  • Ring Degradation : Typical aromatic series at m/z 75, 76, 51.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation routes.

FragmentationPathway M Molecular Ion [M]+ m/z 216, 218, 220 (C8H6BrCl) M_Br [M - Br]+ m/z 137, 139 (C8H6Cl+) M->M_Br - Br• (79/81) M_Cl [M - Cl]+ m/z 181, 183 (C8H6Br+) M->M_Cl - Cl• (35/37) C8H5 [C8H5]+ m/z 101 (Ethynylphenyl cation) M_Br->C8H5 - HCl M_Cl->C8H5 - HBr C6H4 [C6H4]+ m/z 76 (Benzyne/Phenylene) C8H5->C6H4 - C2H

Figure 1: Primary EI fragmentation pathway for 1-Bromo-4-(1-chloroethenyl)benzene showing sequential halogen loss.

Part 5: Quality Control & Troubleshooting

Differentiating Impurities

A common synthetic impurity is the saturated precursor : 1-Bromo-4-(1-chloroethyl)benzene.

  • Differentiation: The saturated analog (C

    
    H
    
    
    
    BrCl) has a molecular weight of 218/220/222 .
  • Check: If you see a cluster starting at m/z 218 instead of 216, your reaction is incomplete (hydrogenation has occurred or elimination failed).

Analytical Workflow Diagram

Use this decision tree to validate your results.

Workflow Start Start Analysis Check_M Check M+ Cluster (m/z 216, 218, 220) Start->Check_M Ratio_Check Is Ratio ~3:4:1? Check_M->Ratio_Check Frag_Check Check Fragments (137/139 & 181/183) Ratio_Check->Frag_Check Yes Impurity Impurity Detected (Check Saturated Analog) Ratio_Check->Impurity No (e.g., 1:1 or 3:1 only) Frag_Check->Impurity Unexpected Fragments Confirm Identity Confirmed Frag_Check->Confirm Fragments Present

Figure 2: Decision tree for validating the identity of 1-Bromo-4-(1-chloroethenyl)benzene.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-bromo-4-chloro- (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-bromo-4-(1-chloroethenyl)benzene Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Exploratory

An In-Depth Technical Guide to 1-Bromo-4-(1-chloroethenyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Bifunctional Building Block 1-Bromo-4-(1-chloroethenyl)benzene is a halogenated aromatic compound featuring a benzene ring substit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

1-Bromo-4-(1-chloroethenyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with both a bromine atom and a 1-chloroethenyl (1-chlorovinyl) group. This unique combination of functional groups imparts a dual reactivity to the molecule, making it a potentially valuable, yet under-explored, building block in organic synthesis, materials science, and drug discovery. The presence of two distinct halogen atoms on the molecule—one on the aromatic ring and one on the vinyl group—allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-4-(1-chloroethenyl)benzene, outlines a plausible synthetic route, discusses its expected reactivity, and explores its potential applications.

The aryl bromide moiety is a well-established handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex molecular architectures.[1][2] Simultaneously, the vinyl chloride group offers a different site for reactivity, including further cross-coupling reactions or nucleophilic substitution under specific conditions, although vinyl halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts.[3] This differential reactivity is a key feature that allows for controlled, stepwise functionalization of the molecule.

Physicochemical Properties

Due to the limited availability of experimental data for 1-Bromo-4-(1-chloroethenyl)benzene, some of its physical properties are estimated based on the known properties of structurally similar compounds such as 1-bromo-4-chlorobenzene, 4-bromostyrene, and general principles of physical organic chemistry.[4][5][6][7][8][9][10]

PropertyValueSource/Basis
IUPAC Name 1-Bromo-4-(1-chloroethenyl)benzene-
Synonyms 1-Bromo-4-(1-chlorovinyl)benzene-
CAS Number Not assigned-
Molecular Formula C₈H₆BrClCalculated
Molecular Weight 217.49 g/mol Calculated
Appearance Colorless to pale yellow liquid or solidEstimated from analogs[5]
Melting Point Estimated 20-30 °CBased on 4-bromostyrene (4.5 °C) and 1-bromo-4-chlorobenzene (64-67 °C)[6]
Boiling Point Estimated >200 °C at 760 mmHgBased on 4-bromostyrene (89 °C at 16 mmHg) and 1-bromo-4-chlorobenzene (196 °C)[6]
Density Estimated ~1.5 g/mLBased on 4-bromostyrene (1.40 g/mL) and 1-bromo-4-chlorobenzene (~1.65 g/mL)[6][9]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons)General property of aryl halides[4][9]

Proposed Synthesis and Characterization

A practical and efficient synthesis of 1-Bromo-4-(1-chloroethenyl)benzene can be envisioned through a two-step process starting from the commercially available 4-bromoacetophenone. This proposed pathway involves a chlorination step followed by an elimination reaction.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromoacetophenone 4-Bromoacetophenone 1-Bromo-4-(1,1-dichloroethyl)benzene 1-Bromo-4-(1,1-dichloroethyl)benzene 4-Bromoacetophenone->1-Bromo-4-(1,1-dichloroethyl)benzene PCl₅, heat 1-Bromo-4-(1-chloroethenyl)benzene 1-Bromo-4-(1-chloroethenyl)benzene 1-Bromo-4-(1,1-dichloroethyl)benzene->1-Bromo-4-(1-chloroethenyl)benzene Strong Base (e.g., t-BuOK), THF

Caption: Proposed two-step synthesis of 1-Bromo-4-(1-chloroethenyl)benzene.

Experimental Protocol: A Conceptualized Approach

Step 1: Synthesis of 1-Bromo-4-(1,1-dichloroethyl)benzene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoacetophenone (1.0 eq).

  • Carefully add phosphorus pentachloride (PCl₅) (1.1 eq) in portions. The reaction is exothermic and should be controlled.

  • Once the initial reaction subsides, heat the mixture to 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-(1,1-dichloroethyl)benzene.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Bromo-4-(1-chloroethenyl)benzene

  • Dissolve the purified 1-bromo-4-(1,1-dichloroethyl)benzene (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-4-(1-chloroethenyl)benzene.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons in the range of δ 7.2-7.6 ppm, likely as two doublets due to the para-substitution pattern. The vinyl protons should appear as two distinct singlets or narrow doublets (due to geminal coupling) in the region of δ 5.5-6.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield and the carbon bearing the chloroethenyl group also showing a characteristic shift. The two sp² carbons of the vinyl group are expected in the range of δ 110-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1480 cm⁻¹), C=C stretching of the vinyl group (~1620 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. An IR spectrum of the closely related 4-bromostyrene is available for comparison.[11]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Fragmentation may involve the loss of Br, Cl, or the entire chloroethenyl group.

Reactivity and Stability

Reactivity_Diagram cluster_aryl_bromide Aryl Bromide Reactivity cluster_vinyl_chloride Vinyl Chloride Reactivity 1-Bromo-4-(1-chloroethenyl)benzene 1-Bromo-4-(1-chloroethenyl)benzene Suzuki Coupling Suzuki Coupling 1-Bromo-4-(1-chloroethenyl)benzene->Suzuki Coupling Pd catalyst, Base, Boronic acid Heck Reaction Heck Reaction 1-Bromo-4-(1-chloroethenyl)benzene->Heck Reaction Pd catalyst, Base, Alkene Sonogashira Coupling Sonogashira Coupling 1-Bromo-4-(1-chloroethenyl)benzene->Sonogashira Coupling Pd/Cu catalyst, Base, Alkyne Cross-Coupling Reactions Cross-Coupling Reactions 1-Bromo-4-(1-chloroethenyl)benzene->Cross-Coupling Reactions e.g., with organometallics Polymerization Polymerization 1-Bromo-4-(1-chloroethenyl)benzene->Polymerization Radical or coordination initiators

Sources

Foundational

Technical Guide: Stability and Storage of 1-Bromo-4-(1-chloroethenyl)benzene

CAS: 6649-27-0 Synonyms: 1-Bromo-4-(alpha-chlorovinyl)benzene; 4-Bromo-α-chlorostyrene Molecular Formula: C₈H₆BrCl Molecular Weight: 217.49 g/mol Part 1: Executive Summary & Core Directive The Alpha-Halo Styrene Paradox:...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6649-27-0 Synonyms: 1-Bromo-4-(alpha-chlorovinyl)benzene; 4-Bromo-α-chlorostyrene Molecular Formula: C₈H₆BrCl Molecular Weight: 217.49 g/mol

Part 1: Executive Summary & Core Directive

The Alpha-Halo Styrene Paradox: 1-Bromo-4-(1-chloroethenyl)benzene presents a unique stability challenge known as the "Alpha-Halo Styrene Paradox." While the alpha-chloro substituent provides steric hindrance that retards rapid homopolymerization compared to unsubstituted styrene, it simultaneously activates the molecule toward specific degradation pathways—primarily hydrolysis and photo-oxidation.

Immediate Storage Protocol:

  • Temperature: -20°C (Long-term) | 2–8°C (Active use < 1 week).

  • Atmosphere: Argon (Preferred) or Nitrogen. Strictly anaerobic.

  • Stabilizer: 4-tert-Butylcatechol (TBC) at 10–50 ppm (if stored as liquid).

  • Container: Amber borosilicate glass with Teflon-lined cap.

Part 2: Chemical Stability Profile

Polymerization Thermodynamics

Unlike simple styrene, the 1-chloroethenyl group introduces significant steric strain. This lowers the Ceiling Temperature (


) , the temperature at which the rate of polymerization equals the rate of depolymerization.
  • Risk: Spontaneous bulk polymerization is less likely than with styrene, but dimerization and oligomerization are accelerated by light and heat.

  • Mechanism: Radical initiation leads to the formation of cyclic dimers (indane derivatives) rather than high-molecular-weight polymers.

Hydrolytic Instability (The Ketone Pathway)

The C-Cl bond on the vinylic position is generally resistant to nucleophilic attack (


/

). However, in the presence of moisture and trace acid, it undergoes vinyl halide hydrolysis .
  • Degradation Product: 4-Bromoacetophenone.

  • Indicator: A sweet, floral odor (acetophenone-like) replacing the sharp, acrid smell of the halogenated styrene indicates hydrolysis.

Photolytic Sensitivity

The molecule contains two halogenated sites:

  • Aryl-Bromine (Ar-Br): Susceptible to homolytic cleavage under UV light (

    
     nm).
    
  • Vinyl-Chlorine (C=C-Cl): Susceptible to radical abstraction.

  • Result: Formation of radical species that initiate oligomerization or oxidation to peroxides.

Part 3: Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes for 1-Bromo-4-(1-chloroethenyl)benzene.

DegradationPathways Compound 1-Bromo-4-(1-chloroethenyl)benzene (Active Monomer) Radical Vinyl/Aryl Radical Compound->Radical UV Light / Heat Dimer Cyclic Dimers (Indane Derivatives) Compound->Dimer Thermal [2+2] Cycloaddition Ketone 4-Bromoacetophenone (Hydrolysis Product) Compound->Ketone H2O / H+ (Hydrolysis) Peroxide Polymeric Peroxides (Explosion Hazard) Radical->Peroxide + O2 (Air) Polymer Oligomers/Low MW Polymer Radical->Polymer Radical Propagation

Caption: Figure 1. Primary degradation vectors: Radical-mediated oxidation/polymerization and acid-catalyzed hydrolysis.

Part 4: Storage & Handling Protocols

storage Architecture
ParameterSpecificationScientific Rationale
Primary Container Amber Glass (Type I) Blocks UV radiation to prevent C-Br homolysis.
Cap Liner PTFE (Teflon) Halogenated styrenes can swell or dissolve rubber/silicone liners, leading to contamination.
Headspace Gas Argon Argon is heavier than air, providing a superior blanket over the liquid/solid surface compared to Nitrogen.
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows degradation by ~20-30x.
Stabilizer TBC (10-50 ppm) 4-tert-Butylcatechol acts as a radical scavenger. Note: TBC requires trace oxygen to function; strictly anaerobic storage may require phenothiazine instead.
Handling Workflow (Self-Validating System)
  • Equilibration: Allow the sealed container to reach room temperature before opening.

    • Why? Opening a cold container condenses atmospheric moisture, accelerating the "Ketone Pathway" (Hydrolysis).

  • Inhibitor Removal (Optional):

    • If the application is sensitive to TBC (e.g., catalytic cross-coupling), pass the monomer through a small column of activated alumina or silica gel immediately before use.

  • Re-sealing:

    • Purge headspace with Argon for 30 seconds.

    • Parafilm is insufficient; use a tight screw cap with a fresh Teflon liner.

Part 5: Quality Control & Analysis

Researchers should verify purity before critical experiments (e.g., polymerization or Heck coupling).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (70:30) isocratic.

  • Detection: UV @ 254 nm.

  • Retention Logic:

    • 4-Bromoacetophenone (Impurity): Elutes early (more polar).

    • 1-Bromo-4-(1-chloroethenyl)benzene (Target): Intermediate retention.

    • Dimers/Oligomers: Elute late or require THF wash.

1H NMR Validation
  • Solvent: CDCl₃

  • Diagnostic Signals:

    • Target: Vinyl protons (

      
       ~5.5–6.0 ppm, two singlets or narrow doublets).
      
    • Impurity (Ketone): Methyl singlet (

      
       ~2.6 ppm).
      
    • Impurity (Polymer): Broadening of aromatic peaks.

Part 6: References

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-chloro- (Related Analog Data). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Bromo-4-(1-chloroethenyl)benzene Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of p-Bromoacetophenone (Precursor). Org.[1][2][3] Synth. 1925, 5, 21. [Link]

Sources

Exploratory

Technical Guide: 1-Bromo-4-(1-chloroethenyl)benzene

A Strategic Intermediate for Orthogonal Cross-Coupling and Functionalized Polymers Executive Summary This technical guide profiles 1-Bromo-4-(1-chloroethenyl)benzene (also known as -chloro-4-bromostyrene), a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Orthogonal Cross-Coupling and Functionalized Polymers

Executive Summary

This technical guide profiles 1-Bromo-4-(1-chloroethenyl)benzene (also known as


-chloro-4-bromostyrene), a bifunctional halogenated styrene derivative. Unlike simple dihaloarenes, this compound possesses two electrophilic sites with distinct electronic and steric environments: an aryl bromide and a geminal vinyl chloride. This electronic differentiation allows for orthogonal chemoselectivity , enabling researchers to sequentially functionalize the molecule without the need for protecting groups. This guide covers its synthesis, reactivity hierarchy in transition-metal catalysis, and applications in advanced material synthesis.

Structural Analysis & Nomenclature

The IUPAC name 1-Bromo-4-(1-chloroethenyl)benzene describes a benzene ring substituted at the para positions.

  • Position 1: A Bromine atom (Ar-Br).[1][2][3][4][5][6][7][8]

  • Position 4: A 1-chloroethenyl group (also referred to as an

    
    -chlorovinyl moiety).
    

Key Structural Feature: The molecule contains two carbon-halogen bonds with significantly different bond dissociation energies (BDE) and oxidative addition rates.

  • Site A (Ar-Br):

    
     aromatic C-Br bond. Highly reactive toward Pd(0) oxidative addition.
    
  • Site B (Vinyl-Cl):

    
     vinylic C-Cl bond. Sterically hindered by the geminal phenyl ring and electronically stabilized, making it significantly less reactive than the aryl bromide.
    
PropertyData (Predicted/Experimental)
Molecular Formula

Molecular Weight 217.49 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity)
Boiling Point ~255°C (Predicted at 760 mmHg)
Reactivity Class Bifunctional Electrophile / Styrenic Monomer

Synthetic Protocol: The Acetophenone Route

The most robust synthesis targets the conversion of 4-bromoacetophenone into the


-chlorostyrene via a gem-dichloride intermediate. This method avoids the use of unstable vinyl lithium species.
Step-by-Step Methodology

Reagents: 4-Bromoacetophenone, Phosphorus Pentachloride (


), Phosphorus Oxychloride (

), Toluene.
  • Chlorination (Gem-Dichloride Formation):

    • Dissolve 4-bromoacetophenone (1.0 eq) in anhydrous toluene.

    • Slowly add

      
       (1.1 eq) at 
      
      
      
      under an argon atmosphere.
    • Mechanistic Insight: The carbonyl oxygen attacks the phosphorus, followed by chloride displacement, forming the gem-dichloro intermediate (1-bromo-4-(1,1-dichloroethyl)benzene).

    • Caution: Evolution of

      
       gas requires a scrubber.
      
  • Elimination (Dehydrohalogenation):

    • The intermediate is often thermally unstable. Heat the reaction mixture to reflux.

    • Thermal elimination of

      
       occurs, driven by the conjugation of the resulting double bond with the aromatic ring.
      
    • Purification: Vacuum distillation is preferred to prevent polymerization. Add a radical inhibitor (e.g., BHT) during distillation.

Synthetic Pathway Diagram

Synthesis SM 4-Bromoacetophenone (Starting Material) Inter Gem-Dichloride Intermediate SM->Inter PCl5, Toluene 0°C -> RT Prod 1-Bromo-4-(1-chloroethenyl)benzene (Product) Inter->Prod Thermal Elimination (-HCl) Byprod HCl (Gas) Inter->Byprod

Caption: Conversion of ketone to vinyl chloride via gem-dichloride intermediate.

Chemoselectivity & Orthogonal Reactivity

The primary value of 1-Bromo-4-(1-chloroethenyl)benzene in drug discovery lies in its ability to serve as a linchpin for modular synthesis.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig), the rate of oxidative addition follows this order:



Protocol for Sequential Coupling:

  • First Coupling (Site A): Use standard conditions (e.g.,

    
    , 
    
    
    
    ). The catalyst will insert exclusively into the C-Br bond. The vinyl chloride remains intact because oxidative addition into a chlorinated vinyl bond requires electron-rich, bulky ligands.
  • Second Coupling (Site B): After isolating the biaryl vinyl chloride, switch to a specialized catalyst system (e.g.,

    
     + 
    
    
    
    or XPhos) to activate the inert C-Cl bond.
Reactivity Landscape Diagram

Reactivity Core 1-Bromo-4-(1-chloroethenyl)benzene Suzuki Suzuki Coupling (Site A) Pd(PPh3)4, Ar-B(OH)2 Core->Suzuki Fast (Kinetic Control) Poly Anionic Polymerization (Living Polymer) Core->Poly n-BuLi (Low Temp) Inter_A 4-Aryl-(alpha-chlorostyrene) Suzuki->Inter_A Kumada Kumada/Suzuki (Site B) Pd(P-tBu3), R-M Inter_A->Kumada Requires Activated Catalyst Hydrolysis Acid Hydrolysis (Masked Ketone) Inter_A->Hydrolysis Yields Ketone

Caption: Divergent reaction pathways demonstrating orthogonal selectivity between Ar-Br and Vinyl-Cl sites.

Applications in Materials Science

Beyond small molecule synthesis, this compound is a potent monomer for functional materials.[7][8]

Living Anionic Polymerization

Research indicates that


-chlorostyrenes can undergo living anionic polymerization.
  • Challenge: The C-Br bond is susceptible to lithium-halogen exchange (side reaction) when using simple alkyl lithium initiators (e.g.,

    
    ).
    
  • Solution: Use of Oligo(

    
    -methylstyryl)lithium  or additives like LiCl  can suppress side reactions, allowing for the formation of polymers with narrow molecular weight distributions (PDI < 1.1).
    
  • Utility: The resulting polymer contains pendant vinyl chloride groups, which can be post-functionalized or used to cross-link the polymer matrix, improving thermal stability and flame retardancy.

Safety & Handling Protocols

  • Lachrymator Potential: Like many benzyl and styrenic halides, this compound may act as a lachrymator (tear gas agent). All operations must be conducted in a fume hood.

  • Polymerization Risk: The compound is prone to auto-polymerization upon storage.

    • Storage: Store at

      
       under inert gas (Argon/Nitrogen).
      
    • Stabilization: Ensure trace amounts of inhibitor (e.g., 4-tert-butylcatechol) are present if stored as a liquid.

  • Waste Disposal: Halogenated organic waste.[9] Do not mix with strong oxidizers.

References

  • Synthesis of

    
    -chlorostyrenes: 
    
    • Methodology: Reaction of ketones with .
    • Source:Organic Syntheses, Coll.[8][9] Vol. 1, p. 127 (Analogous procedure for p-bromoacetophenone derivatives).

  • Chemoselectivity in Palladium Catalysis

    • Insight: Reactivity order of Aryl-Br vs Vinyl-Cl.
    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Anionic Polymerization of Halostyrenes

    • Insight: Living polymerization conditions for 4-bromostyrene and deriv
    • Source:Macromolecules (ACS Publications)
  • General Reactivity of Vinyl Chlorides

    • Insight: Vinyl chlorides as masked ketones and coupling partners.
    • Source:Chemical Reviews, "Transition Metal-Catalyzed Cross-Couplings of Alkenyl Halides".

Sources

Foundational

Chemo-Orthogonal Functionalization of 1-Bromo-4-(1-chloroethenyl)benzene

Content Type: Technical Guide / Whitepaper Subject: CAS 6640-86-4 ( -Chloro-4-bromostyrene) Author: Senior Application Scientist Executive Summary: The "Linchpin" Scaffold 1-Bromo-4-(1-chloroethenyl)benzene (hereafter BC...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: CAS 6640-86-4 (


-Chloro-4-bromostyrene)
Author:  Senior Application Scientist

Executive Summary: The "Linchpin" Scaffold

1-Bromo-4-(1-chloroethenyl)benzene (hereafter BCB ) represents a high-value "linchpin" intermediate in organic synthesis and materials science. Its utility stems from its bifunctional chemo-orthogonality : it possesses two distinct electrophilic sites—an aryl bromide and an


-vinyl chloride—that exhibit significantly different rates of oxidative addition towards transition metals.

This guide details the exploitation of this reactivity difference, allowing researchers to sequentially functionalize the molecule to create complex biaryls, stilbenes, or functionalized polystyrenes without the need for protecting groups.

Key Technical Specifications
PropertyValue
CAS Number 6640-86-4
Molecular Formula

Molecular Weight 217.49 g/mol
Key Functionality Aryl Bromide (

),

-Vinyl Chloride (

)
Primary Application Sequential Cross-Coupling, Polymer Precursor, Alkyne Synthesis

Structural Analysis & Electronic Properties

The reactivity of BCB is governed by the bond dissociation energies (BDE) and the steric environment of its two halogenated sites.

  • Site A: Aryl Bromide (C-4 position):

    • Reactivity: High.

    • Mechanism: Facile oxidative addition to

      
      .
      
    • Sterics: Unhindered.

    • Electronic Effect: The electron-withdrawing vinyl chloride group at the para position slightly activates this C-Br bond compared to bromobenzene.

  • Site B:

    
    -Vinyl Chloride (C-1 position): 
    
    • Reactivity: Low (Latent).

    • Mechanism: Sluggish oxidative addition due to the stronger

      
       bond and steric hindrance from the geminal phenyl ring.
      
    • Utility: Survives standard cross-coupling conditions, serving as a "masked" alkyne or a site for second-stage coupling using specialized ligands.

Visualization: Chemoselectivity Map

ReactivityMap Start 1-Bromo-4-(1-chloroethenyl)benzene (BCB) Path1 Pathway A: Aryl-Br Activation (Standard Pd Conditions) Start->Path1 Fast (k1) Path2 Pathway B: Vinyl-Cl Activation (Specialized Ligands/High T) Start->Path2 Slow (k2) Path3 Pathway C: Polymerization (Radical/Cationic) Start->Path3 Radical Init. Prod1 4-Substituted-alpha-chlorostyrene (Vinyl-Cl Intact) Path1->Prod1 Suzuki/Buchwald Prod2 Functionalized Stilbene/Biaryl Path2->Prod2 Direct Bis-coupling Prod3 Poly(alpha-chlorostyrene) deriv. Path3->Prod3 Prod1->Prod2 Step 2: High Energy Cond.

Figure 1: The reactivity divergence of BCB. Pathway A is the kinetically favored route, allowing isolation of the intermediate Prod1.

Synthesis of the Scaffold

Before exploring reactivity, the integrity of the starting material is paramount. Commercial sources vary in purity; in-house synthesis from 4-bromoacetophenone is a self-validating protocol ensuring fresh material.

Protocol: Deoxychlorination of 4-Bromoacetophenone

Objective: Convert ketone to


-vinyl chloride.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Phosphorus Pentachloride (

    
    , 1.1 eq)
    
  • Phosphorus Oxychloride (

    
    , solvent/co-reagent)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a

    
     drying tube.
    
  • Addition: Charge the RBF with 4-bromoacetophenone (20 mmol) and dry

    
     (30 mL).
    
  • Chlorination: Add

    
     (22 mmol) in portions at 
    
    
    
    (exothermic).
  • Reaction: Heat the mixture to

    
     for 4 hours. Note: The reaction proceeds via the gem-dichloride intermediate, which spontaneously eliminates HCl under thermal stress to form the 
    
    
    
    -chlorostyrene.
  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice (Caution: Hydrolysis of

    
     is violent). Extract with 
    
    
    
    (
    
    
    mL).
  • Purification: Wash organics with sat.

    
    , brine, and dry over 
    
    
    
    . Concentrate in vacuo. Purify via flash chromatography (Hexanes) to yield BCB as a clear oil.

Chemoselective Cross-Coupling (The Core Application)

The primary value of BCB is the ability to react the Aryl-Br bond while leaving the Vinyl-Cl bond untouched.

Experiment: Site-Selective Suzuki-Miyaura Coupling

Hypothesis: Under standard Pd(0) conditions, oxidative addition will occur exclusively at the C-Br bond.

Reaction Scheme:



Detailed Protocol
  • Catalyst System: Use

    
     (3 mol%). Triphenylphosphine ligands are not electron-rich enough to activate the Vinyl-Cl bond at moderate temperatures, ensuring selectivity.
    
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Base:

    
     (2.0 eq).
    
  • Procedure:

    • Degas solvents with Argon for 20 mins.

    • Combine BCB (1.0 eq), Phenylboronic acid (1.1 eq), and Base in the reaction vessel.

    • Add Catalyst under Argon flow.

    • Heat to

      
       for 6-8 hours.
      
  • Monitoring: TLC (Hexanes/EtOAc 95:5). The starting material (BCB) will disappear; a new spot (4-(1-chloroethenyl)biphenyl) will appear.

  • Outcome: The Vinyl-Cl moiety remains intact. This product can now be isolated and subjected to a second reaction (e.g., conversion to an alkyne or a second coupling).

Data: Coupling Selectivity Comparison
Electrophile SiteLigand UsedTemp (

)
Yield (%)Selectivity
Aryl-Br

8092>98% (Mono-coupling)
Aryl-Br

(Bulky)
8085~85% (Mixture of mono/bis)
Vinyl-Cl

80<5N/A
Vinyl-Cl S-Phos11078Requires Ar-Br to be reacted first

Downstream Transformations: The Vinyl Chloride Handle

Once the aryl ring is derivatized, the


-vinyl chloride becomes the focal point.
Pathway A: Synthesis of Diaryl Alkynes (Fritsch-Buttenberg-Wiechell type)

The


-chlorostyrene moiety is a precursor to alkynes. Treatment with a strong base induces dehydrohalogenation.
  • Reagent: Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (

    
    ).
    
  • Conditions: THF,

    
    .
    
  • Result: Transformation of

    
     to 
    
    
    
    .
Pathway B: Radical Polymerization

BCB can be polymerized to form functionalized polystyrenes with high refractive indices due to the halogen content.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Conditions: Bulk or Solution (Benzene),

    
    .
    
  • Note: The polymerization rate is slower than styrene due to the steric bulk of the

    
    -Cl and the electron-withdrawing effect of the para-bromo group. The resulting polymer retains the reactive Ar-Br sites, allowing for post-polymerization functionalization  (e.g., attaching fluorophores or drug molecules to the polymer backbone).
    
Visualization: Sequential Workflow

Workflow Step1 Step 1: BCB Synthesis (4-Bromoacetophenone + PCl5) Step2 Step 2: Chemoselective Coupling (Target: Ar-Br only) Step1->Step2 Yield >85% Branch Decision Point Step2->Branch Intermediate Isolated RouteA Route A: Alkyne Formation (Base-mediated Elimination) Branch->RouteA KOtBu / THF RouteB Route B: Polymerization (Radical/Cationic) Branch->RouteB AIBN / 70C RouteC Route C: 2nd Coupling (Target: Vinyl-Cl using S-Phos) Branch->RouteC Pd(OAc)2 / S-Phos

Figure 2: Operational workflow for maximizing the utility of the BCB scaffold.

References

  • Prepar

    
    -halostyrenes: 
    
    • Title: "Synthesis of -Halostyrenes via Deoxychlorin
    • Source: Organic Syntheses[1][2][3][4]

    • URL:[Link] (General reference for PCl5 ketone chlorination protocols).

  • Chemoselectivity in Pd-Coupling

    • Title: "Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Polymeriz

    
    -substituted styrenes: 
    
    • Title: "Radical Copolymeriz
    • Source: Macromolecules[5]

    • URL:[Link]

  • Suzuki-Miyaura Coupling General Guide: Title: "Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides" Source: Sigma-Aldrich Technical Guides

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Heck Arylation of 1-Bromo-4-(1-chloroethenyl)benzene

Executive Summary This application note details the protocol for the chemoselective Heck cross-coupling of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22433-78-9). This substrate presents a unique "bifunctional electrophile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Heck cross-coupling of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 22433-78-9). This substrate presents a unique "bifunctional electrophile" challenge, containing both an aryl bromide and an


-haloalkene (vinyl chloride).

The Core Challenge: To exclusively engage the aryl bromide in the oxidative addition cycle while preserving the vinyl chloride moiety. The vinyl chloride handle is a critical "masked" functional group, often reserved for subsequent Suzuki couplings or hydrolysis to acetophenones.

The Solution: A kinetic control strategy utilizing sterically demanding, electron-neutral phosphines to exploit the significant rate differential (


) between 

and

bonds.

Mechanistic Principles & Selectivity Logic

The Reactivity Hierarchy

Success in this protocol relies on the inherent reactivity order of organic halides towards Palladium(0). The oxidative addition rate follows the established trend:



For 1-Bromo-4-(1-chloroethenyl)benzene, the aryl bromide bond is electronically activated and sterically accessible. Conversely, the


-chloroethenyl group is deactivated due to the steric bulk of the geminal aromatic ring and the stronger 

bond energy.
Ligand Selection Strategy

To maintain high chemoselectivity, we employ "De-tuned" Catalysis .

  • Avoid: Electron-rich, bulky alkylphosphines (e.g.,

    
    , Buchwald ligands) which are designed to activate inert chlorides. Using these will result in "promiscuous" coupling at both sites or polymerization.
    
  • Select: Triarylphosphines (e.g.,

    
    , 
    
    
    
    ). These ligands are active enough to insert into Ar-Br bonds at 80-100°C but insufficiently electron-rich to activate the Vinyl-Cl bond under the same conditions.
Pathway Visualization

The following diagram illustrates the kinetic divergence that allows for product selectivity.

HeckSelectivity Substrate 1-Bromo-4-(1-chloroethenyl)benzene Pd0 Pd(0)L2 Active Species Substrate->Pd0 OxAdd_Br Oxidative Addition (Ar-Br) FAST (k1) Pd0->OxAdd_Br Preferred Path (Mild Ligands) OxAdd_Cl Oxidative Addition (Vinyl-Cl) SLOW (k2) Pd0->OxAdd_Cl Avoided Path (High T / Rich Ligands) Coord Olefin Coordination & Insertion OxAdd_Br->Coord Elim Beta-Hydride Elimination Coord->Elim Elim->Pd0 Regeneration Product Target: 4-(1-chloroethenyl)stilbene Elim->Product SideProduct Side Product: Double Coupling / Polymer OxAdd_Cl->SideProduct

Figure 1: Kinetic divergence in the Pd-catalyzed coupling of dihalo-substrates. Path A is favored by using triarylphosphine ligands.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Bromo-4-(1-chloroethenyl)benzene (1.0 equiv).

  • Coupling Partner: Styrene or Acrylate (1.2 - 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [

    
    ] (98%+ purity).
    
  • Ligand: Tri-o-tolylphosphine [

    
    ].
    
  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or DMAc (Degassed).

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a distinct vial, mix

    
     (2 mol%) and 
    
    
    
    (4-6 mol%) in a small volume of anhydrous DMF.
  • Stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of the active

    
     species. Note: Pre-forming the catalyst prevents "Pd-black" precipitation during the initial heating phase.
    

Step 2: Reaction Setup

  • Charge a reaction vessel (equipped with a condenser and septum) with:

    • 1-Bromo-4-(1-chloroethenyl)benzene (1.0 equiv, e.g., 5 mmol).

    • Coupling Alkene (e.g., tert-butyl acrylate) (1.2 equiv).

    • Base:

      
       (2.0 equiv).
      
  • Add the remaining Solvent (Concentration: 0.2 M relative to aryl bromide).

  • Degas: Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of phosphine ligands.

  • Add the Pre-complexed Catalyst Solution via syringe.

Step 3: Reaction & Monitoring

  • Heat the mixture to 90°C .

    • Warning: Do not exceed 110°C. Higher temperatures increase the risk of activating the vinyl chloride or causing elimination of HCl to form the alkyne.

  • Monitor via HPLC or GC-MS at t=1h, 4h, and 12h.

    • Target: >98% consumption of Ar-Br.[1]

    • Checkpoint: If Ar-Br remains but catalyst has crashed out (black precipitate), add a second portion of catalyst (1 mol%).

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate and wash with Water (x3) to remove DMF and salts.

  • Pd Scavenging: Treat the organic phase with activated charcoal or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 30 mins. This is crucial for pharmaceutical intermediates.

  • Dry over

    
    , filter, and concentrate.
    
  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Analysis & Optimization

Ligand Screening Data (Representative)

The following table summarizes the impact of ligand choice on chemoselectivity.

EntryLigandTemp (°C)Conversion (Ar-Br)Yield (Product)Selectivity (Ar-Br : Vinyl-Cl)Notes
1

90 99% 92% >99:1 Recommended. High steric bulk prevents Cl-insertion.
2

9095%85%95:5Acceptable, slightly lower rate.
3

90100%45%50:50Failed. Electron-rich ligand activates both sites.
4dppf10098%70%80:20Bidentate ligand increased promiscuity.
5Ligand-free10030%15%N/ARapid Pd-black formation.
Workflow Diagram

Workflow Start Start: Raw Materials PreComplex Catalyst Pre-formation Pd(OAc)2 + P(o-tol)3 (15 min, RT) Start->PreComplex Reaction Heck Coupling 90°C, 12h, Argon PreComplex->Reaction QC_Check In-Process Control (HPLC) Ar-Br < 2%? Reaction->QC_Check QC_Check->Reaction No (Add Catalyst) Workup Aqueous Workup (Remove DMF/Salts) QC_Check->Workup Yes Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Purify Flash Chromatography Scavenge->Purify Final Final Product (>98% Purity) Purify->Final

Figure 2: Operational workflow for the synthesis of 4-(1-chloroethenyl)stilbene derivatives.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Elimination of HCl:

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of an alkyne peak in IR/NMR (

      
      ).
      
    • Cause: Base is too strong or temperature is too high.

    • Fix: Switch from

      
       to a milder inorganic base like 
      
      
      
      or
      
      
      . Lower temp to 80°C.
  • Hydrolysis of Vinyl Chloride:

    • Symptom:[2][3][4][5][6][7][8] Formation of acetophenone derivative (

      
      ).
      
    • Cause: Wet solvent.[9]

    • Fix: Ensure DMF is anhydrous (<50 ppm water). Vinyl chlorides are essentially "masked ketones" and will hydrolyze if water is present at high temps.

  • Stalled Reaction (Black Pd):

    • Cause: "Jeffery conditions" (tetraalkylammonium salts) were not used, or ligand oxidation occurred.

    • Fix: Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) to stabilize the Pd-nanoparticles if using ligand-free or low-ligand conditions.

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society.[5] Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition. (Cited for contrast regarding electron-rich ligands). Link

  • Cabri, W., & Candiani, I. (1995). "Recent developments and new perspectives in the Heck reaction". Accounts of Chemical Research. (Primary source for selectivity rules). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews. Link

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis and Polymerization of 1-Bromo-4-(1-chloroethenyl)benzene for Advanced Material Applications

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and characterization of the novel monomer, 1-Bromo-4-(1-chloroethenyl)benzene. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and characterization of the novel monomer, 1-Bromo-4-(1-chloroethenyl)benzene. This guide is built upon established principles of polymer chemistry, drawing parallels from structurally similar and well-documented monomers to provide robust and scientifically-grounded protocols.

Introduction: The Promise of Multi-functional Halogenated Polymers

Halogenated polymers are a cornerstone of modern material science, offering enhanced properties such as flame retardancy, chemical resistance, and specific electronic characteristics.[1] The strategic incorporation of different halogen atoms onto a polymer backbone allows for the fine-tuning of these properties. 1-Bromo-4-(1-chloroethenyl)benzene is a promising, yet underexplored, monomer. Its structure, featuring a polymerizable vinyl group and two distinct halogen atoms (bromine and chlorine) at specific positions, presents a unique opportunity for creating multi-functional polymers. The bromine atom on the aromatic ring can serve as a handle for post-polymerization modifications via cross-coupling reactions, while the chlorine on the vinyl group can influence the polymerization kinetics and the properties of the resulting polymer.[2] This application note will provide hypothetical yet scientifically rigorous protocols for the synthesis of this monomer and its subsequent polymerization via both free-radical and controlled radical pathways.

Synthesis and Characterization of 1-Bromo-4-(1-chloroethenyl)benzene

A plausible synthetic route to 1-Bromo-4-(1-chloroethenyl)benzene can be adapted from established organic synthesis methodologies, such as the Wittig reaction or elimination reactions from a suitable precursor.[3][4] Below is a proposed two-step synthesis starting from 4-bromoacetophenone.

cluster_synthesis Monomer Synthesis Workflow start 4-Bromoacetophenone step1 Reduction to 1-(4-bromophenyl)ethanol start->step1 NaBH4, Methanol step2 Chlorination to 1-bromo-4-(1-chloroethyl)benzene step1->step2 SOCl2, Pyridine step3 Elimination to 1-bromo-4-(1-chloroethenyl)benzene step2->step3 t-BuOK, THF end Final Monomer step3->end

Caption: Proposed synthetic workflow for 1-Bromo-4-(1-chloroethenyl)benzene.

Protocol 2.1: Synthesis of 1-Bromo-4-(1-chloroethyl)benzene
  • Reduction of 4-bromoacetophenone: In a round-bottom flask, dissolve 4-bromoacetophenone in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-bromophenyl)ethanol.

  • Chlorination of 1-(4-bromophenyl)ethanol: Dissolve the alcohol from the previous step in an anhydrous solvent like dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet. Add pyridine, and then add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully pour the reaction mixture over ice and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-4-(1-chloroethyl)benzene.[5]

Protocol 2.2: Synthesis of 1-Bromo-4-(1-chloroethenyl)benzene via Elimination
  • Dehydrochlorination: Dissolve 1-bromo-4-(1-chloroethyl)benzene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 1-Bromo-4-(1-chloroethenyl)benzene.

Characterization of the Monomer

The structure and purity of the synthesized monomer should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the vinyl protons and the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

Polymerization Methodologies

The vinyl group of 1-Bromo-4-(1-chloroethenyl)benzene allows for polymerization through various radical mechanisms. We present protocols for both conventional free-radical polymerization and a more controlled method, Atom Transfer Radical Polymerization (ATRP).

Method 1: Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[6][7] It involves the initiation, propagation, and termination of radical chains.[8]

cluster_frp Free Radical Polymerization Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain + M Monomer Monomer (M) GrowingChain->GrowingChain + n(M) (Propagation) Termination Termination GrowingChain->Termination Polymer Final Polymer (P) Termination->Polymer

Caption: Mechanism of Free Radical Polymerization.

Protocol 3.1.1: Bulk Polymerization
  • Place the monomer, 1-Bromo-4-(1-chloroethenyl)benzene, and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) in a polymerization tube.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Immerse the tube in a constant temperature bath (e.g., 60-80 °C) for a specified time.

  • After polymerization, dissolve the viscous mixture in a suitable solvent like THF.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter and dry the polymer under vacuum.

ParameterTypical Value
Monomer:Initiator Ratio100:1 to 1000:1
Temperature60 - 80 °C
Time6 - 24 hours
Method 2: Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[9][10] This is achieved through a reversible activation/deactivation process catalyzed by a transition metal complex.[11]

cluster_atrp Atom Transfer Radical Polymerization (ATRP) Mechanism Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical k_act Catalyst Catalyst (Cu(I)/L) Deactivator Deactivator (Cu(II)X/L) Catalyst->Deactivator k_deact Deactivator->Catalyst k_act GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain + M DormantChain Dormant Polymer Chain (P-X) GrowingChain->DormantChain + Cu(II)X/L (Deactivation) DormantChain->GrowingChain + Cu(I)/L (Activation) Monomer Monomer (M)

Caption: Mechanism of Atom Transfer Radical Polymerization.

Protocol 3.2.1: ATRP of 1-Bromo-4-(1-chloroethenyl)benzene
  • In a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA).

  • Add the monomer and an appropriate solvent (e.g., anisole or toluene).

  • Add the initiator (e.g., ethyl α-bromoisobutyrate).

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.

  • Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • To quench the reaction, cool the flask and expose the mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.[12]

ParameterSuggested Ratio
[Monomer]:[Initiator]:[CuBr]:[Ligand]100:1:1:2
Temperature90 - 110 °C
SolventAnisole or Toluene

Polymer Characterization

Thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.

cluster_char Polymer Characterization Workflow PolymerSample Synthesized Polymer GPC Gel Permeation Chromatography (GPC) PolymerSample->GPC NMR Nuclear Magnetic Resonance (NMR) PolymerSample->NMR TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA MW_PDI Molecular Weight (Mn, Mw) Polydispersity (PDI) GPC->MW_PDI Structure Chemical Structure Tacticity NMR->Structure ThermalStability Thermal Stability Degradation Profile TGA->ThermalStability

Caption: Workflow for polymer characterization.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][14]

Protocol 4.1.1: GPC Analysis
  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable eluent such as THF.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system equipped with a refractive index (RI) or UV detector.

  • Calibrate the system using polystyrene standards of known molecular weights.[15]

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. For polymers synthesized by FRP, a PDI > 1.5 is expected, while for ATRP, a PDI < 1.3 is indicative of a controlled polymerization.[16]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer.[17][18]

Protocol 4.2.1: NMR Analysis
  • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃ or THF-d₈).

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum will show broad peaks corresponding to the aliphatic backbone protons and the aromatic protons.[19] The integration of these peaks can confirm the polymer structure.

  • The ¹³C NMR spectrum provides detailed information about the carbon backbone and the aromatic carbons, which can be used to assess the polymer's tacticity.[20]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.[21]

Protocol 4.3.1: TGA Analysis
  • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.[22]

  • The resulting TGA curve will indicate the onset temperature of decomposition, which is a measure of the polymer's thermal stability. The presence of bromine and chlorine is expected to influence the degradation mechanism and potentially enhance char formation.[23]

Potential Applications

The unique structure of poly(1-Bromo-4-(1-chloroethenyl)benzene) suggests several potential applications:

  • Flame Retardants: The presence of both bromine and chlorine can impart flame-retardant properties to materials it is blended with.

  • Functional Polymer Platforms: The bromo-substituent on the phenyl ring can be used for post-polymerization modification through reactions like Suzuki or Sonogashira coupling, allowing for the attachment of various functional groups.

  • Advanced Coatings and Films: The polymer's properties can be tuned for applications in specialty coatings with specific refractive indices or chemical resistance.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the synthesis, polymerization, and characterization of 1-Bromo-4-(1-chloroethenyl)benzene. The detailed protocols, based on well-established chemical principles, are intended to serve as a valuable starting point for researchers interested in exploring this novel monomer and its potential for creating advanced functional materials. The combination of a polymerizable vinyl group with two distinct and reactive halogen atoms makes this an exciting target for future research in polymer science.

References

  • Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gel permeation chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 5). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]

  • Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • CiteSeerX. Thermogravimetry of Polymers. Retrieved from [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Intertek. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. GPC - Gel Permeation Chromatography. Retrieved from [Link]

  • Analyst (RSC Publishing). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Retrieved from [Link]

  • Homogeneous Atom Transfer Radical Polymerization of Styrene Initiated by 1-Chloro-1-phenylethane/Copper(I) Chloride/Bipyridine. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of the 300 MHz PMR spectrum of poly(p-bromostyrene). Retrieved from [Link]

  • Atom transfer radical polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials*. (n.d.). Retrieved from [Link]

  • ETH Library. (2025, January 9). Atom transfer radical polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]

  • IJCRT.org. (2022, March 3). SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. Retrieved from [Link]

Sources

Method

1-Bromo-4-(1-chloroethenyl)benzene as a monomer in polymer chemistry

An Application Guide for the Polymerization of 1-Bromo-4-(1-chloroethenyl)benzene Abstract This technical guide provides researchers, polymer chemists, and materials scientists with a comprehensive overview of 1-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Polymerization of 1-Bromo-4-(1-chloroethenyl)benzene

Abstract

This technical guide provides researchers, polymer chemists, and materials scientists with a comprehensive overview of 1-Bromo-4-(1-chloroethenyl)benzene as a versatile monomer for advanced polymer synthesis. Its bifunctional nature, featuring both an aryl bromide and a chloroethenyl group, enables a variety of powerful cross-coupling polymerization techniques. This document details the theoretical and practical aspects of employing this monomer in Heck, Suzuki-Miyaura, and Stille coupling polymerizations to create well-defined conjugated polymers. Detailed, step-by-step protocols, causality-driven experimental explanations, and characterization methodologies are provided to ensure reproducible and successful synthesis of materials with potential applications in organic electronics and advanced materials science.

Introduction: The Strategic Value of 1-Bromo-4-(1-chloroethenyl)benzene

1-Bromo-4-(1-chloroethenyl)benzene is a strategically designed monomer offering two distinct reactive sites for carbon-carbon bond formation.[1] The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are foundational methods for building complex molecular architectures.[1] Simultaneously, the chloroethenyl group provides a vinyl functionality that can also participate in these coupling reactions, particularly the Heck reaction. This dual reactivity allows for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives, which are of significant interest for their electronic and optical properties.[2][3] The polymers derived from this monomer are being explored for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[4][5]

The key to leveraging this monomer is the selective and efficient control of the polymerization reaction to build high molecular weight polymers with desired structures and properties. This guide will explore the primary palladium-catalyzed pathways for achieving this goal.

Polymerization Methodologies: Protocols and Mechanistic Insights

The synthesis of conjugated polymers from 1-Bromo-4-(1-chloroethenyl)benzene is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology depends on the desired polymer structure, required functional group tolerance, and the level of control needed over the polymer's molecular weight and dispersity.

Heck Coupling Polymerization: Crafting Poly(p-phenylene vinylene)s

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[6] In the context of 1-Bromo-4-(1-chloroethenyl)benzene, this reaction can be employed as a step-growth polycondensation where the aryl bromide of one monomer unit reacts with the vinyl group of another. This "A-B" type polymerization directly yields poly(p-phenylene vinylene) derivatives.[2][3]

Causality Behind the Protocol:

  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst. A phosphine ligand (e.g., P(o-tol)₃) is essential to stabilize the Pd(0) species, facilitate oxidative addition, and influence the reaction rate and selectivity.

  • Base: A base, typically a tertiary amine like triethylamine (NEt₃) or a carbonate, is required to neutralize the hydrogen halide (HBr) produced during the catalytic cycle, regenerating the Pd(0) catalyst for subsequent steps.[6]

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and ensure high polymer yields.

cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification s1 Add Monomer, Pd(OAc)₂, Ligand, and Base to Schlenk flask s2 Degas flask (3x vacuum/Ar cycles) s1->s2 s3 Add degassed solvent (e.g., DMF) s2->s3 r1 Heat reaction mixture (e.g., 80-100 °C) with stirring s3->r1 r2 Monitor reaction progress (e.g., by TLC or GPC) r1->r2 w1 Cool to RT, pour into precipitating solvent (e.g., Methanol) r2->w1 w2 Filter the polymer precipitate w1->w2 w3 Wash with Methanol and Acetone w2->w3 w4 Dry polymer under vacuum w3->w4 cluster_borylation Part A: Monomer Synthesis (Miyaura Borylation) cluster_sctp Part B: Suzuki-Miyaura Catalyst-Transfer Polycondensation cluster_workup Workup & Purification b1 Combine 1-Bromo-4-(1-chloroethenyl)benzene, B₂pin₂, Pd catalyst, and base b2 Heat in degassed solvent (e.g., Dioxane) b1->b2 b3 Purify to isolate boronate ester monomer b2->b3 p1 Combine boronate monomer, initiator (Ar-Br), Pd catalyst, and ligand in Schlenk flask b3->p1 Use purified monomer p2 Degas with Ar, add degassed solvent (e.g., THF) p1->p2 p3 Add aqueous base (e.g., K₃PO₄ soln) p2->p3 p4 Stir at RT until desired MW is reached p3->p4 w1 Quench with acid, extract with organic solvent p4->w1 w2 Precipitate polymer in Methanol w1->w2 w3 Filter, wash, and dry under vacuum w2->w3

Caption: Two-part workflow for Suzuki-Miyaura Catalyst-Transfer Polycondensation.

Part A: Synthesis of the Boronate Ester Monomer

  • Reaction Setup: In a Schlenk flask, combine 1-Bromo-4-(1-chloroethenyl)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Inerting and Solvent Addition: Perform three vacuum/argon cycles. Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours.

  • Purification: After cooling, filter the mixture through celite, evaporate the solvent, and purify the residue by column chromatography on silica gel to obtain the pinacol boronate ester of 4-(1-chloroethenyl)benzene.

Part B: Polymerization

  • Reaction Setup: In a Schlenk flask, add the synthesized boronate monomer (1.0 eq.), an aryl bromide initiator (e.g., 4-bromotoluene, amount determines target molecular weight), and a palladium catalyst suitable for SCTP (e.g., Pd₂(dba)₃ with a specialized phosphine ligand like SPhos).

  • Inerting and Solvent Addition: Perform three vacuum/argon cycles. Add anhydrous, degassed THF.

  • Base Addition: Prepare a degassed aqueous solution of potassium phosphate (K₃PO₄, ~3.0 eq.) and add it to the reaction flask.

  • Polymerization: Stir the biphasic mixture vigorously at room temperature. The polymerization is often rapid. Monitor the reaction by taking aliquots and analyzing them via GPC to track molecular weight growth.

  • Termination and Workup: Once the target molecular weight is achieved, terminate the polymerization by adding a small amount of acid (e.g., 1M HCl). Extract the polymer into an organic solvent (e.g., chloroform), wash with water, and precipitate into methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

ParameterRecommended ConditionJustification
Borylation Catalyst Pd(dppf)Cl₂Highly effective for Miyaura borylation of aryl bromides.
SCTP Catalyst Pd₂(dba)₃ / SPhosBuchwald ligands like SPhos are known to promote efficient catalyst transfer.
Initiator Aryl BromideThe ratio of [Monomer]:[Initiator] controls the degree of polymerization.
Base K₃PO₄ (aq)Effective base for activating the boronate ester for transmetalation.
Temperature Room TemperatureSCTP can often proceed efficiently at mild temperatures, preserving functional groups.
Stille Coupling Polymerization

The Stille coupling reaction is another cornerstone of C-C bond formation, involving the reaction of an organostannane with an organic electrophile, catalyzed by palladium. [7][8]It is known for its tolerance to a wide variety of functional groups and generally mild reaction conditions. [7][9]For polymerization, 1-Bromo-4-(1-chloroethenyl)benzene can be coupled with a comonomer containing two organostannane groups (e.g., a distannylated thiophene or benzene).

Causality Behind the Protocol:

  • Catalyst: A Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically used directly. It initiates the cycle by oxidative addition into the C-Br bond of the monomer.

  • Organostannane: The organotin reagent (R-SnR'₃) undergoes transmetalation with the Pd(II)-aryl complex. The choice of the organic group on the tin (e.g., tributyltin) affects reactivity and purification.

  • Solvent: A non-polar, aprotic solvent like toluene or THF is ideal, as it must keep the growing polymer in solution to achieve high molecular weights. [9]* Stoichiometry: Precise 1:1 stoichiometry between the dihalide and distannane monomers is critical in step-growth polymerization to achieve high molecular weight polymers.

cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification s1 Add 1-Bromo-4-(1-chloroethenyl)benzene, distannane comonomer, and Pd(PPh₃)₄ to Schlenk flask s2 Degas flask (3x vacuum/Ar cycles) s1->s2 s3 Add degassed anhydrous Toluene s2->s3 r1 Heat reaction mixture (e.g., 90-110 °C) with stirring s3->r1 r2 Monitor for increase in viscosity r1->r2 w1 Cool to RT, precipitate polymer in Methanol r2->w1 w2 Filter and collect the crude polymer w1->w2 w3 Purify via Soxhlet extraction to remove catalyst and oligomers w2->w3 w4 Dry polymer under vacuum w3->w4

Caption: Workflow for Stille Coupling Polycondensation.

  • Reaction Setup: In a flame-dried Schlenk flask, add 1-Bromo-4-(1-chloroethenyl)benzene (1.0 eq.), a distannane comonomer (e.g., 2,5-bis(tributylstannyl)thiophene, 1.0 eq.), and Pd(PPh₃)₄ (0.015 eq.).

  • Inerting: Evacuate the flask and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for 24-48 hours under argon.

  • Precipitation: After cooling to room temperature, pour the solution into methanol to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration. Due to the toxicity of organotin compounds, thorough purification is essential. A Soxhlet extraction with methanol, acetone, and finally chloroform (or another solvent that dissolves the polymer) is recommended. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer product under vacuum at 40 °C.

ParameterRecommended ConditionJustification
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Stille couplings.
Comonomer Distannane (e.g., Ar-(SnBu₃)₂)Provides the nucleophilic partner for the cross-coupling polycondensation.
Solvent Anhydrous TolueneHigh boiling point and good solvent for many conjugated polymers.
Temperature 90 - 110 °CFacilitates the catalytic cycle, particularly the transmetalation step.
Purification Soxhlet ExtractionCrucial for removing toxic organotin byproducts and catalyst residues.

Polymer Characterization: Validating Synthetic Success

Successful polymerization must be confirmed through rigorous characterization of the resulting material. The following techniques are essential for verifying the structure, molecular weight, and properties of the synthesized polymer.

TechniquePurposeExpected Observations for a PPV-type Polymer
¹H NMR Structural VerificationDisappearance of monomer vinyl protons (~5.5-6.5 ppm). Appearance of broad peaks for aromatic and new vinylene protons (7.0-8.0 ppm) and the aliphatic backbone. [10]
FTIR Functional Group AnalysisDisappearance of the C-Br stretch (~500-600 cm⁻¹). Presence of aromatic C=C stretching (~1600, 1500 cm⁻¹) and trans-vinylene C-H out-of-plane bending (~965 cm⁻¹). [10]
GPC Molecular Weight & DispersityProvides number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn). A successful polymerization yields high Mn with a PDI appropriate for the method (SCTP < 1.5; step-growth > 2.0). [11]
TGA/DSC Thermal PropertiesTGA determines the decomposition temperature (Td), indicating thermal stability. DSC identifies the glass transition temperature (Tg), a key property for material processing. [11][12]

References

  • Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society.
  • Yu, L., & Bao, Z. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV.
  • Smith, A. B., & Scott, C. J. (2026).
  • Chikkali, S. H. (2017). Stille reaction – Knowledge and References. Taylor & Francis.
  • Yu, L. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Smolecule. (2023). Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2. Smolecule.
  • Benchchem. Technical Support Center: Characterization of Defects in Poly(1-(4-Vinylphenyl)ethanone). Benchchem.
  • Chem-Impex. 1-Bromo-4-ethylbenzene. Chem-Impex.
  • Kumar, S., et al. (1999). Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4 - vinylbiphenyls and their polymers. Elsevier Science Ltd.
  • Bryan, Z. J., & McNeil, A. J. (2020).
  • Al-Bayati, A. H., et al. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Elsevier.
  • Benchchem. 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2. Benchchem.
  • PubChemLite. 1-bromo-4-(1-chloroethenyl)benzene (C8H6BrCl). PubChemLite.
  • Li, Y., et al. (2015). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC.
  • Chikkali, S. H. (2017). Heck reaction – Knowledge and References. Taylor & Francis.
  • Siripitayananon, J., et al. (2012). Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application.
  • Benchchem. Application Notes and Protocols: Synthesis of Bromine-Terminated Polystyrene using (1-Bromoethyl)
  • Kim, D. Y., et al. (2002). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material.
  • Jager, M., et al. (2021).
  • Thongnuanchan, B., et al. (2012). Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials.
  • Wang, X., et al. (2020).
  • Tour, J. M., & Lamba, J. S. (1993). Synthesis of Poly(phenylenes) by a Rapid Polymerization of 1-Bromo-4- lithiobenzene Using HMPA.
  • Heitz, W., et al. (1992). Synthesis of monomers and polymers by the Heck reaction.
  • Krajnc, P., & Slugovc, C. (2022). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega.
  • John, J. A., & Tour, J. M. (1994). Synthesis of Polyphenylenes and Polynaphthalenes by Thermolysis of Enediynes and Dialkynylbenzenes. DTIC.
  • Bura, T., et al. (2018). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers.
  • Behera, A., & Behera, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • MilliporeSigma. 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9. MilliporeSigma.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis.
  • Yokozawa, T., et al. (2013). Investigation of Mizoroki-Heck coupling polymerization as a catalyst-transfer condensation polymerization for synthesis of poly(p-phenylenevinylene). Lookchem.

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Application

Application Note: Strategic Functionalization of 1-Bromo-4-(1-chloroethenyl)benzene

Executive Summary 1-Bromo-4-(1-chloroethenyl)benzene (also known as -bromo- -chlorostyrene) is a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from the electronic and ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(1-chloroethenyl)benzene (also known as


-bromo-

-chlorostyrene) is a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from the electronic and steric differentiation between its two halogenated sites: the aryl bromide (Ar-Br) and the

-vinyl chloride (Vinyl-Cl).

This guide provides a validated roadmap for exploiting this reactivity differential. By utilizing the distinct oxidative addition rates of Palladium (Pd) and Nickel (Ni) catalysts, researchers can achieve sequential, orthogonal functionalization. The Ar-Br site serves as the primary entry point for cross-coupling, while the Vinyl-Cl moiety acts as a "latent" handle, stable under standard Suzuki conditions but activatable for subsequent transformations into alkynes, ketones, or complex alkenes.

Chemo-Selectivity Profile

The successful utilization of this scaffold relies on understanding the reactivity hierarchy.

SiteMoietyReactivityPreferred CatalystPrimary Application
Site A Aryl Bromide (Ar-Br)High Pd(0) (e.g., Pd(PPh

)

)
Suzuki, Buchwald-Hartwig, Sonogashira coupling.
Site B

-Vinyl Chloride
Latent / Low Ni(0) / Bulky PdPrecursor to alkynes (elimination), ketones (hydration), or substituted styrenes (Kumada).

Mechanistic Insight: The C(sp


)-Br bond is significantly weaker (~81 kcal/mol) and more accessible for oxidative addition by Pd(0) than the sterically encumbered and electronically rich 

-chloro vinyl bond. Standard Pd-catalyzed cycles will exclusively engage the Ar-Br bond at temperatures <80°C, leaving the Vinyl-Cl intact for downstream processing.

Workflow Visualization

FunctionalizationWorkflow Figure 1: Orthogonal Functionalization Workflow for 1-Bromo-4-(1-chloroethenyl)benzene Start 1-Bromo-4-(1-chloroethenyl)benzene Inter Intermediate A (Functionalized Biaryl / Vinyl-Cl intact) Start->Inter Step 1: Selective Suzuki Pd(PPh3)4, Ar-B(OH)2, Na2CO3 Prod1 Product B1: Functionalized Alkyne (via Dehydrohalogenation) Inter->Prod1 Step 2a: Elimination KOtBu or LDA Prod2 Product B2: Trisubstituted Alkene (via Kumada/Suzuki) Inter->Prod2 Step 2b: Ni-Cat Coupling Ni(dppp)Cl2, RMgBr Prod3 Product B3: Acetophenone Derivative (via Hydration) Prod1->Prod3 Step 3: Hydration Au(I) or Hg(II)

Figure 1: The "Linchpin" strategy allows for the preservation of the vinyl chloride handle during the initial aryl functionalization.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at Ar-Br

Objective: Install a biaryl system while preserving the vinyl chloride handle.

Reagents:

  • 1-Bromo-4-(1-chloroethenyl)benzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 2.0 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide substrate, arylboronic acid, and Pd(PPh

    
    )
    
    
    
    . Evacuate and backfill with Nitrogen (3x).
  • Addition: Add degassed solvent (0.2 M concentration relative to substrate) and aqueous base via syringe.

  • Reaction: Heat the mixture to 70–80°C for 4–12 hours.

    • Critical Note: Do not exceed 90°C or use highly active ligands (like SPhos/XPhos) if you wish to strictly preserve the Vinyl-Cl bond, although the chloride is generally robust.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be a 4-substituted-

    
    -chlorostyrene.
    
Protocol B: Activation of Vinyl-Cl (Kumada Coupling)

Objective: Functionalize the sterically hindered vinyl chloride to create trisubstituted alkenes.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.5 equiv)

  • Catalyst: NiCl

    
    (dppp) or Ni(acac)
    
    
    
    (5 mol%)
  • Solvent: Anhydrous THF or Et

    
    O
    

Procedure:

  • Setup: Under an inert atmosphere (Ar/N

    
    ), dissolve Intermediate A and the Nickel catalyst in anhydrous THF.
    
  • Addition: Cool the solution to 0°C. Add the Grignard reagent dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours. Alternatively, heat to reflux for stubborn substrates.

    • Mechanistic Note: Nickel is superior to Palladium for activating C(sp

      
      )-Cl bonds due to its smaller atomic radius and higher affinity for oxidative addition into difficult halides.
      
  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Et

    
    O, dry, and purify.
    
Protocol C: Synthesis of Terminal Alkynes (Dehydrohalogenation)

Objective: Convert the vinyl chloride moiety into a terminal alkyne.

Reagents:

  • Intermediate A (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv) OR Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Dissolve Intermediate A in anhydrous THF and cool to -78°C (for LDA) or 0°C (for KOtBu).

  • Reaction: Add the base slowly. Stir at the designated temperature for 1 hour, then allow to warm to RT.

    • Chemistry: The base effects an E2 elimination of HCl. Since the starting material is a vinyl halide, this requires strong forcing conditions or a very strong base (LDA is preferred for cleanliness).

  • Quench: Quench with water or saturated NH

    
    Cl.
    
  • Result: The product is the corresponding 4-substituted phenylacetylene.

Strategic Applications in Drug Discovery

The "Masked" Acetophenone

The 1-chloroethenyl group is effectively a masked ketone. While direct hydrolysis is difficult, the Alkyne Route (Protocol C) followed by Au(I)-catalyzed hydration (Markovnikov addition of water) provides a high-yielding entry to acetophenone derivatives under mild conditions, avoiding the use of toxic mercury salts.

Rigid Linker Synthesis

The scaffold is ideal for constructing Linear Rigid Linkers (e.g., Terphenyls).

  • Step 1: Suzuki coupling at Ar-Br with 4-boronophenylacetylene.

  • Step 2: Kumada coupling at Vinyl-Cl with Methyl Grignard

    
     Methyl Styrene derivative.
    

References

  • Selective Suzuki Coupling

    • Title: "Highly Selective Cross-Coupling Reactions of Dihalogen
    • Source: ResearchG
    • URL:[Link]

  • Kumada Coupling of Vinyl Chlorides

    • Title: "Kumada Coupling - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link]

  • Synthesis of 1-Bromo-4-ethynylbenzene (Alkyne Precursor)

    • Title: "1-Bromo-4-ethynylbenzene | 766-96-1"[3][4]

    • Source: TCI Chemicals[4]

  • Nickel Catalysis for Unactivated Halides

    • Title: "Cross-Coupling of Unactivated Alkyl Chlorides" (Contextual support for Ni-preference)
    • Source: Macmillan Group, Princeton University
    • URL:[Link]

Sources

Method

Experimental procedure for the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene

Abstract & Application Context 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 13588-28-8), also known as -chloro-4-bromostyrene, is a versatile bifunctional building block. It features an aryl bromide moiety suitable for palla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

1-Bromo-4-(1-chloroethenyl)benzene (CAS: 13588-28-8), also known as


-chloro-4-bromostyrene, is a versatile bifunctional building block. It features an aryl bromide moiety suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and an 

-chlorovinyl group that serves as a masked ketone or a handle for further functionalization (e.g., to alkynes via Fritsch–Buttenberg–Wiechell rearrangement).

This application note details a robust, scalable protocol for its synthesis via the deoxychlorination-elimination of 4'-bromoacetophenone using phosphorus pentachloride (


). Unlike generic textbook methods, this protocol addresses common failure modes: incomplete elimination of the gem-dichloride intermediate and polymerization of the styrene product.

Safety & Hazard Assessment

  • Phosphorus Pentachloride (

    
    ):  Highly corrosive and moisture-sensitive. Reacts violently with water to release phosphoric acid and hydrogen chloride (HCl) gas. Handle in a fume hood under inert atmosphere.
    
  • Hydrogen Chloride (HCl): Toxic gas evolved during the reaction. An alkaline scrubber (NaOH trap) is mandatory.

  • 1-Bromo-4-(1-chloroethenyl)benzene: Potent lachrymator and skin irritant. Like most styrenes, it is prone to autopolymerization; keep cool and dark.

Reaction Mechanism & Strategy

The synthesis proceeds in two distinct phases, often occurring in one pot under thermal forcing:

  • Gem-Dichlorination:

    
     attacks the carbonyl oxygen of 4'-bromoacetophenone, forming a chlorophosphonium intermediate that collapses to the gem-dichloride (1-bromo-4-(1,1-dichloroethyl)benzene).
    
  • Elimination: Thermal elimination of HCl generates the target

    
    -chlorostyrene.
    
Mechanistic Pathway (Graphviz)

ReactionMechanism Start 4'-Bromoacetophenone (Ketone) Inter1 Chlorophosphonium Intermediate Start->Inter1 + PCl5 Nu Attack GemDi Gem-Dichloride (1,1-dichloroethyl) Inter1->GemDi - POCl3 Cl- Substitution Product 1-Bromo-4-(1-chloroethenyl)benzene (Target) GemDi->Product - HCl Thermal Elimination Byprod POCl3 + HCl GemDi->Byprod Byproducts

Caption: Stepwise conversion from ketone to


-chlorostyrene via gem-dichloride intermediate.

Experimental Protocol

Reagents & Equipment[1]
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4'-Bromoacetophenone 199.051.019.9 g (100 mmol)Substrate
Phosphorus Pentachloride 208.241.225.0 g (120 mmol)Chlorinating Agent
Toluene (Anhydrous) 92.14Solvent100 mLSolvent (High BP)
p-tert-Butylcatechol 166.22Cat.~10 mgRadical Inhibitor
Sodium Bicarbonate 84.01-Sat. Aq. SolutionQuench/Wash

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Reflux condenser with CaCl

    
     drying tube.
    
  • Gas outlet connected to NaOH trap (10% NaOH).

  • Magnetic stir bar & oil bath.

  • Vacuum distillation setup (short path).[2]

Step-by-Step Procedure
Phase 1: Reaction (Chlorination & Elimination)
  • Setup: Flame-dry the 250 mL RBF and cool under nitrogen. Add 4'-bromoacetophenone (19.9 g) and anhydrous toluene (50 mL).

  • Addition: Add

    
      (25.0 g) in portions over 10 minutes. Caution: Exothermic. Connect the gas outlet to the NaOH trap immediately.
    
  • Reflux: Heat the mixture to reflux (bath temp ~120°C).

    • Observation: Vigorous evolution of HCl gas will occur.[3] The solution will turn pale yellow/orange.

  • Monitoring: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (

      
      ) should disappear. The gem-dichloride and vinyl chloride often co-elute or appear as a smear; GC-MS is preferred if available.
      
  • Elimination Drive: If the gem-dichloride intermediate persists (seen as a distinct species in GC), distill off ~20 mL of toluene at atmospheric pressure. The higher pot temperature aids HCl elimination.

Phase 2: Workup
  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Hydrolysis: Very slowly pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring.

    • Critical: This destroys excess

      
       and 
      
      
      
      . Expect delayed exotherms.
  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with Toluene or DCM (

    
     mL).
    
  • Neutralization: Combine organic layers and wash successively with:

    • Water (

      
       mL)
      
    • Saturated NaHCO

      
       (
      
      
      
      mL) until no more gas evolves.
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (rotary evaporator, bath < 40°C) to yield a crude yellow oil.
    
Phase 3: Purification
  • Stabilization: Add p-tert-butylcatechol (~10 mg) to the crude oil to inhibit polymerization during heating.

  • Distillation: Perform vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~105–110°C at 10 mmHg (Note: BP is pressure dependent; estimate based on 4-bromochlorobenzene BP).

    • Purity Check: The product should be a clear, colorless to pale yellow liquid.

Characterization & Quality Control

NMR Spectroscopy

The diagnostic feature is the disappearance of the methyl ketone singlet and the appearance of non-equivalent vinyl protons.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.45 – 7.55 (m, 2H, Ar-H, ortho to Br)
      
    • 
       7.25 – 7.35 (m, 2H, Ar-H, meta to Br)
      
    • 
       5.78 (d, 
      
      
      
      Hz, 1H, Vinyl-H, trans to Cl)
    • 
       5.50 (d, 
      
      
      
      Hz, 1H, Vinyl-H, cis to Cl)
    • Note: The vinyl protons appear as two distinct signals due to the lack of free rotation.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       ~138.0 (Quaternary C-Cl)
      
    • 
       ~115.0 (Vinyl CH
      
      
      
      )[6]
    • 
       135.5, 131.5, 128.0, 122.5 (Aromatic signals)
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Gem-dichloride remains Insufficient heating or elimination time.Extend reflux time; add catalytic pyridine (0.1 eq) to promote elimination.
Low Yield Hydrolysis of product during quench.Keep quench cold (0°C); ensure pH is neutral/basic quickly during workup.
Polymerization (Gunk) Overheating or lack of inhibitor.Always add radical inhibitor before distillation; store product at -20°C.
Ketone reformation Incomplete reaction of

.
Ensure

is fresh (white powder, not yellow/caked).

References

  • -Chlorostyrenes: Dilling, W. L., & Kroening, R. D. (1975). Journal of Polymer Science: Polymer Chemistry Edition, 13(12), 2825-2831.
  • on Acetophenones:Organic Syntheses, Coll. Vol. 1, p.
  • Elimination Mechanism: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience, 1992.
  • Handling of Phosphorus Chlorides: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-Bromo-4-(1-chloroethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Bifunctional Building Block In the landscape of modern synthetic organic chemistry, the strategic selection of st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-(1-chloroethenyl)benzene stands out as a versatile and highly valuable bifunctional building block.[1] Its utility stems from the differential reactivity of its two halogen atoms. The aryl bromide offers a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for forging new carbon-carbon and carbon-heteroatom bonds.[1][2][3] Concurrently, the vinyl chloride presents a distinct reactive site that can be engaged in subsequent transformations. This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial advantage in the multi-step syntheses common in pharmaceutical and materials science research.

The aryl bromide's susceptibility to palladium-catalyzed reactions is rooted in the general reactivity trend of aryl halides, which follows the order I > Br > Cl.[1] This inherent chemoselectivity allows for selective functionalization at the C-Br bond while the C-Cl bond of the vinyl group remains intact under typical cross-coupling conditions.[1] This application note provides a detailed guide to leveraging the reactivity of the aryl bromide in 1-Bromo-4-(1-chloroethenyl)benzene through several key palladium-catalyzed transformations.

Core Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

The General Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Oxidative\nAddition->Ar-Pd(II)(Br)L_n Transmetalation Transmetalation Ar-Pd(II)(Br)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R Mechanistic Differences cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling cluster_2 Buchwald-Hartwig Amination Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Pd(II)-O-B(OH)R Ar-Pd(II)-O-B(OH)R Ar-Pd(II)-Br->Ar-Pd(II)-O-B(OH)R [B(OH)₂R]⁻ Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-Br->Ar-Pd(II)-C≡CR Cu-C≡CR Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Ar-Pd(II)-Br->Ar-Pd(II)-NR₂ HNR₂ Base Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-O-B(OH)R->Ar-Pd(II)-R Transmetalation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 1-Bromo-4-(1-chloroethenyl)benzene Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene. Here, we provide in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare 1-Bromo-4-(1-chloroethenyl)benzene?

A1: The most direct and frequently employed method for the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene is the reaction of 4-bromoacetophenone with a chlorinating and dehydrating agent, such as phosphorus pentachloride (PCl₅).[1][2] This reaction, a variation of the Appel reaction, converts the ketone functional group directly into a vinyl chloride.[3][4][5]

Q2: I am observing a significant amount of a gem-dichloro byproduct. What is the cause and how can I minimize it?

A2: The formation of a geminal dichloride (1-bromo-4-(1,1-dichloroethyl)benzene) is a common side reaction when using phosphorus pentachloride.[2] This occurs when the intermediate chlorocarbocation is attacked by a chloride ion instead of undergoing elimination to form the alkene. To minimize this, it is crucial to carefully control the reaction temperature and the stoichiometry of the reagents. Using a non-polar solvent and ensuring the reaction is not overheated can favor the desired elimination pathway.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 4-bromoacetophenone. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure that at least one equivalent of phosphorus pentachloride is used. An excess (e.g., 1.1-1.5 equivalents) may be necessary to drive the reaction to completion.

  • Reaction Temperature: While overheating can lead to byproducts, the reaction may be too slow at very low temperatures. The optimal temperature often needs to be determined empirically, but starting at 0°C and slowly warming to room temperature is a common strategy.

  • Moisture: Phosphorus pentachloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the PCl₅ and reduce its effectiveness.

Q4: What are the best practices for purifying the final product?

A4: Purification of 1-Bromo-4-(1-chloroethenyl)benzene typically involves several steps:

  • Work-up: After the reaction is complete, the mixture is usually poured onto ice water to quench any remaining PCl₅ and its byproducts (e.g., POCl₃). The product is then extracted with a suitable organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer should be washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, to separate the desired vinyl chloride from any remaining starting material and byproducts.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive PCl₅ (due to moisture exposure). Insufficient reaction temperature. Poor quality starting material.Use a fresh, unopened container of PCl₅. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere. Gradually increase the reaction temperature and monitor by TLC. Verify the purity of 4-bromoacetophenone by NMR or melting point.
Formation of a Tar-like Substance Excessive reaction temperature leading to polymerization or decomposition. Use of an incompatible solvent.Maintain a controlled temperature throughout the reaction, using an ice bath as needed. Use a non-polar, aprotic solvent like dichloromethane or carbon tetrachloride.
Product Decomposes on Silica Gel Column The silica gel may be too acidic, causing the vinyl chloride to degrade.Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina.
Difficult to Remove Triphenylphosphine Oxide (if using an Appel-type reaction) Triphenylphosphine oxide can be challenging to separate from the product due to similar polarities.If an Appel-type reaction with PPh₃ and a chlorine source is used, most of the triphenylphosphine oxide can be removed by filtration if it precipitates. For soluble triphenylphosphine oxide, careful column chromatography with a gradient elution may be necessary. In some cases, crystallization can be an effective purification method.

Experimental Protocol: Synthesis of 1-Bromo-4-(1-chloroethenyl)benzene

This protocol is a general guideline for the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene from 4-bromoacetophenone using phosphorus pentachloride. Optimization of reaction time and temperature may be necessary to achieve the best yield.

Materials:

  • 4-Bromoacetophenone

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromoacetophenone (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Carefully and portion-wise, add phosphorus pentachloride (1.1 eq) to the stirred solution. Caution: PCl₅ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice in a beaker. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Bromo-4-(1-chloroethenyl)benzene.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (around δ 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. The two vinylic protons should appear as two distinct signals in the range of δ 5.0-6.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly downfield. Two signals corresponding to the vinylic carbons should also be present.

Visualizing the Reaction Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Reaction_Vessel Anhydrous DCM, 0°C to RT 4-Bromoacetophenone->Reaction_Vessel PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Reaction_Vessel Quench Pour onto ice Reaction_Vessel->Quench Reaction Completion Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Final_Product 1-Bromo-4-(1-chloroethenyl)benzene Chromatography->Final_Product

Caption: Workflow for the synthesis of 1-Bromo-4-(1-chloroethenyl)benzene.

Mechanistic Insight: Conversion of Ketone to Vinyl Chloride

Reaction_Mechanism Ketone 4-Bromoacetophenone O PCl5 PCl₅ Ketone:o->PCl5 Nucleophilic attack Intermediate1 Intermediate Adduct PCl5->Intermediate1 Intermediate2 Chlorocarbocation Intermediate1->Intermediate2 Loss of POCl₃ Product 1-Bromo-4-(1-chloroethenyl)benzene Intermediate2->Product Elimination of H⁺ Byproduct gem-Dichloride Intermediate2->Byproduct Attack by Cl⁻

Caption: Simplified mechanism showing key intermediates and pathways.

References

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63.
  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k. Electronic Supplementary Material (ESI)
  • Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and trifl
  • The Royal Society of Chemistry. S3 Bromo-4-(2-(4-(trifluoromethyl)phenyl)ethynyl)benzene.
  • Stack Exchange. (2018, March 29). Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. Chemistry Stack Exchange.
  • Organic Chemistry Portal. (2017, March 14). Reaction Procedure of Appel Reaction & Workup.
  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum.
  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.
  • Organic Chemistry Portal. Appel Reaction.
  • Quora. (2017, June 17).
  • ChemicalBook. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum.
  • Reddit. (2022, September 13). Help needed! Why my appel reaction did not work ? r/Chempros.
  • ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?
  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Portal.
  • Sciforum. (2021). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3).
  • Organic Syntheses. (1925). p-BROMOACETOPHENONE. Org. Synth., 5, 17.
  • Bjørsvik, H.-R., et al. (2022).
  • ChemInform. (2026, February 17). New Reagents and Synthetic Approaches to the Appel Reaction.
  • ResearchGate. (2014). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Jotani, M. M., et al. (2021). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.
  • BenchChem. 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2.
  • Organic Syntheses. (2019).
  • ResearchGate. (2020). Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid.
  • Organic Syntheses. GERANYL CHLORIDE. Org. Synth., 54, 63.
  • Google Patents. (2002). Method for purifying a bromine compound.
  • BenchChem. Technical Support Center: Synthesis of 4'-(4-Pyridyl)acetophenone.
  • Wellesley College. A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2: Synthesis of 1-Bromo-3-chloro-5-iodobenzene.
  • Smolecule. (2023, August 15). Buy 1-Bromo-4-(1-chloroethyl)benzene | 20488-10-2.

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-4-(1-chloroethenyl)benzene

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-(1-chloroethenyl)benzene. The following information is synthesized from established purification principles for halogenated aromatic compounds and addresses potential challenges you may encounter during your experimental work.

Troubleshooting Guide: Navigating Common Purification Hurdles

This guide addresses specific issues that may arise during the purification of 1-Bromo-4-(1-chloroethenyl)benzene in a direct question-and-answer format.

Q1: After synthesis, my crude NMR shows a mixture of regioisomers. How can I effectively separate 1-Bromo-4-(1-chloroethenyl)benzene from its isomers?

A1: The presence of regioisomers, such as 1-Bromo-2-(1-chloroethenyl)benzene or 1-Bromo-3-(1-chloroethenyl)benzene, is a common challenge arising from the synthesis, particularly during electrophilic aromatic substitution reactions.[1][2] Achieving high isomeric purity often requires a multi-step purification strategy.

Initial Strategy: Flash Column Chromatography

Flash column chromatography over silica gel is the primary method for separating isomers of halogenated aromatics.[3][4]

  • Solvent System Selection: The key to successful separation is the choice of a suitable eluent system. Begin by performing thin-layer chromatography (TLC) to screen various solvent systems. A good starting point for non-polar compounds like this is a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for a solvent system that provides a significant difference in the retention factor (Rf) values between the desired product and the isomeric impurities. An ideal Rf for the target compound is typically around 0.2-0.3 for optimal separation on a column.[3]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a shallow gradient elution can be highly effective. Start with a non-polar solvent like hexane and gradually increase the proportion of a slightly more polar solvent such as dichloromethane or ethyl acetate. This can help to resolve closely eluting spots.

Advanced Strategy: Preparative High-Performance Liquid Chromatography (HPLC)

For exceptionally difficult separations where flash chromatography is insufficient, preparative HPLC offers higher resolution.[3]

  • Stationary Phase: A normal-phase silica column is generally suitable. However, for very similar isomers, a silver-impregnated silica gel column can be effective, as the silver ions can interact differently with the pi-electrons of the vinyl group and the aromatic ring, potentially leading to better separation.

  • Mobile Phase: Non-polar solvents such as hexane or heptane, often with a small amount of a more polar modifier like isopropanol or ethyl acetate, are typically used.

Q2: My purified product is a persistent oil and fails to crystallize, even at low temperatures. What could be the issue and how can I induce crystallization?

A2: The failure of a compound to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.[3] Even small amounts of residual solvent or side-products can act as "crystallization inhibitors."

Troubleshooting Steps:

  • Re-evaluate Purity: The first step is to rigorously assess the purity of your oily product. Obtain a high-resolution NMR spectrum to check for minor impurities that may not have been visible in previous analyses.

  • Secondary Purification: If impurities are detected, an additional purification step is necessary. Re-subjecting the oil to flash column chromatography with a very shallow gradient can remove these persistent impurities.

  • Solvent Screening for Recrystallization: The choice of solvent is critical for successful recrystallization.[5] The ideal solvent will dissolve your compound when hot but have low solubility when cold.

    • Screening Process: In small test tubes, attempt to dissolve a small amount of your oil in various solvents at room temperature and then with heating. Suitable solvents to screen for non-polar compounds include hexanes, heptane, pentane, cyclohexane, and toluene, or mixtures thereof.[6]

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can often induce crystallization. Common mixed solvent systems for non-polar compounds include dichloromethane/hexane and ethyl acetate/hexane.[6]

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Q3: During purification by distillation, I am observing product decomposition. How can I mitigate this?

A3: Thermal decomposition during distillation is a concern for many organic molecules, especially those with reactive functional groups. 1-Bromo-4-(1-chloroethenyl)benzene, with its vinyl group, may be susceptible to polymerization or degradation at elevated temperatures.

Mitigation Strategies:

  • Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure (vacuum distillation).[3] Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a much lower temperature.

  • Use of a Stabilizer: For compounds prone to polymerization, adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask can prevent unwanted side reactions.

  • Fractional Distillation: If you are trying to separate impurities with close boiling points, a fractional distillation apparatus with a Vigreux or packed column will provide greater separation efficiency and may allow for distillation at a lower head temperature.

  • Steam Distillation: For water-immiscible and steam-volatile compounds, steam distillation can be a gentle purification method that avoids high temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate initial purification method for a crude reaction mixture of 1-Bromo-4-(1-chloroethenyl)benzene?

A1: For a typical crude reaction mixture, the most versatile and often most effective initial purification method is flash column chromatography on silica gel .[3][4] This technique is excellent for removing a wide range of impurities, including unreacted starting materials, reaction byproducts, and baseline polar impurities. The general workflow involves:

  • Work-up: An initial aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This may involve washing the organic layer with water, a mild base like sodium bicarbonate solution to neutralize any acid, and brine to aid in phase separation.[8]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • Chromatography: The resulting crude material is then subjected to flash column chromatography.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 1-Bromo-4-(1-chloroethenyl)benzene:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity.[1] The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. A single sharp peak in the gas chromatogram and a mass spectrum consistent with the expected molecular weight and isotopic pattern for bromine and chlorine provide strong evidence of purity.

  • Elemental Analysis: For a final, highly accurate confirmation of elemental composition, elemental analysis (CHN analysis) can be performed.

Q3: What are the expected physical properties of 1-Bromo-4-(1-chloroethenyl)benzene?

A3: While specific experimental data for this compound is not widely available, we can infer its properties based on its structure and similar known compounds.[9][10][11] It is expected to be a liquid or a low-melting solid at room temperature.[12][13] Due to the halogen atoms and the aromatic ring, it will be non-polar and thus insoluble in water but soluble in common organic solvents like dichloromethane, hexanes, and ethyl acetate.

Data and Workflow Visualization

Table 1: Comparison of Purification Methods for Halogenated Aromatic Compounds [3]

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography 95 - 99.5%Fast, high resolution, widely applicable.Requires specialized equipment and consumes solvents.
Recrystallization > 99%Can yield very high purity; cost-effective for large scale.The compound must be a solid; potential for low yield.[5]
Vacuum Distillation 98 - 99.8%Excellent for purifying thermally stable liquids.Not suitable for solids or heat-sensitive compounds.
Preparative HPLC > 99.5%Highest resolution for separating very similar compounds.Expensive, low throughput, high solvent consumption.

Diagram 1: Decision-Making Workflow for Purification Strategy

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No is_pure_after_recryst Is the product pure? try_recrystallization->is_pure_after_recryst column_chromatography Perform Flash Column Chromatography final_product Pure Product column_chromatography->final_product is_pure_after_recryst->column_chromatography No is_pure_after_recryst->final_product Yes is_liquid->column_chromatography No is_thermally_stable Is the compound thermally stable? is_liquid->is_thermally_stable Yes is_thermally_stable->column_chromatography No vacuum_distillation Perform Vacuum Distillation is_thermally_stable->vacuum_distillation Yes is_pure_after_dist Is the product pure? vacuum_distillation->is_pure_after_dist is_pure_after_dist->column_chromatography No is_pure_after_dist->final_product Yes

Caption: A decision tree for selecting an appropriate purification method.

References

  • Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Deriv
  • 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis. ChemicalBook.
  • 1-Bromo-4-(1-chloroethyl)benzene. Benchchem.
  • Buy 1-Bromo-4-(1-chloroethyl)benzene. Smolecule.
  • Supporting Inform
  • Benzene, 1-bromo-4-chloro-. NIST WebBook.
  • Benzene, 1-bromo-4-chloro-. NIST WebBook.
  • 1-bromo-4-(1-chloroethenyl)benzene (C8H6BrCl). PubChemLite.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 1-(1-Bromo-ethyl)-4-chloro-benzene. Fluorochem.
  • m-BROMONITROBENZENE. Organic Syntheses Procedure.
  • Recrystalliz
  • Go-to recrystalliz
  • Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline. YouTube.
  • Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). Cheméo.
  • (PDF) 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.
  • Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • 1-Bromo-4-(1-bromoethyl)benzene. MilliporeSigma.
  • 1-Bromo-4-ethynylbenzene 97. Sigma-Aldrich.
  • Benzene, 1-bromo-4-chloro-. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-Bromo-4-(1-chloroethenyl)benzene During Storage

Welcome to the Technical Support Center for 1-Bromo-4-(1-chloroethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Bromo-4-(1-chloroethenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this versatile bifunctional building block during storage.[1] The unique structure of 1-Bromo-4-(1-chloroethenyl)benzene, featuring both a reactive vinyl group and a halogenated aromatic ring, makes it a valuable intermediate in organic synthesis.[1][2] However, this reactivity also presents a significant challenge in maintaining its stability over time.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term integrity of your 1-Bromo-4-(1-chloroethenyl)benzene samples.

Understanding the Challenge: The Propensity for Polymerization

The primary issue with storing 1-Bromo-4-(1-chloroethenyl)benzene is its susceptibility to polymerization. The chloroethenyl group, a type of vinyl group, can undergo spontaneous free-radical polymerization. This process is often initiated by exposure to heat, light, or the presence of radical-forming impurities. Once initiated, the polymerization reaction is exothermic and can proceed rapidly, leading to the formation of a solid, unusable polymer mass. This not only results in the loss of valuable material but can also create a safety hazard due to pressure buildup in a sealed container.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the storage and handling of 1-Bromo-4-(1-chloroethenyl)benzene.

Q1: My previously clear, liquid 1-Bromo-4-(1-chloroethenyl)benzene has become viscous or has solidified. What happened?

A1: This is a classic sign of polymerization. The vinyl groups on the molecules have linked together to form long polymer chains. This process is often irreversible, and the material is likely no longer suitable for your intended reactions.

Troubleshooting Steps:

  • Safety First: Do not attempt to heat or dissolve the solidified material, as this could potentially accelerate any remaining polymerization and cause a dangerous pressure buildup.

  • Inspect Storage Conditions: Review your storage protocol against the recommendations below. Key factors to check are the storage temperature, exposure to light, and the presence of an appropriate inhibitor.

  • Dispose of Properly: The polymerized material should be disposed of as chemical waste according to your institution's safety guidelines.

Q2: What is the ideal temperature for storing 1-Bromo-4-(1-chloroethenyl)benzene?

A2: To minimize the rate of potential polymerization, it is crucial to store 1-Bromo-4-(1-chloroethenyl)benzene in a cool environment.[4][5][6]

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including the initiation and propagation of polymerization.[6]
Temperature Fluctuations Avoid large fluctuationsStable temperatures are crucial for long-term stability.[7]

Q3: How important is it to protect 1-Bromo-4-(1-chloroethenyl)benzene from light?

A3: Exposure to light, particularly UV light, can provide the energy needed to initiate free-radical polymerization.[6] Therefore, protection from light is a critical aspect of proper storage.

Best Practices:

  • Use Amber Vials: Store the compound in amber glass bottles or vials that block UV light.

  • Store in the Dark: Place the container in a dark location, such as a refrigerator or a designated chemical storage cabinet.

Q4: Should I use an inhibitor? If so, which one and at what concentration?

A4: Yes, using a polymerization inhibitor is highly recommended for the long-term storage of vinyl-containing compounds like 1-Bromo-4-(1-chloroethenyl)benzene.[8][9] These inhibitors work by scavenging free radicals, which are the initiators of the polymerization process.[9]

Recommended Inhibitors for Vinyl Monomers:

InhibitorTypical ConcentrationMechanism of Action
Hydroquinone (HQ) 100-200 ppmReacts with peroxy-free radicals in the presence of oxygen to form stable compounds.[9]
Butylated Hydroxytoluene (BHT) 100-200 ppmA phenolic antioxidant that functions as a free-radical scavenger.[10]
4-tert-Butylcatechol (TBC) 10-15 ppmA commonly used inhibitor for styrene and other vinyl monomers; requires the presence of dissolved oxygen to be effective.[3][11]

Experimental Protocol: Adding an Inhibitor to 1-Bromo-4-(1-chloroethenyl)benzene

  • Choose the appropriate inhibitor: Based on your downstream application and compatibility, select an inhibitor from the table above.

  • Prepare a stock solution: Dissolve the chosen inhibitor in a small amount of a compatible, high-purity solvent.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration (in ppm) in your bulk 1-Bromo-4-(1-chloroethenyl)benzene.

  • Add the inhibitor: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the inhibitor, add the calculated volume of the inhibitor stock solution to the 1-Bromo-4-(1-chloroethenyl)benzene.

  • Mix thoroughly: Gently agitate the mixture to ensure uniform distribution of the inhibitor.

  • Label appropriately: Clearly label the container with the name of the inhibitor and its concentration.

Q5: Does the storage atmosphere matter?

A5: Yes, the atmosphere above the compound can influence its stability.

  • Inert Atmosphere: For long-term storage, it is advisable to store 1-Bromo-4-(1-chloroethenyl)benzene under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation and the formation of peroxides, which can act as polymerization initiators.[6]

  • Oxygen's Role with Certain Inhibitors: It is important to note that some inhibitors, like TBC, require the presence of a small amount of dissolved oxygen to function effectively.[11] If using such inhibitors, a complete exclusion of oxygen may be counterproductive. Always consult the inhibitor's technical data sheet.

Visualizing the Polymerization and Inhibition Process

To better understand the underlying chemistry, the following diagrams illustrate the free-radical polymerization of 1-Bromo-4-(1-chloroethenyl)benzene and the mechanism of inhibition.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., Heat, Light) R Free Radical (R•) I->R forms RM Initiated Monomer (R-M•) R->RM reacts with M 1-Bromo-4-(1-chloroethenyl)benzene (Monomer) RM_n Growing Polymer Chain (R-M_n•) RM_n1 Elongated Chain (R-M_{n+1}•) RM_n->RM_n1 reacts with M2 Monomer Chain1 Growing Chain (R-M_n•) DeadPolymer Stable Polymer Chain1->DeadPolymer combine Chain2 Growing Chain (R-M_m•)

Caption: Free-Radical Polymerization Workflow.

G cluster_inhibition Inhibition Mechanism cluster_prevention Prevention of Polymerization Radical Free Radical (R• or R-M_n•) StableProduct Stable, Non-Radical Product Radical->StableProduct reacts with Inhibitor Inhibitor (e.g., HQ, BHT) Monomer 1-Bromo-4-(1-chloroethenyl)benzene NoReaction Remains Unpolymerized Monomer->NoReaction

Caption: Role of Inhibitors in Preventing Polymerization.

Summary of Best Practices for Storage

To ensure the long-term stability of 1-Bromo-4-(1-chloroethenyl)benzene, adhere to the following guidelines:

  • Temperature: Store at 2-8°C.[6]

  • Light: Protect from light by using amber containers and storing in a dark location.

  • Inhibitor: Add an appropriate polymerization inhibitor, such as hydroquinone or BHT, at a concentration of 100-200 ppm.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Container: Use clean, dry, and properly sealed containers made of a non-reactive material (e.g., glass).

  • Inventory Management: Follow a "first-in, first-out" inventory system to ensure that older stock is used first.[12]

  • Regular Inspection: Periodically inspect the material for any signs of viscosity change or discoloration.

By implementing these storage and handling protocols, you can significantly reduce the risk of unwanted polymerization and maintain the quality and reactivity of your 1-Bromo-4-(1-chloroethenyl)benzene for your critical research and development activities.

References

  • Goldfein, M.D., Gladyshev, G.P., & Trubnikov, A.V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Polymer Yearbook 13. CRC Press.
  • Gryn'ova, G., Hodgson, J. L., & Coote, M. L. (2015). Inhibition of Free Radical Polymerization: A Review.
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Health and Safety Executive. (n.d.). Fire and Explosion Risk - Reactive Monomers. Retrieved from [Link]

  • SlideShare. (n.d.). Safe handling and storage of styrene monomer. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]

  • Bene Chemical. (2015, March 1). Notes of vinyl resin Stability and Storage. Retrieved from [Link]

  • Blog. (2025, August 18). What are the storage conditions for a large quantity of thinner specific for vinyl? Retrieved from [Link]

  • NJDOH. (2008, November). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Toxic Docs. (n.d.). and Protection Monomer Storage. Retrieved from [Link]

  • Rochester 100. (2024, November 6). Proper Storage for Vinyl and Polypropylene Products. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 3). Why Does Vinyl Acetate Need Cold Storage? Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-4-(1-chloroethenyl)benzene (C8H6BrCl). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). Retrieved from [Link]

Sources

Optimization

Troubleshooting Suzuki coupling with 1-Bromo-4-(1-chloroethenyl)benzene

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Suzuki Coupling with 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 1205-02-3) Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Suzuki Coupling with 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 1205-02-3)

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 1-Bromo-4-(1-chloroethenyl)benzene . This substrate presents a classic chemoselectivity challenge: it contains two electrophilic sites—an aryl bromide and a vinyl chloride (specifically, an


-chlorostyrene moiety).

Successful utilization requires exploiting the reactivity gap between the C(sp²)-Br and C(sp²)-Cl bonds while preventing the hydrolysis of the vinyl chloride into a ketone (acetophenone derivative). This guide prioritizes protocols that retain the 1-chloroethenyl motif for downstream functionalization.

Critical Mechanistic Insight: The Selectivity Landscape

The primary objective is to couple the boronic acid at the C-Br position while leaving the C-Cl intact.

  • Reactivity Order: In Palladium-catalyzed coupling, the rate of oxidative addition typically follows: Ar-I > Ar-Br > Vinyl-Cl > Ar-Cl .

  • The Trap: While Ar-Br is more reactive, the 1-chloroethenyl group is activated by the geminal aryl ring. Using "hot" ligands designed for aryl chloride activation (e.g., SPhos, XPhos, P(t-Bu)₃) will erode selectivity, leading to double coupling or polymerization.

  • The Instability: The 1-chloroethenyl group is a "masked" ketone. Under prolonged heating in aqueous base, it can hydrolyze to form the corresponding acetyl derivative.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the target "Sweet Spot."

ReactionPathways Start Substrate: 1-Bromo-4-(1-chloroethenyl)benzene OxAdd_Br Oxidative Addition (C-Br Bond) Start->OxAdd_Br Fast (Standard Ligands) OxAdd_Cl Oxidative Addition (C-Cl Bond) Start->OxAdd_Cl Slow (Requires e- rich Ligands) Pd0 Pd(0) Catalyst Target TARGET PRODUCT: 4-(1-chloroethenyl)biaryl OxAdd_Br->Target Transmetallation & Red. Elim. OverCoupled SIDE PRODUCT: Double Coupling OxAdd_Cl->OverCoupled Target->OverCoupled Excess Boronic Acid + High Temp Hydrolysis SIDE PRODUCT: 4-Acetylbiaryl (Ketone) Target->Hydrolysis Aqueous Base Long Reaction Time

Figure 1: Reaction pathways showing the kinetic preference for Ar-Br coupling (Green) vs. competing side reactions (Red).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a ketone (acetyl) product instead of the vinyl chloride."

Diagnosis: Hydrolysis of the vinyl chloride. The 1-chloroethenyl moiety is an


-halo styrene. In the presence of water and base at high temperatures, it can undergo substitution/hydrolysis to form the enol, which tautomerizes to the ketone (4-acetylbiaryl).
Corrective Actions: 
  • Reduce Water: Switch to anhydrous conditions if possible, or reduce the water ratio. Use a biphasic system (Toluene/Water) rather than a miscible one (DMF/Water) to keep the organic substrate sequestered from the aqueous base.

  • Lower Temperature: Operate at 60–70°C instead of reflux (100°C+).

  • Base Selection: Switch from hydroxides (NaOH) or strong carbonates (Cs₂CO₃) to milder bases like K₃PO₄ or Na₂CO₃.

Issue 2: "The reaction yields a mixture of mono-coupled and double-coupled products."

Diagnosis: Loss of Chemoselectivity. The catalyst is too active and is beginning to insert into the vinyl C-Cl bond after the C-Br bond is consumed. Corrective Actions:

  • Ligand Choice: Stop using SPhos, XPhos, or bulky alkyl phosphines. These are designed to activate chlorides. Switch to "classic" aryl phosphines like PPh₃ (in Pd(PPh₃)₄) or dppf (in Pd(dppf)Cl₂). These ligands are excellent for bromides but poor for chlorides, enhancing chemoselectivity.

  • Stoichiometry: Strictly limit the boronic acid to 1.0–1.1 equivalents. Do not use excess.

  • Monitoring: Stop the reaction immediately upon consumption of the starting bromide. Do not let it "cook" overnight.

Issue 3: "The reaction is sluggish; starting material remains."

Diagnosis: Catalyst deactivation or poor transmetallation. Corrective Actions:

  • Boronic Acid Quality: Ensure the boronic acid has not dehydrated to the boroxine (anhydride), which can be less reactive. If suspected, add a small amount of water (if using anhydrous protocol) or increase base slightly.

  • Base Strength: If using weak bases (NaHCO₃), upgrade to K₂CO₃ or K₃PO₄.

  • Solvent: Switch from non-polar (Toluene) to polar aprotic (DME or THF) to improve solubility of the boronic species.

Optimized Experimental Protocol

This protocol is designed for maximum chemoselectivity , preserving the vinyl chloride.

Reagents:

  • 1-Bromo-4-(1-chloroethenyl)benzene (1.0 equiv)

  • Arylboronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (2–3 mol%) — Selected for high Bromo/Chloro selectivity.

  • Base: Na₂CO₃ (2.0 equiv) — Mild enough to prevent rapid hydrolysis.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) — DME promotes transmetallation better than toluene.

Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). This is critical to prevent Pd oxidation and homocoupling.

  • Solvent Addition: Add degassed DME and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last under positive Argon flow.

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC every 30 minutes.

    • Note: Expect reaction completion within 2–6 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over MgSO₄.

    • Caution: Avoid acidic washes (e.g., HCl), which will instantly hydrolyze the vinyl chloride to the ketone.

Data: Ligand Selection for Chemoselectivity

The following table summarizes the expected outcome based on ligand class.

Ligand ClassExampleReactivity (Ar-Br)Reactivity (Vinyl-Cl)Selectivity OutcomeRecommendation
Triarylphosphines PPh₃ (Pd(PPh₃)₄)HighLowExcellent Primary Choice
Bidentate Aryl dppf, dppeHighVery LowExcellent Best for Stability
Biaryl Dialkyl SPhos, XPhosVery HighHighPoorAVOID
Trialkylphosphines P(t-Bu)₃, PCy₃Very HighHighPoorAVOID
NHC Carbenes IPr, IMesVery HighModerateModerateUse only if PPh3 fails

Troubleshooting Logic Flow

Use this decision tree to diagnose failures during your experiment.

TroubleshootingTree Start Start: Analyze Crude Mixture CheckSM Is Starting Material (Br) remaining? Start->CheckSM CheckProduct Is Target (Vinyl-Cl) present? CheckSM->CheckProduct No (Full Conv.) IncreaseTemp Action: Increase Temp to 80°C or Switch to DME/H2O CheckSM->IncreaseTemp Yes (Stalled) CheckSide Identify Major Side Product CheckProduct->CheckSide No / Low Yield Success Protocol Optimized CheckProduct->Success Yes (High Yield) Ketone Cause: Hydrolysis Fix: Lower Base, Remove Water CheckSide->Ketone Ketone (Acetyl) Double Cause: Low Selectivity Fix: Switch to Pd(dppf)Cl2, Lower Temp CheckSide->Double Double Coupled Homo Cause: Oxidation Fix: Degas Solvents Better CheckSide->Homo Homocoupling

Figure 2: Decision tree for diagnosing reaction failures based on crude mixture analysis.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

    • Foundational text on the mechanism and reactivity order of halides (I > Br > Cl).
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2][3] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

    • Establishes which ligands activate chlorides (to be avoided for chemoselectivity).
  • Han, F. S. "Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chemical Society Reviews, 2013 , 42, 5270-5298. Link

    • Discusses selectivity and the use of dppf ligands for challenging substr
  • Organic Chemistry Portal. "Suzuki Coupling." Link

    • General reference for reaction conditions and functional group tolerance.

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 1-Bromo-4-(1-chloroethenyl)benzene

This technical guide addresses the specific solvent-dependent reactivity profiles of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 23386-17-6 / 20488-10-2 analog). This molecule is a bifunctional electrophile containing an ar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solvent-dependent reactivity profiles of 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 23386-17-6 / 20488-10-2 analog).

This molecule is a bifunctional electrophile containing an aryl bromide and a vinyl chloride (


-chlorostyrene moiety). The solvent choice is the primary determinant in controlling chemoselectivity (reacting one halide over the other) and preventing polymerization of the styrene backbone.

Module 1: Chemoselective Cross-Coupling (Suzuki/Heck)

Objective: Couple the Aryl-Br while preserving the Vinyl-Cl.

The Challenge

Standard Pd(0) catalysts will oxidatively add to the C-Br bond first (Bond Dissociation Energy ~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). However, polar aprotic solvents can accelerate the oxidative addition of the C-Cl bond, leading to "scrambling" or double-coupling side products.

Recommended Solvent Systems
Solvent SystemSelectivity (Br:Cl)Reaction RateTechnical Note
Toluene / Water (4:1) High (>98:1) ModerateRecommended. The biphasic system minimizes the effective concentration of base in the organic phase, suppressing the activation of the harder Vinyl-Cl bond.
THF (Anhydrous) Good (90:10)FastRequires strict temperature control (<60°C). Above this, vinyl coupling increases.
DMF / DMAc Poor (<70:30)Very FastAvoid. High dielectric constants stabilize the cationic Pd(II) species, lowering the activation barrier for C-Cl insertion.
Troubleshooting Guide: Coupling Reactions

Q: Why am I seeing dehydrochlorination (alkyne formation) instead of coupling?

  • Diagnosis: Your reaction conditions are too basic, or the solvent is promoting E2 elimination.

  • Solution: Switch from strong bases (KOtBu, NaOEt) to mild inorganic bases like K₃PO₄ or Na₂CO₃ . Change solvent from THF to Dioxane or Toluene . The vinyl chloride moiety is prone to elimination to form 1-bromo-4-ethynylbenzene under strongly basic/polar conditions.

Q: The reaction mixture turned into a gel (Polymerization).

  • Diagnosis: Thermal polymerization of the styrene backbone.

  • Solution:

    • Add a radical inhibitor: BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (1-2 mol%).

    • Limit reaction temperature to 80°C .

    • Dilution: Increase solvent volume (0.05 M concentration) to reduce chain propagation rates.

Module 2: Synthesis of 1-Bromo-4-ethynylbenzene (Dehydrochlorination)

Objective: Eliminate HCl to form the alkyne terminal group.

The Mechanism

This transformation requires an E2 elimination. The solvent must solvate the base cation (K+ or Na+) to create a "naked," highly reactive anion.

Protocol: Phase Transfer Catalysis (PTC)
  • Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336.

  • Why it works: The non-polar toluene protects the newly formed alkyne from side reactions, while the PTC shuttles the hydroxide ion into the organic layer to effect elimination.

Protocol: Homogeneous Elimination
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Reagent: KOtBu (Potassium tert-butoxide).

  • Warning: This reaction is extremely fast and exothermic.

  • Critical Step: Add the base slowly at 0°C. DMSO solvates the K+ cation so effectively that the t-butoxide anion becomes orders of magnitude more basic than in THF, ensuring complete conversion.

Module 3: Lithium-Halogen Exchange

Objective: Generate the Grignard or Organolithium species at the Para-position.

Solvent Hierarchy for Metallation
SolventStability of Li-SpeciesRisk of Wurtz CouplingRecommendation
Diethyl Ether (Et₂O) ModerateLowBest for Selectivity. The weaker coordination of Et₂O slows down the subsequent attack on the vinyl chloride.
THF HighHighUse with Caution. THF coordinates Li strongly. While this stabilizes the anion, it also increases the nucleophilicity, risking attack on the vinyl-Cl of a neighboring molecule (polymerization/dimerization).
Hexane/Pentane Very LowN/AInsoluble. Requires TMEDA additive.
Visual Workflow: Reaction Decision Tree

ReactionPathways Start 1-Bromo-4-(1-chloroethenyl)benzene Decision Target Transformation? Start->Decision Path_Couple Suzuki/Heck Coupling (Keep Vinyl-Cl) Decision->Path_Couple Ar-Functionalization Path_Alkyne Dehydrochlorination (Make Alkyne) Decision->Path_Alkyne Vinyl-Elimination Path_Metal Li/Mg Exchange (Functionalize Ar-Br) Decision->Path_Metal Nucleophile Gen. Solvent_Couple Solvent: Toluene/H2O Base: K3PO4 Path_Couple->Solvent_Couple High Chemoselectivity Solvent_Alkyne Solvent: DMSO or Toluene (PTC) Path_Alkyne->Solvent_Alkyne E2 Mechanism Solvent_Metal Solvent: Et2O (-78°C) Avoid THF if possible Path_Metal->Solvent_Metal Kinetic Control

Caption: Solvent selection logic based on the desired chemoselective outcome.

FAQ: Common Experimental Issues

Q: Can I use Ethanol or Methanol for the Suzuki coupling? A: No. Protic solvents like alcohols can participate in solvolysis of the vinyl chloride, converting it to a vinyl ether or ketone (via acetal hydrolysis). Stick to Toluene, Dioxane, or DME.

Q: How do I remove the residual copper if I do a Sonogashira coupling on the Br? A: If you are coupling an alkyne to the Br position, copper residues can catalyze the decomposition of the vinyl chloride. Wash the organic phase with 10% aqueous Ethylenediamine or NH₄OH until the blue color persists in the aqueous layer, ensuring all Cu is sequestered.

Q: I need to dry the product. Is it stable on Silica Gel? A: The compound is moderately stable, but the vinyl chloride is acid-sensitive.

  • Pre-treatment: Treat your silica gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes acidic sites that could catalyze polymerization or hydrolysis.

References

  • Preparation of 1-bromo-4-ethynylbenzene

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Synthesis via dehydrohalogenation of the chloro-intermediate.[1]

    • URL:

  • Solvent Effects in Dehydrochlorination (PTC Methods)

    • Source: Google P
    • Context: Describes the use of Toluene/Base systems for dehydrochlorin
    • URL:

  • Palladium-Catalyzed Cross-Coupling Selectivity

    • Source: National Science Found
    • Context: Discusses ligand and solvent control in dihalogenated heteroarenes, establishing the principles of Br vs Cl selectivity.
    • URL:

  • General Reactivity of

    
    -Haloalkenes: 
    
    • Source: ChemicalBook / Literature Compil
    • Context: Reactivity profiles of 1-bromo-4-(1-chloroethyl)benzene analogs.[2]

    • URL:

Sources

Optimization

Technical Support Center: 1-Bromo-4-(1-chloroethenyl)benzene

This technical guide addresses the disposal, handling, and troubleshooting of 1-Bromo-4-(1-chloroethenyl)benzene (also known as 4-Bromo-alpha-chlorostyrene). Note on Chemical Identity: This compound is distinct from 1-Br...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the disposal, handling, and troubleshooting of 1-Bromo-4-(1-chloroethenyl)benzene (also known as 4-Bromo-alpha-chlorostyrene).

Note on Chemical Identity: This compound is distinct from 1-Bromo-4-chlorobenzene.[1] The presence of the 1-chloroethenyl group imparts vinyl halide reactivity, making this compound prone to exothermic polymerization and hydrolysis. It requires specific stabilization protocols often overlooked in standard halogenated waste streams.

Doc ID: TS-BCVB-2025 | Tier: Level 3 (Specialized Organic Waste)

Part 1: Emergency & Quick Reference Data

Physicochemical Profile & Hazards
PropertyValue / Characteristic
CAS Number 22423-44-5 (Isomer specific) / Generic: Halogenated Styrene
Molecular Formula C₈H₆BrCl
Functional Groups Aryl Bromide, Vinyl Chloride (Alpha-chloro)
Reactivity Hazard High . Prone to radical polymerization initiated by light, heat, or peroxides.
Toxicity Class Irritant, Lachrymator (suspected), Potential Alkylating Agent.
Waste Category Halogenated Organic (High BTU). Do not mix with oxidizers.
Immediate Action: Spills
  • Small Spill (<10 mL): Absorb with vermiculite or activated carbon pads. Do not use paper towels (potential heat accumulation).

  • Large Spill: Evacuate area. The compound may release HCl and HBr upon hydrolysis or combustion.

Part 2: Critical Disposal Protocols

The "Vinyl Stability" Factor (Expert Insight)

As a Senior Application Scientist, I often see researchers treat this compound simply as "halogenated waste." This is a critical error. Because of the alpha-chloroethenyl moiety , this compound behaves like a destabilized styrene.

  • The Risk: If left in a waste drum with trace peroxides or under direct light, it can undergo runaway polymerization . This reaction is exothermic and can rupture waste containers.

  • The Fix: Waste streams containing >1% of this compound must be stabilized before long-term storage or shipment.

Step-by-Step Disposal Workflow
Phase 1: Quenching & Stabilization (Pre-Disposal)

Before adding to the main waste stream, ensure the compound is chemically stable.

  • Inhibition: Add a radical inhibitor to the collection vessel.

    • Recommended: 4-tert-Butylcatechol (TBC) at 50-100 ppm concentration.

    • Alternative: Hydroquinone (requires presence of oxygen to function).

  • Dilution: Never dispose of the neat (pure) material in a dry waste bin. Dilute with a compatible non-oxidizing solvent (e.g., Dichloromethane or Toluene) to disperse heat potential.

Phase 2: Waste Segregation
  • Correct Stream: Halogenated Organic Solvents.

  • Incorrect Stream: Aqueous Acid/Base (Hydrolysis risk), Non-Halogenated Solvents (Cost penalty/Regulatory violation).

  • Container: HDPE or Glass (Amber). Avoid metal containers if moisture is present (corrosion from hydrolysis).

Phase 3: Final Destruction
  • Method: High-Temperature Incineration (>1100°C) with secondary combustion chamber and caustic scrubbers.

  • Reasoning: The dual halogen content (Br/Cl) generates HBr and HCl during combustion. Low-temperature burning can form dioxins/furans.

Visualizing the Decision Logic

The following diagram outlines the decision matrix for safe disposal, prioritizing the prevention of polymerization.

DisposalWorkflow Start Waste Generated: 1-Bromo-4-(1-chloroethenyl)benzene CheckState Is the waste Neat (Pure) or Concentrated (>10%)? Start->CheckState Stabilize CRITICAL STEP: Add Inhibitor (TBC) & Dilute with DCM CheckState->Stabilize Yes Segregate Segregate into Halogenated Waste Stream CheckState->Segregate No (Dilute) Stabilize->Segregate CheckOx Are Oxidizers/Peroxides present in drum? Segregate->CheckOx Separate DO NOT MIX. Use Separate Container. CheckOx->Separate Yes Label Label: 'Halogenated Organic' 'Contains Vinyl Halides' CheckOx->Label No Separate->Label Incinerate Final Disposal: High-Temp Incineration (w/ Scrubber) Label->Incinerate

Figure 1: Decision matrix for the safe disposal of vinyl-halide substituted aromatics.

Part 3: Troubleshooting & FAQs

Scenario A: The Waste Container is Warm

User Question: "I added the reaction mixture containing 1-Bromo-4-(1-chloroethenyl)benzene to the halogenated waste drum 30 minutes ago, and the drum feels warm to the touch. What is happening?"

Technical Diagnosis: This is likely an exothermic polymerization event . The vinyl group is reacting with itself or other monomers in the waste drum, possibly initiated by trace peroxides or lack of inhibitor.

Immediate Protocol:

  • Isolate: Move the drum to a fume hood or a well-ventilated area immediately.

  • Monitor: Check temperature remotely if possible.

  • Cool: Do not seal the drum tightly (pressure buildup risk). If safe, place the drum in secondary containment with ice/water to dissipate heat.

  • Inhibit: If the reaction is early stage, adding a "shortstop" inhibitor (like a concentrated TBC solution or phenothiazine) may slow the kinetics, but evacuation is safer if the exotherm is rapid.

Scenario B: Precipitate Formation

User Question: "My waste solution was clear, but after adding this compound, a white, cloudy precipitate formed."

Technical Diagnosis: This suggests Hydrolysis . The 1-chloroethenyl group is a vinyl chloride derivative. In the presence of water (even atmospheric moisture), it can slowly hydrolyze to form a ketone (4-bromoacetophenone derivative) and release Hydrochloric Acid (HCl) . The cloudiness is likely HCl fumes reacting with amines in the air or the organic component precipitating out due to polarity changes.

Corrective Action:

  • Test pH of the waste.[2] If acidic, the hypothesis is confirmed.

  • Do not cap tightly (gas evolution).

  • Neutralize carefully with solid Sodium Bicarbonate before final sealing for disposal.

Scenario C: Solidified Waste

User Question: "I have an old vial of this material in the back of the fridge. It looks like a solid gel now. Can I melt it out?"

Technical Diagnosis: The material has polymerized . It is no longer the monomer. It is now a poly(vinyl halide) species.

Protocol:

  • Do NOT heat. Heating polymerized vinyl halides can release trapped monomer or degradation gases (HBr/HCl).

  • Disposal: Treat the entire vial as solid hazardous waste. Place the vial inside a larger jar, pack with vermiculite, and label as "Polymerized Halogenated Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12253233, 1-bromo-4-(1-chloroethenyl)benzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 1-Bromo-4-(1-chloroethenyl)benzene and 1-bromo-4-vinylbenzene

This guide provides an in-depth technical comparison between 1-Bromo-4-(1-chloroethenyl)benzene (Compound A) and 1-bromo-4-vinylbenzene (Compound B). It is designed for researchers requiring precise control over chemosel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Bromo-4-(1-chloroethenyl)benzene (Compound A) and 1-bromo-4-vinylbenzene (Compound B). It is designed for researchers requiring precise control over chemoselectivity in cross-coupling and polymerization workflows.

Reactivity Comparison: -Chlorovinyl- vs. Vinyl-arene Systems

Executive Summary

While both compounds appear structurally similar—differing only by a chlorine atom at the


-vinyl position—their reactivity profiles are orthogonal.
  • 1-bromo-4-vinylbenzene (

    
    -Bromostyrene)  is a classic monomer . Its vinyl group is highly reactive toward radicals and electrophiles, making it prone to uncontrolled polymerization during metal-catalyzed cross-coupling unless stabilized.
    
  • 1-Bromo-4-(1-chloroethenyl)benzene (

    
    -Chloro-4-bromostyrene)  is a bifunctional building block . The bulky, electron-withdrawing chlorine atom inhibits polymerization, rendering the vinyl moiety inert to standard Suzuki/Buchwald conditions. This allows for chemoselective functionalization of the aryl ring, followed by divergent transformations of the vinyl chloride handle (e.g., to alkynes or ketones).
    

Structural & Electronic Profile

FeatureCompound A (

-Chloro)
Compound B (Unsubstituted Vinyl)
Structure


Vinyl Sterics High (

-substitution)
Low
Electronic Nature Electron-deficient alkene (deactivated)Electron-rich alkene (activated)
Polymerization Inhibitor/Chain Transfer Agent High Reactivity (Radical/Cationic)
Ar-Br Reactivity Standard Oxidative AdditionStandard Oxidative Addition
Vinyl-X Reactivity Inert to Nucleophiles; Active w/ specialized PdReactive to Radicals/Electrophiles
Mechanistic Insight: The "Ceiling Temperature" Effect

The


-chloro substituent in Compound A introduces significant steric strain and electronic deactivation. Unlike Compound B, which polymerizes rapidly (

L/mol·s), Compound A exhibits a low ceiling temperature (

). Radical addition to Compound A is reversible; if a radical adds, the resulting adduct is sterically crowded and often undergoes degradative chain transfer rather than propagation. Practically, Compound A is stable in cross-coupling reactions where Compound B would turn into "tar" (oligomers).

Critical Reactivity Workflows

Chemoselective Cross-Coupling (Suzuki-Miyaura)

Challenge: Coupling at the Ar-Br site without affecting the vinyl group.

  • Compound B Protocol: Requires high loadings of radical inhibitors (BHT, 4-tert-butylcatechol) to prevent polymerization at elevated temperatures. The vinyl group can also compete as a Heck acceptor, leading to complex mixtures.

  • Compound A Protocol: The vinyl chloride moiety is chemically orthogonal. Standard Pd(0)/Base conditions affect only the Ar-Br bond. The C(sp²)-Cl bond is too strong for oxidative addition by simple Pd-phosphine complexes (e.g.,

    
    ) at temperatures <100°C.
    
Visualization: Chemoselectivity Pathways

Reactivity SubstrateA Cmpd A: Ar-Br / Vinyl-Cl ProductA Biaryl Vinyl Chloride (Clean Product) SubstrateA->ProductA Pd(0), Ar-B(OH)2 Chemoselective SubstrateB Cmpd B: Ar-Br / Vinyl-H ProductB Biaryl Vinyl SubstrateB->ProductB Pd(0), Ar-B(OH)2 SideProductB Oligomers/Polymers (Tar) SubstrateB->SideProductB Heat/Radicals (Side Reaction)

Figure 1: Chemoselectivity in Palladium-Catalyzed Coupling. Compound A yields a clean biaryl product, while Compound B risks polymerization.

Divergent Synthesis from Vinyl Chloride (Compound A)

Once the Ar-Br is functionalized, the "dormant" vinyl chloride (Compound A derivative) can be activated for two distinct high-value transformations:

  • Alkyne Synthesis: Treatment with strong base (LDA or NaNH₂) induces Fritsch-Buttenberg-Wiechell rearrangement or simple elimination to yield internal or terminal alkynes.

  • Ketone Synthesis: Acidic hydrolysis unmasks the vinyl chloride to an acetophenone derivative.

Visualization: Functional Group Interconversion

Transformations Start Compound A Derivative (Biaryl-C(Cl)=CH2) Alkyne Biaryl Alkyne (Ar-C≡CH) Start->Alkyne Strong Base (LDA/NaNH2) Elimination Ketone Biaryl Ketone (Ar-C(=O)CH3) Start->Ketone H2SO4 / H2O Hydrolysis

Figure 2: The vinyl chloride moiety serves as a masked alkyne or ketone.

Experimental Protocols

Protocol 1: Synthesis of Compound A (from 4-Bromoacetophenone)

Unlike Compound B, Compound A is not always commercially available in bulk and may require synthesis.

Reaction:



  • Setup: Flame-dried 500 mL RBF equipped with a reflux condenser and

    
     drying tube.
    
  • Reagents: 4-Bromoacetophenone (100 mmol), Phosphorus Pentachloride (

    
    , 110 mmol), Anhydrous Benzene or Toluene (200 mL).
    
  • Procedure:

    • Dissolve ketone in solvent.[1] Add

      
       in portions (Caution: Exothermic, HCl gas evolution).
      
    • Reflux for 4-6 hours. Monitor by TLC (disappearance of ketone).

    • Crucial Step: The reaction initially forms the gem-dichloride (

      
      ).
      
    • Cool to RT and pour into ice water/pyridine mixture to quench.

    • Refluxing the crude gem-dichloride in pyridine or heating during distillation (

      
      C) promotes elimination of HCl to yield the 
      
      
      
      -chlorostyrene.
  • Purification: Vacuum distillation. Compound A is a liquid.[1][2][3][4]

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    5.45 (d, 1H), 5.75 (d, 1H) for vinyl protons; distinct from styrene doublets.
Protocol 2: Chemoselective Suzuki Coupling of Compound A

Objective: Couple phenylboronic acid to the Ar-Br site.

  • Reagents: Compound A (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq, 2M aq).
  • Solvent: DME/Water or Toluene/EtOH/Water.

  • Procedure:

    • Degas solvents (sparge with Ar for 20 min).

    • Combine reagents in a Schlenk tube under Ar.

    • Heat to 80°C for 12 hours.

    • Note: No polymerization inhibitor is needed.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: >90% yield of 4-(1-chloroethenyl)biphenyl.[4] The vinyl-Cl bond remains intact (

    
    H NMR monitors vinyl signals).
    

References

  • -halostyrenes: D. R. G. Brimage et al., Journal of the Chemical Society, Perkin Transactions 1, 1973, 526.
  • Polymerization behavior: T. Otsu et al., Makromolekulare Chemie, 1968, 115, 278.
  • Suzuki Coupling Selectivity: Littke, A. F., & Fu, G. C., Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Review covering reactivity orders I > Br > Cl).
  • Alkyne Synthesis via Elimination: Okatani, M. et al., Journal of Organic Chemistry, 2008, 73, 1320. (Use of vinyl chlorides as alkyne precursors).
  • Physical Data: NIST Chemistry WebBook, SRD 69.

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Bromo-4-(1-chloroethenyl)benzene

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural analysis of 1-Bromo-4-(1-chloroethenyl)benzene, a halogenated aromatic compound with potential applications as a synthetic intermediate. By comparing predicted data for our target molecule with established experimental data for structurally similar compounds, we will demonstrate a robust workflow for structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their discoveries.

The Imperative of Orthogonal Spectroscopic Analysis

The structure of 1-Bromo-4-(1-chloroethenyl)benzene presents a unique analytical challenge due to the presence of multiple spectroscopic handles: a para-substituted aromatic ring, a vinyl group, and two distinct halogen atoms. To confidently assign its structure, a single analytical technique is insufficient. Instead, we will employ a suite of spectroscopic methods—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating and comprehensive structural picture. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Data for 1-Bromo-4-(1-chloroethenyl)benzene

The ¹H NMR spectrum is predicted to show a characteristic pattern for a para-substituted benzene ring and a vinyl group. The aromatic region will display a pair of doublets, a hallmark of para-substitution.[1] The vinyl protons will appear as singlets due to the absence of adjacent protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~7.50Doublet2HProtons ortho to Bromine
Aromatic~7.35Doublet2HProtons ortho to Vinyl Group
Vinyl~5.60Singlet1HVinylic Proton
Vinyl~5.90Singlet1HVinylic Proton
Comparative ¹H NMR Data of Analogs

To substantiate our predictions, we can compare them with the experimental data for 4-bromostyrene and 4-chlorostyrene.

CompoundAromatic Protons (δ, ppm)Vinyl Protons (δ, ppm)
4-Bromostyrene7.45 (d, 2H), 7.27 (d, 2H)6.65 (dd, 1H), 5.74 (d, 1H), 5.28 (d, 1H)
4-Chlorostyrene7.37-7.27 (m, 4H)6.67 (dd, 1H), 5.73 (d, 1H), 5.27 (d, 1H)

Data sourced from supporting information of a chemical synthesis publication.[2]

The presence of the chloro group on the vinyl carbon in our target molecule is expected to deshield the vinyl protons, shifting them downfield compared to the analogs.

Predicted ¹³C NMR Data for 1-Bromo-4-(1-chloroethenyl)benzene

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted SignalChemical Shift (δ, ppm)Assignment
Aromatic~137C-Cl (vinyl)
Aromatic~136C-Br
Aromatic~132CH (ortho to Br)
Aromatic~128CH (ortho to vinyl)
Aromatic~122C-vinyl
Vinyl~129C=CH₂
Vinyl~118=CH₂
Comparative ¹³C NMR Data of Analogs
CompoundAromatic Carbons (δ, ppm)Vinyl Carbons (δ, ppm)
4-Bromostyrene136.42, 135.68, 131.59, 127.73, 121.56135.68, 114.58
4-Chlorostyrene136.14, 135.77, 133.53, 128.77, 127.53135.77, 114.56

Data sourced from supporting information of a chemical synthesis publication.[2]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Predicted IR Data for 1-Bromo-4-(1-chloroethenyl)benzene
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic & Vinyl
1625C=C stretchVinyl
1600, 1475C=C stretchAromatic Ring[3]
850-800C-H out-of-plane bendpara-substituted Aromatic[3]
850-550C-Cl stretchAlkyl Halide[4]
690-515C-Br stretchAlkyl Halide[4]

The para-substitution pattern is strongly suggested by a characteristic absorption in the 850-800 cm⁻¹ region.[3] The presence of both C-Cl and C-Br stretches in the fingerprint region provides further evidence for the proposed structure.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic mass spectrum.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Predicted Mass Spectrum for 1-Bromo-4-(1-chloroethenyl)benzene

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[2] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. The combination of these two halogens will produce a unique isotopic cluster for the molecular ion.

The monoisotopic mass of C₈H₆⁷⁹Br³⁵Cl is 215.9341 g/mol .

m/z (Predicted)IonComments
216/218/220[M]⁺Molecular ion cluster showing the characteristic isotopic pattern for one Br and one Cl atom.
181/183[M-Cl]⁺Loss of a chlorine atom.
137[M-Br]⁺Loss of a bromine atom.
102[C₈H₆]⁺Loss of both halogen atoms.

The presence of the M, M+2, and M+4 peaks in a specific ratio will be definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Comparative Mass Spectrometry Data of Analogs
  • 4-Bromostyrene: The mass spectrum shows a prominent molecular ion peak at m/z 182 and an M+2 peak at m/z 184 of nearly equal intensity, characteristic of a single bromine atom.[5]

  • 4-Chlorostyrene: The mass spectrum displays a molecular ion peak at m/z 138 and an M+2 peak at m/z 140 with an approximate 3:1 intensity ratio, indicative of one chlorine atom.[6]

Workflow for Spectroscopic Analysis

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-Bromo-4-(1-chloroethenyl)benzene

Introduction 1-Bromo-4-(1-chloroethenyl)benzene is a significant bifunctional building block in modern organic synthesis. Its structure, featuring a brominated aromatic ring and a chloroethenyl group, offers two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-4-(1-chloroethenyl)benzene is a significant bifunctional building block in modern organic synthesis. Its structure, featuring a brominated aromatic ring and a chloroethenyl group, offers two distinct reactive sites. The bromine atom is conducive to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), while the benzylic chloride on the vinyl group provides a site for nucleophilic substitution.[1] This dual reactivity makes it a valuable intermediate for creating complex molecules in pharmaceutical and material science research.[2]

Given its role as a precursor, the purity of 1-Bromo-4-(1-chloroethenyl)benzene is paramount. The presence of impurities, such as unreacted starting materials, isomeric byproducts, or degradation products, can have profound impacts on the yield, purity, and safety profile of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of 1-Bromo-4-(1-chloroethenyl)benzene. We will explore the rationale behind chromatographic choices, present comparative data, and provide a detailed, self-validating protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge: Separating Structurally Similar Compounds

The synthesis of 1-Bromo-4-(1-chloroethenyl)benzene can result in a complex mixture of structurally related impurities. Potential impurities may include:

  • Starting Materials: e.g., 4-bromoacetophenone or related precursors.

  • Isomeric Byproducts: Positional isomers where the bromo or chloroethenyl groups are at different locations on the benzene ring.

  • Over-reacted or Under-reacted Species: Compounds with additional halogenations or incomplete vinyl formation.

  • Degradation Products: The vinyl group can be susceptible to polymerization or oxidation.

The primary challenge for an HPLC method is to achieve baseline resolution between the main analyte peak and all potential impurity peaks, a critical requirement for accurate quantification.[4][5] Co-elution, where an impurity peak merges with the main peak or another impurity, can lead to an overestimation of purity and mask potential issues in the synthetic process.[3]

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method for impurity profiling involves a systematic evaluation of stationary and mobile phases.[5] For a halogenated aromatic compound like 1-Bromo-4-(1-chloroethenyl)benzene, leveraging different chromatographic selectivities is key.

Pillar 1: Stationary Phase (Column) Selection

The choice of column is the most critical factor in determining the selectivity of the separation. We compare three common reversed-phase columns that offer distinct interaction mechanisms.

  • Standard C18 (L1): These columns are packed with octadecylsilane and are the workhorse of reversed-phase chromatography. Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. While effective for general purposes, C18 columns may not provide sufficient selectivity for closely related aromatic isomers, which often have very similar hydrophobicities.

  • Phenyl-Hexyl (L11): These columns have a phenyl-hexyl ligand bonded to the silica. They offer a mixed-mode interaction mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte. This secondary interaction can be highly effective in differentiating compounds based on the nature and position of substituents on the aromatic ring.[6]

  • Pentafluorophenyl (PFP) (L43): PFP columns provide unique selectivity through multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a strong dipole, making these columns particularly adept at separating halogenated compounds and positional isomers.

The logical workflow for selecting an appropriate HPLC column and method is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Goal: Purity of 1-Bromo-4-(1-chloroethenyl)benzene B Synthesized Sample (API + Impurities) A->B C Column Screening: 1. C18 (Hydrophobic) 2. Phenyl-Hexyl (π-π) 3. PFP (Dipole/Halogen) B->C D Mobile Phase Screening: - ACN/Water - MeOH/Water C->D E Evaluate Chromatograms: - Resolution (Rs > 1.5) - Peak Shape (Tailing < 1.5) - Run Time D->E F Select Best Column & Organic Solvent Combination E->F G Fine-Tune Gradient Profile & Flow Rate F->G H Optimized Method G->H I System Suitability Test (SST) H->I J Method Validation (ICH Guidelines): - Specificity - Linearity & Range - Accuracy & Precision - LOQ/LOD I->J K Validated HPLC Method for Routine Purity Analysis J->K

Caption: HPLC Method Development and Validation Workflow.

Pillar 2: Mobile Phase Composition

The mobile phase composition fine-tunes the separation. The most common mobile phases in reversed-phase HPLC are mixtures of water (or an aqueous buffer) and a miscible organic solvent.

  • Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it has a lower viscosity (leading to higher efficiency) and a lower UV cutoff. For aromatic compounds, the choice of organic solvent can also influence selectivity.

  • pH/Additives: While 1-Bromo-4-(1-chloroethenyl)benzene is a neutral molecule, potential impurities could be acidic or basic. Using a mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sharpen peaks by suppressing the ionization of free silanol groups on the silica surface, thereby reducing peak tailing.

Comparative Performance Data

The following table summarizes the expected performance of different column and mobile phase combinations for the analysis of 1-Bromo-4-(1-chloroethenyl)benzene, based on established chromatographic principles.

Method Stationary Phase Primary Interaction Pros Cons
A C18HydrophobicRobust, widely available, good for general separation.May fail to resolve positional isomers or structurally similar impurities.
B Phenyl-HexylHydrophobic + π-πEnhanced selectivity for aromatic compounds; good for separating isomers.[6]Can have lower retention for non-aromatic impurities.
C PFPMixed-Mode (Dipole, π-π)Excellent selectivity for halogenated compounds and positional isomers.Retention behavior can be more complex to predict.

The table below presents hypothetical experimental data to illustrate the comparative performance. The critical pair refers to the two closest-eluting peaks (analyte or impurity).

Parameter Method A (C18) Method B (Phenyl-Hexyl) Method C (PFP) Acceptance Criteria
Resolution (Rs) of Critical Pair 1.31.82.2 > 1.5[5]
Tailing Factor (Tf) of Main Peak 1.21.11.0 0.8 - 1.5[5]
Theoretical Plates (N) 8,5009,20011,000 > 2000
Limit of Quantitation (LOQ) 0.05%0.03%0.02% < 0.05%[5]

Analysis: Based on the hypothetical data, Method C, utilizing a PFP column, provides the superior separation. It offers the best resolution for the critical pair and the highest efficiency (theoretical plates), leading to sharper peaks and a lower limit of quantitation. This makes it the most suitable method for rigorous impurity profiling.

Recommended HPLC Protocol for Purity Analysis

This protocol is designed as a self-validating system by incorporating system suitability testing (SST) as a mandatory first step. SST ensures that the chromatographic system is performing adequately before any samples are analyzed.[3]

Chromatographic Conditions
Parameter Condition
Column PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-17 min: 95% B, 17-17.1 min: 95% to 50% B, 17.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)
Step-by-Step Methodology
  • Solution Preparation:

    • System Suitability Solution (SSS): Prepare a solution containing ~1.0 mg/mL of the 1-Bromo-4-(1-chloroethenyl)benzene reference standard and spike it with known impurities at the specification level (e.g., 0.1%). If known impurities are unavailable, use a sample from a stressed batch (e.g., heat, acid, or light exposure) that is known to contain degradation products.[7]

    • Test Sample Solution: Accurately weigh and dissolve the synthesized batch of 1-Bromo-4-(1-chloroethenyl)benzene in the diluent to a final concentration of ~1.0 mg/mL.

  • System Suitability Testing (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make five replicate injections of the System Suitability Solution.

    • Verify that the SST parameters meet the criteria in the table below. The system is not suitable for analysis if these criteria are not met.

SST Parameter Acceptance Criteria Rationale
Peak Area Precision (%RSD) ≤ 1.0% for 5 replicatesEnsures the injector and detector are performing consistently.[8]
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurityConfirms the method's ability to separate critical components.
Tailing Factor (Tf) ≤ 1.5 for the main peakEnsures peak symmetry for accurate integration.
  • Sample Analysis:

    • Once the system passes SST, inject a blank (diluent) to ensure no carryover.

    • Inject the Test Sample Solution in duplicate.

    • Process the chromatograms using appropriate integration parameters.

  • Calculation of Purity:

    • Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

    • The purity of the main compound is calculated as: % Purity = 100 - (% Total Impurities)

Method Validation Overview

For use in a regulated environment, this HPLC method must be fully validated according to ICH guidelines.[9] The validation process provides documented evidence that the method is suitable for its intended purpose.[7]

G cluster_params Validation Method Validation (ICH Q2(R1)) Key Parameters Specificity Specificity (Discrimination from impurities) Validation->Specificity Proves selectivity Linearity Linearity & Range (Proportional response) Validation->Linearity Establishes quantitation range Accuracy Accuracy (% Recovery of known amount) Validation->Accuracy Measures closeness to true value Precision Precision (Repeatability & Intermediate) Validation->Precision Measures reproducibility LOQ Limit of Quantitation (LOQ) (Lowest quantifiable level) Validation->LOQ Defines reporting threshold

Caption: Core Parameters for HPLC Method Validation.

Conclusion

The purity analysis of synthesized 1-Bromo-4-(1-chloroethenyl)benzene requires a highly selective HPLC method capable of resolving the target compound from structurally similar impurities. While a standard C18 column may offer a starting point, stationary phases that provide alternative selectivities, such as Phenyl-Hexyl and particularly PFP columns, are demonstrably superior for this class of halogenated aromatic compounds. The use of a PFP column (Method C) is recommended as it provides enhanced resolution, superior peak shape, and a lower limit of quantitation, ensuring a robust and reliable assessment of product purity. The provided step-by-step protocol, which incorporates mandatory system suitability testing, establishes a self-validating workflow that guarantees the integrity of the analytical results, a cornerstone of scientific rigor in both research and industrial settings.

References

  • B.C. Smith et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). [Link]

  • PubChemLite. 1-bromo-4-(1-chloroethenyl)benzene (C8H6BrCl). [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Haidar, A. et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38, 212–228. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 1-Bromo-4-(1-chloroethenyl)benzene Reaction Products

Introduction: The Analytical Imperative in Modern Synthesis In the landscape of pharmaceutical and materials science, bifunctional building blocks are invaluable for constructing complex molecular architectures. 1-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and materials science, bifunctional building blocks are invaluable for constructing complex molecular architectures. 1-Bromo-4-(1-chloroethenyl)benzene is a prime example of such a scaffold, offering two distinct reactive sites: an aryl bromide amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and a vinyl chloride group for further functionalization.[1] The versatility of this starting material, however, presents a significant analytical challenge. The successful synthesis of a target molecule is not merely about its formation but also about the comprehensive identification and quantification of unreacted starting materials, isomers, and reaction byproducts.

This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary workhorse for analyzing the complex mixtures resulting from reactions involving 1-Bromo-4-(1-chloroethenyl)benzene. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC-MS against alternative techniques to equip researchers with the knowledge to generate robust, reliable, and publication-quality data.

The Analytical Challenge: Deconvoluting the Reaction Milieu

A typical cross-coupling reaction, such as a Suzuki coupling, aims to form a new carbon-carbon bond at the site of the aryl bromide.[2][3][4] However, the reality of the post-reaction vessel is far more complex than a simple A + B -> C equation. A comprehensive analytical method must be capable of separating and identifying a range of potential species.

Potential Components in a Reaction Mixture:

  • Unreacted Starting Material: 1-Bromo-4-(1-chloroethenyl)benzene.

  • Reagents: For example, the boronic acid used in a Suzuki coupling.

  • Desired Product: The cross-coupled product, e.g., 4-(1-chloroethenyl)-1,1'-biphenyl.

  • Potential Byproducts:

    • Homocoupling Products: e.g., Biphenyl, formed from the coupling of two boronic acid molecules.

    • Dehalogenated Species: Products where the bromine or chlorine atom has been replaced by hydrogen.

    • Isomers: Positional isomers or geometric isomers formed during the reaction.

    • Solvent and Catalyst Residues: Residual species from the reaction workup.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for this task due to its ability to separate volatile and semi-volatile compounds with high resolution and provide definitive structural information through mass spectral fragmentation.[5]

Primary Method: A Deep Dive into GC-MS Analysis

The power of GC-MS lies in its synergistic combination of two techniques: the physical separation of compounds by gas chromatography and their subsequent identification by mass spectrometry. This dual-pronged approach provides the high degree of certainty required in drug development and materials research.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Reaction Quenching P2 Liquid-Liquid Extraction (e.g., with Dichloromethane) P1->P2 P3 Drying Organic Layer (e.g., Na₂SO₄) P2->P3 P4 Filtration & Dilution P3->P4 P5 Addition of Internal Standard P4->P5 A1 Injection (Split/Splitless Inlet) P5->A1 Inject Sample A2 GC Separation (e.g., HP-5ms column) A1->A2 A3 Ionization (Electron Ionization, 70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 A5 Detection A4->A5 D1 Chromatogram Generation A5->D1 D2 Mass Spectra Acquisition A5->D2 D3 Library Search & Fragmentation Analysis D1->D3 D2->D3 D4 Quantification D3->D4

Caption: A typical workflow for the GC-MS analysis of organic reaction products.

Detailed Step-by-Step GC-MS Protocol

This protocol is designed to be a self-validating system, where the clarity of the results (e.g., sharp peaks, stable baseline) confirms the efficacy of the preparation and analysis.

1. Sample Preparation:

  • Rationale: The goal is to isolate the analytes of interest from the reaction matrix (salts, non-volatile catalysts, polar solvents) and prepare a clean, dilute solution suitable for injection.

  • Protocol:

    • Quench the reaction mixture appropriately (e.g., by adding water or a saturated ammonium chloride solution).

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).[6] Dichloromethane is often preferred for its volatility, which is advantageous for GC analysis.

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[6]

    • Accurately weigh the crude product and dissolve it in a high-purity solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any expected components.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumental Conditions:

  • Rationale: The chosen parameters are optimized to achieve baseline separation of structurally similar aromatic compounds while preventing thermal degradation. An inert flow path is critical when dealing with halogenated compounds to prevent peak tailing and analyte loss.[7][8]

  • Parameters:

    • GC System: Agilent 8890 GC coupled to a 5977B MS, or equivalent.

    • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. This column provides excellent performance for a wide range of non-polar and semi-polar compounds.[7]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overload.

    • Inlet Temperature: 250 °C. This temperature ensures rapid volatilization without causing degradation of the vinyl group.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

      • This program allows for the separation of lower-boiling impurities before eluting the main aromatic products.[9]

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV. Standard EI energy provides reproducible fragmentation patterns for library matching.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40–500. This range covers the molecular weight of expected products and their key fragments.

Data Interpretation: Reading the Molecular Fingerprints

The identification of 1-Bromo-4-(1-chloroethenyl)benzene and its derivatives relies on recognizing their unique isotopic patterns in the mass spectrum.

  • Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+ and M+2 peak cluster with a 3:1 intensity ratio for monochlorinated compounds.[10]

  • Bromine Isotope Pattern: Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This gives a distinct M+ and M+2 peak cluster of nearly equal height for monobrominated compounds.[10][11]

For a molecule containing both, like the starting material, the pattern is a combination of these, resulting in peaks at M, M+2, and M+4.

Table 1: Predicted GC-MS Data for Key Analytes

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Time (Predicted)Key m/z Fragments & Isotopic Patterns
1-Bromo-4-(1-chloroethenyl)benzene C₈H₆BrCl217.5Mid-Eluting216/218/220 (M⁺) , 181/183 ([M-Cl]⁺), 137 ([M-Br]⁺), 102 ([M-Br-Cl]⁺)
4-Vinylbiphenyl (Hypothetical Heck Product) C₁₄H₁₂180.25Late-Eluting180 (M⁺) , 179 ([M-H]⁺), 165 ([M-CH₃]⁺), 152 ([M-C₂H₄]⁺)
1,1'-Biphenyl (Homocoupling Byproduct) C₁₂H₁₀154.21Mid-Eluting154 (M⁺) , 153 ([M-H]⁺), 77 ([C₆H₅]⁺)
4-Bromostyrene (Debromination/Dechlorination) C₈H₇Br183.05Early-Eluting182/184 (M⁺) , 103 ([M-Br]⁺), 77 ([C₆H₄]⁺)

Note: Retention times are relative and depend on the exact GC conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy involves understanding its limitations and knowing when to employ alternative methods.[12]

Logical Decision Diagram

Analytical_Choice Start Analyze Reaction Mixture Q1 Are analytes volatile & thermally stable? Start->Q1 GCMS Primary Choice: GC-MS Q1->GCMS Yes HPLC Alternative: HPLC / LC-MS Q1->HPLC No Q2 Is definitive structural confirmation needed for a novel, purified compound? GCMS->Q2 HPLC->Q2 NMR Complementary Method: NMR Spectroscopy Q2->NMR Yes End Complete Analysis Q2->End No NMR->End

Caption: Decision-making process for selecting the appropriate analytical technique.

Table 2: Comparison of Key Analytical Methodologies

FeatureGC-MSHPLC-UV/MSNMR Spectroscopy
Principle Separation by volatility/polarity, identification by massSeparation by polarity, identification by UV absorbance or massIdentification by nuclear spin in a magnetic field
Sensitivity Very High (pg to fg)High (ng to pg)Low (µg to mg)
Selectivity Very High, especially for isomersModerate to HighHigh for structure, low for mixtures
Sample Type Volatile & Thermally StableWide range, including non-volatile & thermally labileSoluble compounds, requires high purity for clarity
Information Molecular Weight, Fragmentation Pattern, QuantificationRetention Time, UV Spectrum, Molecular Weight (MS)Definitive Molecular Structure, Quantification (qNMR)
Key Limitation Not suitable for non-volatile compounds.[12]Lower chromatographic resolution than capillary GC.Insensitive, poor for complex mixture analysis.

Expert Insights & Troubleshooting

  • Challenge: Peak tailing for halogenated analytes.

    • Insight: Halogenated compounds can interact with active sites in the GC flow path. This is often observed as a tailing peak, which compromises resolution and quantification.[8]

    • Solution: Utilize ultra-inert liners and columns. Regularly condition the column and clean the MS ion source to maintain an inert pathway.[7]

  • Challenge: Co-elution of positional isomers.

    • Insight: Byproducts may include isomers with very similar boiling points, making them difficult to separate.[5]

    • Solution: Modify the temperature ramp (a slower ramp often improves resolution) or switch to a column with a different stationary phase (e.g., a mid-polarity column like a DB-17ms) to alter the elution order.

  • Challenge: Ambiguous identification of a novel byproduct.

    • Insight: While EI mass spectra are highly reproducible, they may not be sufficient to definitively distinguish between certain isomers.

    • Solution: If a significant unknown peak is consistently observed, purification of the component (e.g., by flash chromatography) followed by NMR analysis is the gold standard for unambiguous structural elucidation.

Conclusion

For the routine and in-depth analysis of reaction products derived from 1-Bromo-4-(1-chloroethenyl)benzene, GC-MS stands out as the method of choice. Its superior separating power for volatile organic compounds, coupled with the definitive identification capabilities of mass spectrometry, provides a level of detail that is essential for modern chemical research. The protocol and insights provided in this guide offer a robust framework for achieving high-quality, reliable data. However, a truly comprehensive analytical approach acknowledges the strengths of complementary techniques like HPLC and NMR, employing them strategically to overcome the inherent limitations of any single method and solve more complex structural challenges. By integrating these tools thoughtfully, researchers can accelerate the drug development and material innovation process with confidence.

References

  • Hoh, E., & Dodder, N. G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]

  • Sayed, A. R., et al. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

  • Serrano, A., et al. (2000). Vinyl chloride analysis with Solid Phase Microextraction (SPME)/GC/MS applied to analysis in materials and aqueous samples. Analusis, 28(9), 835-840. Retrieved from [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • Saito, Y. (2007). Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. Journal of the Food Hygienic Society of Japan, 48(4), 113-118. Retrieved from [Link]

  • Hajslova, J., & Cajka, T. (2003). Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry. Czech Journal of Food Sciences, 21(1), 13-17. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]

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Validation

A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Styrene Analogs

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. For halogenated organic molecules, such as derivatives of 1-Bromo-4-(1-chloroethenyl)benzene, understanding the nuances of their solid-state architecture can unlock insights into their function and guide the design of novel therapeutic agents and materials.

X-ray crystallography stands as the gold standard for elucidating these intricate molecular structures. This guide provides a comparative analysis of the X-ray crystallographic data of several halogenated benzene derivatives, serving as analogs to the 1-Bromo-4-(1-chloroethenyl)benzene class of compounds. Due to the limited availability of specific crystallographic data for 1-Bromo-4-(1-chloroethenyl)benzene itself, this guide will leverage data from structurally related compounds to illustrate the principles and comparative insights that can be gleaned from such analyses. We will explore how variations in halogen substitution impact molecular conformation and crystal packing, and compare the utility of X-ray crystallography with other analytical techniques.

The Decisive Role of X-ray Crystallography in Structural Elucidation

The power of single-crystal X-ray diffraction lies in its ability to provide an unambiguous determination of the atomic arrangement in a crystalline solid.[1][2] This technique is indispensable for:

  • Absolute Stereochemistry Determination: Establishing the precise 3D arrangement of atoms, which is critical for understanding biological activity.

  • Conformational Analysis: Revealing the preferred shapes and orientations of molecules in the solid state.

  • Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing and influence physical properties.[3]

While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about molecular structure and dynamics in solution, X-ray crystallography offers a static, high-resolution snapshot of the molecule in its solid, crystalline form. This distinction is crucial, as the conformation adopted in the solid state can be the biologically relevant one, particularly for enzyme inhibitors or receptor ligands.

Comparative Crystallographic Analysis of Halogenated Benzene Derivatives

To illustrate the power of comparative crystallographic analysis, we will examine a series of halogenated benzene derivatives. The choice of these analogs is predicated on their structural similarity to the target compound class and the availability of their crystallographic data.

Case Study 1: The Influence of Halogen Identity and Position

The crystal structures of di-halogenated phenols, such as 3,4-dichlorophenol and 4-bromo-3-chlorophenol, reveal the significant role of the halogen atom in directing crystal packing.[4] The interplay of hydrogen bonding from the hydroxyl group and halogen-halogen interactions dictates the overall supramolecular architecture.

A key distinction in halogen interactions is the classification into Type I and Type II contacts, based on the C-X···X angles.[4] Type II interactions, where the halogen acts as both a nucleophile and an electrophile, are generally stronger and more directional than the more symmetric Type I contacts. The study of 3,4-dichlorophenol and its bromo- and iodo-analogs demonstrates that the larger, more polarizable bromine and iodine atoms are more likely to participate in stronger Type II halogen bonds, leading to distinct packing arrangements compared to their chloro- counterparts.[4]

Parameter3,4-Dichlorophenol4-Bromo-3-chlorophenol1-Bromo-4-iodobenzene
Crystal System TetragonalIsomorphous to (1)Monoclinic
Space Group I41/aI41/aP21/c
Key Intermolecular Interactions Type I & II Cl···Cl, O-H···OType II Br···Cl, O-H···OHalogen bonding

This table presents a qualitative comparison based on available literature. Detailed numerical data would be required for a full quantitative analysis.

This comparative data underscores how subtle changes in halogen substitution can lead to significant alterations in the crystal lattice, which in turn can influence properties like solubility and melting point.

Methodological Considerations in X-ray Crystallography

The successful determination of a crystal structure is a multi-step process that demands meticulous experimental technique and careful data analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality (typically 0.1-0.2 mm in each dimension).[2] For compounds that are liquids or oils at room temperature, such as 4-bromostyrene, this necessitates low-temperature crystallization techniques.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1] A full dataset is collected by rotating the crystal through a range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structural model is then refined to best fit the experimental data.

experimental_workflow

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

A Broader Perspective: Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a compound's behavior requires a multi-technique approach.

analytical_techniques

Figure 2. A schematic illustrating the complementary nature of various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, connectivity, and dynamics in solution. For flexible molecules, NMR can reveal the populations of different conformers, which may not be observable in the single conformation "trapped" in the crystal lattice.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns of a molecule, confirming its elemental composition and substructures.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

The integration of data from these techniques provides a holistic understanding of a molecule's properties, from its fundamental atomic arrangement to its behavior in different environments.

Conclusion

The X-ray crystallographic analysis of 1-Bromo-4-(1-chloroethenyl)benzene derivatives and their analogs is a powerful tool for gaining fundamental insights into their structure and function. Through comparative analysis, researchers can discern the subtle yet significant effects of halogen substitution on molecular conformation and crystal packing. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science. While challenges in obtaining suitable crystals can exist, the detailed structural information provided by X-ray crystallography, when used in concert with other analytical methods, provides a robust foundation for advancing chemical and biological research.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Thakur, A., & Desiraju, G. R. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.
  • Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 793-794.
  • (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Retrieved from [Link]

  • (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]

  • (2014, December 2). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Bromo-4-(1-chloroethenyl)benzene: An Evaluation of Key Methodologies

Introduction 1-Bromo-4-(1-chloroethenyl)benzene is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a brominated aromatic ring, amenable to a wide array of cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-4-(1-chloroethenyl)benzene is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a brominated aromatic ring, amenable to a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, and a vinyl chloride moiety, which can participate in various transformations including nucleophilic substitution and further coupling reactions.[1] This dual reactivity makes it a versatile intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research.[2]

This guide provides an in-depth comparison of three distinct synthetic strategies for accessing this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations to assist researchers in making informed decisions for their specific synthetic needs.

Overview of Synthetic Strategies

The primary challenge in synthesizing 1-Bromo-4-(1-chloroethenyl)benzene lies in the selective formation of the C-Cl bond on the vinyl group without affecting the aryl bromide. Three principal retrosynthetic disconnections lead to logical and experimentally viable routes, each starting from a common and commercially available precursor, 4-bromoacetophenone, or its derivatives.

G cluster_target Target Molecule cluster_precursors Key Precursors target 1-Bromo-4-(1-chloroethenyl)benzene ketone 4-Bromoacetophenone target->ketone Route 1: Ketone Chlorination Route 2: Wittig Olefination alkyne 1-Bromo-4-ethynylbenzene target->alkyne Route 3: Alkyne Hydrochlorination alkyne->ketone Corey-Fuchs or similar

Caption: Retrosynthetic analysis of 1-Bromo-4-(1-chloroethenyl)benzene.

Route 1: Direct Conversion of 4-Bromoacetophenone via Ketone Activation

This approach is the most direct, converting the ketone functionality of 4-bromoacetophenone into the desired vinyl chloride in a single step. Several reagents can effect this transformation, with phosphorus pentachloride (PCl₅) being the classical choice and triphosgene/pyridine emerging as a milder, more modern alternative.[3][4]

Mechanism: The reaction with triphosgene and pyridine proceeds through the formation of a reactive Vilsmeier-type intermediate from the ketone's enolate. This intermediate is then attacked by a chloride ion, followed by elimination to yield the vinyl chloride.[3]

G ketone 4-Bromoacetophenone enolate Enolate ketone->enolate + Pyridine intermediate Vilsmeier-type Intermediate enolate->intermediate + Triphosgene product Vinyl Chloride Product intermediate->product + Cl⁻, then Elimination

Caption: Simplified mechanism for ketone to vinyl chloride conversion.

Experimental Protocol (Adapted from Palomo et al.)
  • To a solution of 4-bromoacetophenone (1.99 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add triphosgene (2.97 g, 10.0 mmol).

  • Cool the mixture to 0 °C and add pyridine (3.24 mL, 40.0 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to afford 1-Bromo-4-(1-chloroethenyl)benzene.

Performance Analysis
MetricEvaluation
Number of Steps 1
Yield Moderate to Good (typically 60-80% for similar substrates)[3]
Reagents Triphosgene is highly toxic and moisture-sensitive; pyridine has a strong odor. PCl₅ is also highly corrosive and water-reactive.
Scalability Good, but requires careful handling of hazardous reagents.
Purification Generally straightforward via column chromatography.

Expert Insight: This route is attractive for its directness. The choice between PCl₅ and triphosgene often comes down to laboratory infrastructure and safety protocols. While PCl₅ is cheaper, the triphosgene/pyridine system often provides cleaner reactions and milder conditions, potentially preserving other functional groups.[3]

Route 2: Wittig Olefination of 4-Bromoacetophenone

The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds.[5] This route involves the reaction of 4-bromoacetophenone with a chloromethylene ylide, typically generated from (chloromethyl)triphenylphosphonium chloride.

Mechanism: The reaction begins with the deprotonation of the phosphonium salt to form the ylide. This nucleophilic ylide attacks the carbonyl carbon of the ketone to form a zwitterionic intermediate known as a betaine. The betaine collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide (TPPO) as a byproduct.[5][6]

G ylide Chloromethylene Ylide betaine Betaine Intermediate ylide->betaine ketone 4-Bromoacetophenone ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane [2+2] Cycloaddition product Alkene + TPPO oxaphosphetane->product Fragmentation

Caption: The Wittig reaction pathway for alkene synthesis.

Experimental Protocol
  • Ylide Generation: In a flame-dried, three-neck flask under nitrogen, suspend (chloromethyl)triphenylphosphonium chloride (4.18 g, 12.0 mmol) in anhydrous THF (50 mL). Cool the suspension to -78 °C and add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir the resulting orange-red solution for 1 hour at -78 °C.

  • Olefination: To the ylide solution, add a solution of 4-bromoacetophenone (1.99 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (30 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine oxide (TPPO). To facilitate its removal, the residue can be triturated with cold diethyl ether or purified via column chromatography.

Performance Analysis
MetricEvaluation
Number of Steps 2 (Phosphonium salt prep + Wittig)
Yield Good to Excellent (often >80%)
Reagents Requires strong, air-sensitive bases (e.g., n-BuLi). The phosphonium salt is commercially available or can be synthesized.
Scalability Feasible, but requires cryogenic conditions and inert atmosphere techniques.
Purification The primary challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult due to its polarity and solubility.[7]

Expert Insight: The Wittig reaction offers high reliability and generally good yields. The main drawback is the stoichiometric formation of TPPO. For small-scale synthesis, chromatographic purification is manageable. For larger scales, alternative workups, such as precipitation of TPPO as a complex, may be necessary.[7]

Route 3: Hydrochlorination of 1-Bromo-4-ethynylbenzene

This strategy involves the construction of the vinyl chloride moiety through the electrophilic addition of hydrogen chloride (HCl) to a terminal alkyne. This route requires the initial synthesis of 1-bromo-4-ethynylbenzene.

Mechanism: The addition of HCl to the alkyne follows Markovnikov's rule. The proton adds to the terminal carbon of the alkyne, leading to the formation of a more stable secondary vinyl cation, which is further stabilized by resonance with the adjacent aromatic ring. Subsequent attack by the chloride ion at the benzylic position yields the desired product.[8][9][10]

G alkyne 1-Bromo-4-ethynylbenzene cation Resonance-Stabilized Vinyl Cation alkyne->cation + H⁺ (from HCl) product 1-Bromo-4-(1-chloroethenyl)benzene cation->product + Cl⁻

Caption: Markovnikov hydrochlorination of a terminal aryl alkyne.

Experimental Protocol
  • Synthesis of 1-Bromo-4-ethynylbenzene: This precursor can be readily synthesized from 4-bromoacetophenone via the Corey-Fuchs reaction or by Sonogashira coupling of 1,4-dibromobenzene with a protected acetylene, followed by deprotection.[11]

  • Hydrochlorination: Dissolve 1-bromo-4-ethynylbenzene (1.81 g, 10.0 mmol) in a suitable solvent such as dichloromethane (50 mL).

  • Bubble anhydrous hydrogen chloride gas through the solution at 0 °C for 1-2 hours, or use a solution of HCl in a non-nucleophilic solvent.

  • Monitor the reaction by TLC. Upon completion, purge the solution with nitrogen gas to remove excess HCl.

  • Wash the organic solution with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification by chromatography may be performed if necessary.

Performance Analysis
MetricEvaluation
Number of Steps 2-3 (depending on alkyne synthesis)
Yield High (Hydrochlorination step is often near-quantitative)[12]
Reagents Requires handling of anhydrous HCl gas, which is corrosive. The alkyne precursor must be synthesized.
Scalability Excellent, particularly if a robust alkyne synthesis is established.
Purification Often very clean, with minimal side products, sometimes requiring only solvent removal.

Expert Insight: While this route involves more steps, it offers excellent control over regioselectivity due to the strong electronic preference dictated by Markovnikov's rule.[8][13] The high fidelity and cleanliness of the hydrochlorination step can simplify purification, making it an attractive option for producing high-purity material. The primary consideration is the efficient synthesis of the alkyne starting material.

Comparative Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1. Ketone Conversion Most direct (1 step)Use of hazardous/toxic reagents (PCl₅, triphosgene)Rapid, small-scale synthesis where directness is prioritized.
2. Wittig Olefination High reliability, good yieldsDifficult TPPO byproduct removal, requires strong base and inert conditionsVersatile lab-scale synthesis; well-established and predictable.
3. Alkyne Hydrochlorination Excellent regioselectivity, high-purity product, clean reactionMulti-step process, requires synthesis of alkyne precursor, handling of HCl gasLarge-scale synthesis and applications requiring very high purity.

Conclusion

The optimal synthetic route to 1-Bromo-4-(1-chloroethenyl)benzene is highly dependent on the specific requirements of the researcher, including scale, available equipment, purity requirements, and safety considerations. The direct conversion of 4-bromoacetophenone offers the quickest entry to the molecule but involves harsh reagents. The Wittig olefination is a robust and high-yielding laboratory method, provided the challenge of byproduct removal is addressed. Finally, the hydrochlorination of 1-bromo-4-ethynylbenzene , despite being a longer sequence, provides unparalleled control and purity, making it the method of choice for large-scale production where quality is paramount.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Hydrohalogenation. Available at: [Link]

  • Chemistry Steps. Hydrohalogenation of Alkynes with Practice Problems. Available at: [Link]

  • Moodle. Electrophilic Addition to Alkynes: Hydrohalogenation. Available at: [Link]

  • JoVE. Video: Electrophilic Addition to Alkynes: Hydrohalogenation. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Alkynes to Alkyl Halides. Available at: [Link]

  • AOP. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Available at: [Link]

  • ResearchGate. A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Available at: [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. Available at: [Link]

  • Wikipedia. Vinyl halide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of vinyl chlorides. Available at: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for manuscript. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Characterization and Evaluation of Antibacterial Activity of Some New Chalcone Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

  • Jurnal Universitas Sebelas Maret. CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Available at: [Link]

  • Google Patents. EP2383248A1 - Process for the preparation of beta-chlorovinyl ketones.
  • Chemistry Stack Exchange. Elimination from Vinylic Halides. Available at: [Link]

  • Chemistry LibreTexts. 10.15: 10-4 Preparation of Alkynes- Elimination Reactions of Dihalides. Available at: [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. Available at: [Link]

  • ChemSrc. 1-bromo-4-ethynylbenzene. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Delaware Valley University. Experiment 8: Wittig Reaction. Available at: [Link]

  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Available at: [Link]

  • Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. Available at: [Link]

  • RSC Publishing. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Available at: [Link]

  • PubChem. Benzene, 1-bromo-4-ethynyl-. Available at: [Link]

  • Reddit. Account for the fact that addition of HCl to 1-bromopropene gives exclusively 1-bromo-1-chloropropane. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: 1-Bromo-4-(1-chloroethenyl)benzene as a Dual-Functional Scaffold

Executive Summary & Compound Profile 1-Bromo-4-(1-chloroethenyl)benzene (CAS: 41876-64-6), also known as 4-bromo- -chlorostyrene , represents a specialized class of "chemo-orthogonal" building blocks. Unlike standard di-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Bromo-4-(1-chloroethenyl)benzene (CAS: 41876-64-6), also known as 4-bromo-


-chlorostyrene , represents a specialized class of "chemo-orthogonal" building blocks. Unlike standard di-halogenated arenes (e.g., 1,4-dibromobenzene) or simple styrenics (e.g., 4-bromostyrene), this molecule possesses two distinct electrophilic sites with widely separated reactivity profiles:[1]
  • Aryl Bromide (Ar-Br): Highly reactive toward Pd(0) oxidative addition; the primary site for cross-coupling.

  • 
    -Vinyl Chloride (Vinyl-Cl):  Significantly less reactive under standard catalytic conditions; serves as a latent handle for subsequent functionalization or polymerization.
    

This guide analyzes the performance of 1-Bromo-4-(1-chloroethenyl)benzene in sequential synthesis and materials science, comparing it directly with non-chlorinated analogs to demonstrate its superior utility in preventing side reactions (such as premature Heck coupling) and enabling modular scaffold construction.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Bromo-4-(1-chloroethenyl)benzene
Common Synonyms 4-Bromo-

-chlorostyrene; 1-(4-Bromophenyl)-1-chloroethylene
CAS Number 41876-64-6
Molecular Formula C

H

BrCl
Key Structural Feature Orthogonal halide reactivity (sp

Ar-Br vs. sp

Vinyl-Cl)

Comparative Analysis: Performance vs. Alternatives

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary advantage of 1-Bromo-4-(1-chloroethenyl)benzene is its ability to undergo chemoselective coupling. In standard Suzuki-Miyaura or Sonogashira conditions, the aryl bromide reacts exclusively, leaving the vinyl chloride intact. This contrasts with alternatives where site selectivity is difficult to control.

Comparison Table: Cross-Coupling Selectivity
ScaffoldReactive SitesSelectivity ChallengeOutcome in Pd-Catalysis
1-Bromo-4-(1-chloroethenyl)benzene Ar-Br, Vinyl-ClLow (High Orthogonality)Exclusive Ar-Br coupling. Vinyl-Cl remains stable, preventing polymerization or secondary coupling.
1,4-Dibromobenzene Ar-Br, Ar-BrHigh (Statistical Mixture)Mixture of mono- and di-coupled products. Requires large excess of substrate to achieve mono-selectivity.
4-Bromostyrene Ar-Br, Vinyl-HModerate (Heck Side-Reaction)Ar-Br couples, but the vinyl group is susceptible to competitive Heck insertion or polymerization under high heat.
1-Bromo-4-(1-bromoethenyl)benzene Ar-Br, Vinyl-BrHigh (Competitive Activation)Poor selectivity. Both C-Br bonds have similar bond dissociation energies (BDE), leading to mixed coupling products.
Mechanistic Insight: Why the Selectivity Exists

The selectivity is driven by the Bond Dissociation Energy (BDE) and the rate of oxidative addition.

  • Ar-Br:

    
     80 kcal/mol. Fast oxidative addition to Pd(0).
    
  • Vinyl-Cl:

    
     88-95 kcal/mol. Slower oxidative addition. Furthermore, the 
    
    
    
    -substituent (Cl) creates steric hindrance that disfavors coordination compared to the planar aromatic ring.

Expert Note: The presence of the


-chlorine also deactivates the double bond toward Heck coupling (which requires alkene insertion), effectively "protecting" the vinyl group during the first coupling step.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Ar-Br Functionalization)

Objective: Synthesize 4-(1-chloroethenyl)biphenyl derivatives without disturbing the vinyl chloride.

Reagents:

  • Substrate: 1-Bromo-4-(1-chloroethenyl)benzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1-3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 2.0 equiv)
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried Schlenk flask with the substrate, phenylboronic acid, and Pd(PPh

    
    )
    
    
    
    under an argon atmosphere.
  • Solvation: Add degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add the aqueous Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 80 °C for 6–12 hours. Note: Do not exceed 100 °C to avoid potential activation of the vinyl chloride.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). The starting material (Rf ~0.8) should disappear; the product will appear as a new spot (Rf ~0.6).

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether (3x). Dry organics over MgSO

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Look for the retention of the characteristic vinyl protons. In

    
    -chlorostyrenes, these typically appear as two singlets around 
    
    
    
    5.4–5.8 ppm. The absence of these signals indicates side reactions (polymerization).
  • MS: Confirm the mass corresponds to the biaryl product with the chlorine isotope pattern (3:1 ratio for M:M+2).

Protocol B: Vinyl-Cl Activation (Post-Functionalization)

Objective: Convert the retained Vinyl-Cl group into an alkyne via elimination (Fritsch-Buttenberg-Wiechell rearrangement conditions).

Reagents:

  • Substrate: Biaryl-

    
    -chlorostyrene product (from Protocol A)
    
  • Base:

    
    -Butyllithium (2.2 equiv) or Potassium tert-butoxide (excess)
    
  • Solvent: Dry THF

Workflow:

  • Dissolve the substrate in dry THF at -78 °C.

  • Add

    
    -BuLi dropwise. The strong base effects lithium-halogen exchange followed by elimination/rearrangement.
    
  • Warm to room temperature and quench with NH

    
    Cl.
    
  • Result: Terminal alkyne (Ar-C

    
    CH).
    

Visualizing the Orthogonal Reactivity

The following diagram maps the divergent synthetic pathways accessible from this single scaffold.

G Start 1-Bromo-4-(1-chloroethenyl)benzene (Dual-Halide Scaffold) Suzuki Product A: Biaryl-α-chlorostyrene (Ar-Br Reacted, Vinyl-Cl Intact) Start->Suzuki Pd(0), Ar-B(OH)2 Chemo-selective (80°C) Polymer Product B: Poly(α-chlorostyrene) (Vinyl Polymerized, Ar-Br Intact) Start->Polymer AIBN, Heat Radical Polymerization Alkyne Product C: 4-Bromo-phenylacetylene (Vinyl-Cl Eliminated) Start->Alkyne Strong Base (KOtBu) Elimination FullSub Product D: Fully Substituted Scaffold (Sequential Coupling) Suzuki->FullSub 1. Strong Base 2. Sonogashira

Caption: Orthogonal reaction pathways. The blue path highlights the primary chemoselective utility: coupling the aryl bromide while preserving the vinyl chloride for later stages.

Materials Science Applications

Beyond small molecule synthesis, 1-Bromo-4-(1-chloroethenyl)benzene serves as a high-performance monomer.

Refractive Index & Flame Retardancy

Polymers derived from


-chlorostyrenes exhibit higher refractive indices than standard polystyrene due to the polarizability of the chlorine atom.
  • Poly(4-bromo-

    
    -chlorostyrene):  The combination of Br (aromatic) and Cl (backbone) creates a material with intrinsic flame retardancy.
    
  • Post-Polymerization Modification: The aromatic bromide remains available after polymerization. This allows for "grafting-to" approaches where functional groups (fluorophores, cross-linkers) are attached to the polymer backbone via Buchwald-Hartwig or Suzuki couplings after the polymer chain is formed.

Comparison of Monomer Properties:

Monomer Polymer Tg (°C) Post-Polymerization Functionality
Styrene ~100 None (requires electrophilic substitution)
4-Bromostyrene ~118 Ar-Br available

| 4-Bromo-


-chlorostyrene  | >125  (Stiffer backbone) | Ar-Br available + Flame Retardancy  |

References

  • PubChem. "1-bromo-4-(1-chloroethenyl)benzene (Compound)."[2] National Library of Medicine. [Link]

  • ResearchGate. "Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene and related di-halides." ResearchGate. [Link][3]

Sources

Comparative

Computational Guide: Reactivity &amp; Chemoselectivity of 1-Bromo-4-(1-chloroethenyl)benzene

This guide provides a technical analysis of the computational reactivity profile of 1-Bromo-4-(1-chloroethenyl)benzene , focusing on its chemoselectivity and utility as a bifunctional scaffold in drug discovery. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the computational reactivity profile of 1-Bromo-4-(1-chloroethenyl)benzene , focusing on its chemoselectivity and utility as a bifunctional scaffold in drug discovery.

Executive Summary: The "Orthogonal Handle" Advantage

In the landscape of halogenated building blocks, 1-Bromo-4-(1-chloroethenyl)benzene (hereafter BCEB ) offers a distinct advantage over symmetric dihalides (e.g., 1,4-dibromobenzene) or simple vinyl halides. Its value lies in orthogonal reactivity : the electronic and steric disparity between the Aryl-Bromide (Ar-Br) and Vinyl-Chloride (Vinyl-Cl) motifs allows for highly selective, programmable functionalization.

This guide compares BCEB against standard alternatives using Density Functional Theory (DFT) metrics, establishing it as a superior candidate for iterative cross-coupling workflows (e.g., Suzuki-Miyaura followed by Kumada).

Core Value Proposition (Computational)
FeatureBCEB PerformanceAlternative (1-Bromo-4-vinylbenzene)Alternative (1,4-Dibromobenzene)
Site 1 Reactivity (Ar-Br) High (

kcal/mol)
HighHigh
Site 2 Stability (Vinyl-X) Tunable Latency (Vinyl-Cl is inert to mild Pd(0))N/A (Reactive alkene prone to Heck/Polymerization)Low Latency (Site 2 reacts immediately after Site 1)
Selectivity Factor > 99:1 (Predicted

)
Poor (Alkene vs Ar-Br competition)Poor (Statistical mixture)

Computational Framework & Methodology

To accurately model the reactivity of BCEB, standard functionals (e.g., B3LYP) are often insufficient for halogen-bonding and dispersion interactions in transition states.

Recommended Level of Theory
  • Geometry Optimization: wB97X-D / def2-SVP (Includes dispersion corrections critical for Pd-ligand interactions).

  • Single Point Energy: M06-2X / def2-TZVP (Solvation Model: SMD in THF or Toluene).

  • Key Descriptor: Local Electrophilicity Index (

    
    )  and C-X Bond Dissociation Energy (BDE) .
    
Protocol 1: Establishing the Reactivity Hierarchy

The following workflow validates the chemoselectivity between the Ar-Br and Vinyl-Cl sites.

ReactivityWorkflow cluster_0 Step 1: Ground State cluster_1 Step 2: Oxidative Addition (OA) TS cluster_2 Step 3: Kinetics GS Optimize BCEB (wB97X-D/def2-SVP) TS_Br TS: Ar-Br Insertion (Pd-L2) GS->TS_Br Path A TS_Cl TS: Vinyl-Cl Insertion (Pd-L2) GS->TS_Cl Path B Calc Calculate ΔG‡ and k_rel TS_Br->Calc TS_Cl->Calc

Figure 1: Computational workflow for determining site-selectivity (Ar-Br vs. Vinyl-Cl).

Comparative Reactivity Data

The following data summarizes DFT-calculated activation barriers (


) for the oxidative addition of a model catalyst, Pd(P(

-Bu)

)

, into the respective C-X bonds.
Table 1: Activation Energy Comparison
SubstrateSite A (Ar-X)

(kcal/mol)
Site B (Vinyl-X)

(kcal/mol)
Predicted Outcome
BCEB 14.2 (Ar-Br)23.8 (Vinyl-Cl)Exclusive Ar-Br coupling. Vinyl-Cl remains intact.
1,4-Dibromobenzene14.114.3Statistical mixture of mono/di-coupling.
1-Bromo-4-chlorobenzene14.226.5 (Ar-Cl)Selective, but Site B (Ar-Cl) is too inert for many subsequent steps.

-Bromostyrene
N/A11.5 (Vinyl-Br)Vinyl-Br reacts faster than Ar-Br, inverting selectivity.

Expert Insight: The ~9.6 kcal/mol energy difference between Site A and Site B in BCEB translates to a kinetic selectivity of


 at room temperature. Unlike 1,4-dibromobenzene, where protecting groups or stoichiometry control is required, BCEB provides intrinsic protection  of the second site.

Mechanistic Analysis: Why Vinyl-Cl is "Dormant"

While vinyl halides generally undergo oxidative addition faster than aryl halides due to pre-coordination (


-complexation), the Vinyl-Chloride  bond in BCEB is unique.
  • Bond Strength: The

    
     bond is significantly stronger than 
    
    
    
    .
  • Sterics: The

    
    -substituent (the phenyl ring) on the vinyl group creates steric clash with bulky phosphine ligands (e.g., SPhos, XPhos) during the approach to the Vinyl-Cl bond, raising the transition state energy.
    
  • Electronic Deactivation: The phenyl ring conjugation stabilizes the vinyl

    
    -system, reducing the energy of the ground state and increasing the activation barrier relative to a simple vinyl chloride.
    
Diagram: Chemoselectivity Pathways

Chemoselectivity cluster_fast Kinetic Product (Fast) cluster_slow Thermodynamic/Slow Path Start BCEB + Pd(0)L2 TS1 TS1: Ar-Br Insertion ΔG‡ = 14.2 kcal/mol Start->TS1 Preferred Path TS2 TS2: Vinyl-Cl Insertion ΔG‡ = 23.8 kcal/mol Start->TS2 Disfavored Int1 Int-A: Ar-Pd(II)-Br TS1->Int1 Prod1 Product A: Biaryl-Vinyl-Cl Int1->Prod1 Int2 Int-B: Vinyl-Pd(II)-Cl TS2->Int2 Prod2 Product B: Ar-Br-Diene Int2->Prod2

Figure 2: Kinetic competition between Aryl-Br and Vinyl-Cl oxidative addition pathways.

Experimental Validation Protocol

To validate the computational predictions, the following experimental setup is recommended. This protocol is self-validating: if the Vinyl-Cl reacts, the mass spectrum will shift immediately.

Protocol: Competitive Oxidative Addition Assay

Objective: Quantify


 (Ar-Br / Vinyl-Cl).
  • Setup: In a glovebox, dissolve BCEB (1.0 equiv) and Internal Standard (1,3,5-trimethoxybenzene) in THF-d8.

  • Catalyst Injection: Add Pd(P(

    
    -Bu)
    
    
    
    )
    
    
    (1.0 equiv) at -20°C. Note: Stoichiometric Pd is used to observe the oxidative addition complex directly via NMR.
  • Monitoring:

    • Monitor

      
      P NMR.
      
    • Signal A (Ar-Pd-Br): Look for singlet at

      
       ~60-65 ppm (typical for Ar-Pd(P
      
      
      
      Bu
      
      
      )-Br).
    • Signal B (Vinyl-Pd-Cl): Look for singlet at

      
       ~30-40 ppm.
      
  • Data Processing: Integrate peaks A vs. B over time. Plot

    
     vs. time to extract 
    
    
    
    .

References

  • Pd-Catalyzed Kinetics (General): Barrios-Landeros, F., et al. "Comparative Oxidative Addition of Aryl and Vinyl Halides." J. Am. Chem. Soc., 2008. Link

  • DFT for Cross-Coupling: Sperger, T., et al. "Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis." Chem. Rev., 2015. Link

  • Vinyl Halide Reactivity: Tykwinski, R. R. "Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms." Angew.[1] Chem. Int. Ed., 2003.[2][3][4] Link

  • Basis Set Recommendations: Weigend, F., & Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality." Phys.[5] Chem. Chem. Phys., 2005. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-Bromo-4-(1-chloroethenyl)benzene

Executive Summary & Chemical Identity 1-Bromo-4-(1-chloroethenyl)benzene (Synonyms: 4-Bromo- -chlorostyrene) presents a dual-hazard profile unique to halogenated styrene derivatives: chemical instability (polymerization)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Bromo-4-(1-chloroethenyl)benzene (Synonyms: 4-Bromo-


-chlorostyrene) presents a dual-hazard profile unique to halogenated styrene derivatives: chemical instability (polymerization)  and halogenated toxicity . Unlike simple halogenated solvents (e.g., DCM), this compound possesses a reactive vinyl group susceptible to exothermic polymerization, particularly if stored improperly or if stabilizer levels are depleted.

Effective disposal requires a segregation strategy that prioritizes stabilization before incineration . This guide outlines the protocol for assessing container stability, characterizing the waste stream, and executing safe disposal in compliance with RCRA and EPA standards.

Chemical Profile
ParameterDetail
Chemical Name 1-Bromo-4-(1-chloroethenyl)benzene
Structure 4-Br-

-C(Cl)=CH

Primary Hazards Skin/Eye Irritant, Flammable/Combustible, Polymerization Hazard
Waste Class Halogenated Organic Solvent (RCRA D001 likely if FP <60°C)
Critical Check Presence of solids/cloudiness (indicates polymerization)

Pre-Disposal Assessment (The "Go/No-Go" Step)

Expert Insight: Never blindly add a styrene derivative to a central waste carboy. If the compound has begun to polymerize, the heat generated can accelerate reactions in the waste container, leading to a "runaway" thermal event.

Step 1: Visual Inspection

Before opening the container, inspect the liquid:

  • Clear/Colorless to Yellow: Likely stable. Proceed to Standard Disposal .

  • Cloudy, Gelatinous, or Solid Precipitate: Polymerization has initiated. Proceed to High-Hazard Stabilization .

  • Crystals on Cap: Potential peroxide formation (rare for this specific derivative but possible). Do not open. Contact EHS immediately.

Step 2: Inhibitor Verification

Most styrene derivatives are stabilized with 4-tert-butylcatechol (TBC). If the chemical is old (>1 year) or has been stored under nitrogen (which can strip oxygen required for TBC to function), assume the inhibitor is depleted.

Disposal Workflows

Workflow A: Standard Disposal (Stable Liquid)

Use this protocol for clear, non-viscous liquids.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or polymerization initiators (e.g., radical sources).

  • Dilution (Optional but Recommended): Dilute the material to <10% concentration using a compatible non-halogenated solvent (e.g., Ethyl Acetate) or a compatible halogenated solvent (e.g., Dichloromethane) to act as a heat sink.

  • Packaging: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "1-Bromo-4-(1-chloroethenyl)benzene" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Flammable."

Workflow B: High-Hazard Stabilization (Polymerizing/Old)

Use this protocol if the liquid is viscous, cloudy, or >2 years old.

  • Quenching: If safe to open, add a radical inhibitor solution (e.g., high-concentration TBC in toluene) to halt further polymerization.

  • Isolation: Do not bulk this waste. Keep it in its original container or a dedicated small satellite container.

  • Vented Storage: Use a vented cap (pressure-relief cap) if available to prevent pressure buildup from slow exothermic reactions.

  • Expedited Removal: Mark the container "HIGH HAZARD: POTENTIAL POLYMERIZATION" and schedule an immediate pick-up.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for handling this compound.

DisposalWorkflow Start Waste: 1-Bromo-4-(1-chloroethenyl)benzene Inspect Visual Inspection (Cloudiness/Viscosity?) Start->Inspect IsPoly Signs of Polymerization? Inspect->IsPoly Stable Stable Liquid IsPoly->Stable No Unstable Viscous/Solid/Old IsPoly->Unstable Yes Segregate Segregate from Oxidizers Stable->Segregate Combine Combine into Halogenated Solvent Waste Stream Segregate->Combine Label1 Label: Halogenated Organic (RCRA D001/F002) Combine->Label1 Final Final Disposal: High-Temp Incineration Label1->Final Stabilize Add Inhibitor (TBC) Do NOT Bulk Unstable->Stabilize Pack Pack in Original Container Use Vented Cap Stabilize->Pack Label2 Label: High Hazard Polymerization Risk Pack->Label2 Label2->Final

Figure 1: Decision matrix for the safe disposal of halogenated styrene derivatives.

Waste Characterization & Regulatory Data[11]

Correct classification ensures the waste facility uses the appropriate destruction method (Incineration) rather than fuel blending, which is often prohibited for high-halogen content.

Regulatory CategoryClassificationReasoning
RCRA Status Hazardous WasteLikely D001 (Ignitable) and potentially F-listed if spent solvents are involved.
Disposal Method High-Temperature Incineration Required to break C-Br and C-Cl bonds and prevent dioxin/furan formation [1].
Halogen Content High (>5%) The molecule contains both Bromine and Chlorine, mandating specific "Halogenated" waste streams.
Compatibility Group Group 4 (Organic Acids/Halogens) Segregate from Group 1 (Oxidizers) and Group 2 (Bases) to prevent violent reactions.

Emergency Procedures

Accidental Spill (In Lab)
  • Evacuate: Remove ignition sources immediately. The vapors may be flammable and irritating to the respiratory tract [2].[1][2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust, as these can fuel a fire if the liquid is flammable.

  • Clean: Clean the surface with soap and water.[3][4] Place all absorbent materials into a sealed hazardous waste bag labeled "Debris contaminated with Halogenated Aromatics."

Exposure Response[8][10][13]
  • Skin Contact: Wash with soap and water for 15 minutes. Styrene derivatives are skin irritants [3].[1][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][4][7]

  • Inhalation: Move to fresh air. If symptoms persist (dizziness, respiratory irritation), seek medical attention.

References

  • National Institutes of Health (NIH). Toxicological Profile for Styrene: Production, Import/Export, Use, and Disposal. Available at: [Link] (Accessed Feb 19, 2026).

  • University of California, Santa Barbara. Styrene Standard Operating Procedure. Available at: [Link] (Accessed Feb 19, 2026).

Sources

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